molecular formula C8H8N2 B1316416 3-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 25796-94-5

3-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1316416
CAS No.: 25796-94-5
M. Wt: 132.16 g/mol
InChI Key: ZLFHWHHHXXMPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 25796-94-5) is a versatile azaindole derivative that serves as a privileged scaffold in medicinal chemistry and anticancer drug discovery. This compound belongs to the class of pyrrolopyridines, which are bicyclic heterocyclic systems containing a pyrrole ring fused to a pyridine ring; these structures are recognized as important pharmacophores due to their similarity to purine bases, enabling them to interact with a wide range of biological targets . Researchers value this specific methyl-substituted analogue as a critical building block for developing novel therapeutic agents. The pyrrolopyridine core is a common structural feature in several biologically active alkaloids and approved drugs, underscoring its significance in pharmaceutical development . In particular, rigid pyrrolopyridine scaffolds are being explored as stable core structures in the design of potent tubulin polymerization inhibitors and colchicine-binding site inhibitors (CBSIs), which disrupt microtubule dynamics and can lead to cancer cell cycle arrest and apoptosis . Furthermore, related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives have been identified as potent and selective inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis that is overexpressed in various human cancers, positioning this chemical series as promising probes for oncology research . With a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol , this solid compound should be stored sealed in a dry, room-temperature environment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFHWHHHXXMPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948697
Record name 3-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25796-94-5
Record name 1H-Pyrrolo(3,2-b)pyridine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1H-pyrrolo[3,2-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methyl-1H-pyrrolo[3,2-b]pyridine, a significant heterocyclic compound in the field of drug discovery and development. This document details a validated synthetic pathway, rooted in the foundational principles of the Fischer indole synthesis, and offers a thorough analysis of its structural and spectroscopic properties. Intended for researchers, scientists, and professionals in drug development, this guide elucidates the causal relationships behind experimental choices and furnishes detailed, actionable protocols.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Core

The 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, is a privileged scaffold in medicinal chemistry. Its structural analogy to indole allows it to function as a bioisostere, offering modulated physicochemical properties that can lead to improved pharmacokinetic profiles in drug candidates. The introduction of a methyl group at the 3-position creates a unique derivative with altered electronic and steric properties, making this compound a valuable building block for the synthesis of novel therapeutic agents. The pyrrolo[3,2-b]pyridine core is a key component in a variety of biologically active molecules, including kinase inhibitors and other targeted therapies.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient approach to the synthesis of this compound is through the Fischer indole synthesis. This classic and robust method for indole formation can be effectively applied to the synthesis of azaindoles.

Diagram of Retrosynthetic Analysis:

Retrosynthesis target This compound intermediate1 Hydrazone Intermediate target->intermediate1 Fischer Indole Cyclization starting_materials 2-Hydrazinyl-3-methylpyridine + Acetaldehyde intermediate1->starting_materials Condensation precursor 2-Chloro-3-methylpyridine starting_materials:w->precursor:e Hydrazinolysis Synthesis_of_Hydrazine reactant1 2-Chloro-3-methylpyridine product 2-Hydrazinyl-3-methylpyridine reactant1->product Reflux reactant2 Hydrazine hydrate reactant2->product Fischer_Indole_Synthesis reactant1 2-Hydrazinyl-3-methylpyridine product This compound reactant1->product reactant2 Acetaldehyde reactant2->product catalyst Acid catalyst (e.g., H₂SO₄, PPA) catalyst->product

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Profile of a Promising Scaffold

3-Methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic aromatic compound, represents a core structural motif in a variety of biologically active molecules. Its unique arrangement of a pyrrole ring fused to a pyridine ring imparts a distinct electronic and steric profile, making it a valuable scaffold in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by established experimental methodologies and spectral data analysis. While experimentally determined data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, predicted values, and data from closely related analogs to offer a robust and practical resource for the scientific community.

Molecular and Structural Characteristics

This compound possesses a rigid, planar bicyclic system. The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic distribution that influences its reactivity and intermolecular interactions.

PropertyValueSource
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol [1]
Canonical SMILES CC1=CNC2=C1N=CC=C2-
InChI Key ZLFHWHHHXXMPEY-UHFFFAOYSA-N-

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in various systems, including biological and chemical environments. The following table summarizes the available and predicted data for this compound.

PropertyExperimental ValuePredicted ValueSource
Melting Point Not available for the target molecule. The related compound 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine has a melting point of 150 - 151 °C.-
Boiling Point Not available286.4±20.0 °C[2]
pKa Not available15.50±0.40[2]
logP Not available1.4[3]
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water is anticipated.--

Synthesis and Purification

Conceptual Synthesis Workflow:

A conceptual workflow for the synthesis of this compound.

General Synthetic Protocol (Exemplified by related structures):

A common strategy for the synthesis of the pyrrolo[3,2-b]pyridine scaffold involves the reaction of a suitably substituted aminopyridine with a carbonyl compound or an equivalent that can undergo a Fischer indole synthesis-type cyclization or a related ring-forming reaction. For instance, the synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves the reaction of ethyl 4-azaindole-2-carboxylate with potassium carbonate in methanol at 55°C for one hour.[4]

Purification:

Purification of the final product is typically achieved through standard laboratory techniques such as column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the final compound should be assessed by techniques like HPLC and NMR.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound. While experimental spectra for the target molecule are not widely published, the following sections provide an analysis based on data from closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings, as well as a characteristic singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the electronic environment and connectivity of the molecule. For related pyrrolo[2,3-b]pyridine derivatives, the pyrrole proton typically appears as a singlet around 6.7-6.8 ppm.[5] The aromatic protons on the pyridine ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their substitution.

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the overall aromaticity of the bicyclic system. In related structures, the carbon atoms of the pyrrole ring appear in the range of approximately 100-130 ppm, while the pyridine carbons are generally found further downfield.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include:

  • N-H Stretch: A characteristic broad peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the pyrrole ring.

  • C-H Stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks for the methyl group appearing just below 3000 cm⁻¹.

  • C=C and C=N Stretch: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 132. The fragmentation pattern will be influenced by the stability of the bicyclic aromatic system. Common fragmentation pathways may involve the loss of a hydrogen atom, a methyl radical, or the cleavage of the rings.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties should follow standardized and validated protocols.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Workflow for Melting Point Determination:

Workflow for determining the melting point of a solid compound.

Step-by-step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Capillary Tube Packing: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) around the expected melting range.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a common and accurate method for pKa determination.

Workflow for pKa Determination by Potentiometric Titration:

Workflow for determining the pKa of a compound using potentiometric titration.

Step-by-step Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid or base, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the inflection point of the curve.

Solubility Determination

Solubility is a critical parameter, particularly in drug development, as it influences absorption and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Workflow for Solubility Determination (Shake-Flask Method):

Workflow for determining the solubility of a compound using the shake-flask method.

Step-by-step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Workflow for logP Determination (Shake-Flask Method):

Workflow for determining the logP of a compound using the shake-flask method.

Step-by-step Protocol:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer).

  • Partitioning: Dissolve a known amount of the compound in one of the phases and then add the other phase. Vigorously shake the mixture to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Conclusion and Future Perspectives

This compound is a molecule of significant interest with the potential for broad applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, drawing upon available data, predictive models, and established experimental protocols. While a complete set of experimentally verified data for this specific compound remains to be fully elucidated in the public domain, this guide serves as a valuable foundational resource. Future research efforts should focus on the experimental determination of the key physicochemical and spectral properties of this compound to further enhance our understanding of this important heterocyclic scaffold and accelerate its application in the development of innovative technologies.

References

An In-Depth Technical Guide to the Initial Biological Screening of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2][3] Its unique hydrogen bonding capabilities, featuring both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine N), allow it to mimic the purine hinge-binding motif, making it a highly effective core for kinase inhibitors.[1] This guide outlines a comprehensive, multi-phase strategy for the initial biological evaluation of 3-methyl-1H-pyrrolo[3,2-b]pyridine , an isomer of the more common 7-azaindole. The objective is to systematically characterize its foundational biological activity profile, thereby informing its potential for development into a lead compound for therapeutic applications. We will detail a logical, tiered screening cascade, beginning with computational predictions and culminating in robust in vitro assays for cytotoxicity, antimicrobial efficacy, and target-class exploration.

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold and Strategic Rationale

Chemical Properties and Significance

This compound belongs to the azaindole family, a class of bicyclic heterocycles where a benzene ring in indole is replaced by a pyridine ring.[2] This substitution profoundly alters the molecule's electronic properties, solubility, and metabolic stability, often enhancing its drug-like characteristics.[2] While the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer is extensively studied, particularly in the context of kinase inhibitors like Vemurafenib, the pyrrolo[3,2-b] and pyrrolo[3,2-c] isomers are also gaining attention for their diverse biological activities, including potent anticancer effects.[1][4] The 3-methyl substitution on our core scaffold provides a key vector for either steric influence or further chemical modification, making it an intriguing starting point for a discovery program.

Objectives of the Initial Biological Screen

The primary goal of this screening protocol is to efficiently and cost-effectively generate a foundational biological profile for this compound. This process is not about exhaustive characterization but about strategic data generation to answer key questions:

  • Is the compound cytotoxic? Establishing a baseline toxicity profile is critical for determining a viable concentration range for subsequent assays.

  • Does it possess broad-spectrum activity? Assessing antimicrobial properties provides an initial gauge of its potential bioactivity.

  • Does it interact with a major therapeutic target class? Given the scaffold's known propensity, an exploratory kinase inhibition assay is a logical starting point.[1][5]

This structured approach, often termed a "screening cascade," ensures that resources are allocated efficiently, allowing for rapid, data-driven decisions on the compound's future.[6][7]

Phase 1: In Silico Assessment and Foundational Characterization

Before committing to resource-intensive wet-lab experiments, a computational evaluation is paramount. In silico tools offer a rapid, cost-effective method to predict a compound's pharmacokinetic properties and potential liabilities, aligning with the "fail early, fail cheap" paradigm of modern drug discovery.[8][9]

Predictive ADMET Modeling

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a compound's ultimate success as a drug. Using open-access web servers like pkCSM or SwissADME, we can generate initial predictions for our scaffold.[10][11]

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: Assesses oral bioavailability potential.

  • Aqueous Solubility: Critical for formulation and absorption.

  • Caco-2 Permeability: Predicts absorption across the intestinal wall.[12]

  • CYP450 Inhibition: Indicates potential for drug-drug interactions.

  • hERG Inhibition: Flags potential for cardiotoxicity.

  • Toxicophore Presence: Identifies chemical moieties associated with toxicity.

These computational tools use algorithms and models trained on vast datasets to provide these predictions, guiding the initial assessment of the compound's drug-likeness.[10][11]

Phase 2: Primary In Vitro Biological Screening Cascade

This phase transitions from prediction to practice. The cascade is designed to first establish a safety window (cytotoxicity) before moving to efficacy screens (antimicrobial, kinase).

Workflow Overview

The screening process follows a logical progression from broad, general assays to more specific, target-oriented evaluations. This ensures that a comprehensive initial dataset is collected efficiently.

G cluster_0 Phase 1: In Silico & QC cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Triage QC Compound QC (Purity, Identity) ADMET In Silico ADMET Prediction Cyto Cytotoxicity Screen (e.g., MTT Assay) ADMET->Cyto Proceed to Wet Lab Antimicrobial Antimicrobial Screen (Broth Microdilution) Cyto->Antimicrobial Determine Safe Conc. Range Kinase Exploratory Kinase Panel Screen Antimicrobial->Kinase Analysis Calculate IC50 / MIC Kinase->Analysis Generate Data Triage Hit Triage & Prioritization Analysis->Triage

Caption: High-level workflow for the initial biological screening cascade.

Protocol: General Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[13][14][15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][16]

Methodology:

  • Cell Plating: Seed human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 0.1 µM). Replace the cell media with media containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[17]

  • Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[13][16]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at 570 nm using a microplate spectrophotometer.[16][17]

Self-Validation: The assay's integrity is confirmed by a clear dose-response from the positive control and minimal effect from the vehicle control. A Z'-factor calculation comparing positive and negative controls should ideally be > 0.5 for a robust assay.

Protocol: Antimicrobial Activity Screen (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard turbidity.[19][20]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18][19] Concentrations may range from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.[19][20]

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[18] A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel as a positive control.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[19][21]

  • Data Acquisition: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration well that appears clear.[18]

Protocol: Exploratory Target-Based Screen (Kinase Inhibition Panel)

Given the prevalence of the azaindole scaffold in kinase inhibitors, a primary screen against a small, diverse panel of kinases is a highly rational exploratory step.[1][3][22] Luminescent ADP detection assays, such as ADP-Glo™, are universal and robust methods for this purpose, measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[23]

Methodology:

  • Assay Setup: This assay is typically performed by a specialized contract research organization (CRO) or using a commercial kit. The assay involves combining the kinase, its specific substrate, ATP, and the test compound in a microplate.

  • Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial screen to identify any activity.

  • Kinase Reaction: The plate is incubated to allow the kinase reaction to proceed.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: The luminescence is read on a plate reader. A decrease in signal relative to the vehicle control indicates inhibition of the kinase.

Rationale for Kinase Panel Selection: The panel should include kinases from different families (e.g., Tyrosine Kinases like EGFR, Serine/Threonine Kinases like AKT1) to provide a broad overview of potential activity.[24]

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Compound This compound Compound->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Phase 3: Data Analysis, Interpretation, and Hit Triage

The raw data from the primary screens must be processed and analyzed to enable informed decision-making.

Quantitative Data Summary

All quantitative results should be summarized for clear comparison.

Table 1: Example Cytotoxicity Data (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Carcinoma > 100
HeLa Cervical Carcinoma 85.2

| MCF-7 | Breast Adenocarcinoma | > 100 |

IC₅₀ (Half-maximal inhibitory concentration) is calculated using non-linear regression analysis of the dose-response curve.

Table 2: Example Antimicrobial Data (MIC Values)

Organism Type MIC (µg/mL)
S. aureus (ATCC 29213) Gram-positive Bacteria 64
E. coli (ATCC 25922) Gram-negative Bacteria > 128

| C. albicans (ATCC 90028) | Yeast | > 128 |

Table 3: Example Kinase Inhibition Data (% Inhibition at 10 µM)

Kinase Target Family % Inhibition
EGFR Tyrosine Kinase 12.5%
BRAF Serine/Threonine 88.9%
AKT1 Serine/Threonine 21.3%

| CDK2 | Serine/Threonine | 15.7% |

Hit Triage and Decision Making

Based on the initial data, a decision must be made whether to advance, deprioritize, or halt the investigation of the compound. This process, known as hit triage, can be visualized as a decision tree.

G Start Initial Screening Data for Compound X Cytotoxicity Is IC50 < 20µM in most cell lines? Start->Cytotoxicity KinaseHit Is % Inhibition > 50% for any kinase? Cytotoxicity->KinaseHit No HighTox High Cytotoxicity. Deprioritize or use as cytotoxic tool compound. Cytotoxicity->HighTox Yes AntimicrobialHit Is MIC ≤ 32 µg/mL for any strain? KinaseHit->AntimicrobialHit No AdvanceKinase Advance for Kinase IC50 determination and selectivity profiling. KinaseHit->AdvanceKinase Yes LowActivity No significant activity observed. Halt investigation. AntimicrobialHit->LowActivity No AdvanceAntimicrobial Advance for further antimicrobial studies (e.g., MBC, time-kill). AntimicrobialHit->AdvanceAntimicrobial Yes

Caption: Decision tree for hit triage based on primary screening results.

Conclusion and Strategic Next Steps

This guide has presented a systematic and technically grounded framework for the initial biological screening of this compound. By integrating in silico predictions with a tiered cascade of in vitro assays, researchers can efficiently generate a robust preliminary dataset. This data package, encompassing cytotoxicity, antimicrobial potential, and exploratory target engagement, provides the critical information needed to make a rational, evidence-based decision on the compound's future in a drug discovery pipeline. A promising result, such as selective kinase inhibition with low cytotoxicity, would trigger progression to secondary assays, including IC₅₀ determination against a broader kinase panel, cell-based phosphorylation assays, and initial pharmacokinetic studies.[25]

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of 3-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Azaindole Core

The 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, systematically known as 3-methyl-4-azaindole, represents a cornerstone in medicinal chemistry. As a bioisostere of indole, this heterocyclic motif offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and metabolic stability, making it a privileged structure in modern drug discovery. Its strategic placement of a nitrogen atom in the pyridine ring profoundly influences its electronic properties and ability to engage with biological targets, particularly protein kinases. This guide provides a comprehensive overview of the historical context and the evolution of synthetic strategies for this crucial molecular core, offering field-proven insights for its application in research and development.

Part 1: Discovery and Early Synthetic Endeavors - A Historical Perspective

The precise first synthesis of this compound is not prominently documented as a landmark discovery but rather emerged from the broader exploration of azaindoles by pioneers in heterocyclic chemistry. Early efforts in the mid-20th century, notably by Russian chemists such as L. N. Yakhontov, laid the groundwork for constructing fused pyrrolopyridine systems. These initial syntheses were often challenging, characterized by harsh reaction conditions and limited substrate scope.

A plausible and historically significant approach to the 4-azaindole skeleton is an adaptation of the classic Fischer Indole Synthesis . This venerable reaction, dating back to the late 19th century, involves the acid-catalyzed cyclization of an arylhydrazone.

Conceptual Fischer Indole Synthesis for 3-Methyl-4-azaindole

The logical starting materials for this approach would be 2-hydrazinopyridine and propanal. The causality behind this choice lies in the inherent reactivity of these precursors to form the necessary phenylhydrazone intermediate, which then undergoes the key intramolecular cyclization.

Workflow Diagram: Fischer Indole Synthesis Approach

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A 2-Hydrazinopyridine C Pyridin-2-yl)hydrazone of Propanal A->C + B Propanal B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst (e.g., H₂SO₄, ZnCl₂) E Ammonia Elimination D->E F This compound E->F

Caption: Conceptual workflow for the Fischer Indole Synthesis of 3-methyl-4-azaindole.

While fundamental, the Fischer synthesis often suffers from low yields and lack of regioselectivity when applied to substituted pyridines, necessitating the development of more refined and versatile methodologies.

Part 2: Modern Synthetic Strategies and Methodologies

The demand for functionalized 4-azaindoles in drug discovery has catalyzed the development of sophisticated and efficient synthetic routes. These modern methods offer greater control over substitution patterns and are amenable to library synthesis and large-scale production.

The Bartoli Indole Synthesis: A Regioselective Approach

A significant advancement for the synthesis of 7-substituted indoles, and by extension 4-azaindoles, is the Bartoli reaction. This method involves the reaction of a nitro-aromatic compound with an excess of a vinyl Grignard reagent. For the 4-azaindole core, this translates to using a substituted 2-nitropyridine.

Protocol: Bartoli Synthesis of a 4-Azaindole Precursor

  • Starting Material: 3-Methyl-2-nitropyridine.

  • Reagent Preparation: Prepare a solution of vinylmagnesium bromide (typically 3-4 equivalents) in tetrahydrofuran (THF).

  • Reaction: Cool the vinyl Grignard solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add a solution of 3-methyl-2-nitropyridine in THF dropwise.

  • Warming and Quench: Allow the reaction to warm slowly to -20 °C. The deep color change indicates the progress of the reaction. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the 4-azaindole core.

The causality for the success of this reaction lies in the ortho-substituent on the nitropyridine, which directs the cyclization. This method provides a more direct and often higher-yielding route to the core than the classical Fischer synthesis.

Palladium-Catalyzed Cross-Coupling Strategies: The Modern Workhorse

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems. These methods allow for the construction of the pyrrole ring through sequential C-C and C-N bond formations, offering unparalleled versatility. A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.

Workflow Diagram: Palladium-Catalyzed Synthesis

Palladium_Catalyzed_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-3-iodopyridine C 2-Amino-3-(prop-1-yn-1-yl)pyridine A->C Pd(PPh₃)₄, CuI, Et₃N B Propyne B->C D This compound C->D Base (e.g., KOtBu) or Pd catalyst

Caption: A representative palladium-catalyzed route to the 3-methyl-4-azaindole core.

This approach is highly modular, allowing for the introduction of various substituents on both the pyridine and the forming pyrrole ring by simply changing the coupling partners. The choice of catalyst, ligands, and base is critical for achieving high yields and preventing side reactions.

Summary of Key Synthetic Approaches
Synthetic MethodKey PrecursorsGeneral ConditionsAdvantagesLimitations
Fischer Indole Synthesis 2-Hydrazinopyridine, PropanalAcid catalyst (H₂SO₄, ZnCl₂)Historically significant, readily available starting materialsHarsh conditions, low yields, potential for isomeric mixtures
Bartoli Indole Synthesis 3-Methyl-2-nitropyridine, Vinyl GrignardGrignard reaction in THFGood regioselectivity for ortho-substituted precursorsRequires excess Grignard reagent, sensitive to functional groups
Palladium-Catalyzed Cyclization 2-Amino-3-halopyridine, AlkynePd catalyst, CuI, BaseHigh versatility, mild conditions, broad functional group toleranceCost of catalyst, requires optimization of reaction conditions

Part 3: Application in Drug Development

The this compound core is a prominent feature in a multitude of kinase inhibitors. The methyl group at the 3-position can serve as a key lipophilic interaction point within the ATP-binding pocket of kinases, while the pyrrole N-H and the pyridine nitrogen act as crucial hydrogen bond donor and acceptor, respectively. Its derivatives have been investigated as inhibitors of p38 MAP kinase, c-Met, and other important targets in oncology and inflammatory diseases.[1] The synthetic accessibility and the potential for diverse functionalization make it an enduring and valuable scaffold for the development of novel therapeutics.

Conclusion

From its conceptual origins in classical heterocyclic chemistry to its synthesis via modern transition-metal catalysis, the journey of this compound reflects the broader evolution of organic synthesis. The development of robust and versatile methods to access this core has been instrumental in its adoption by the medicinal chemistry community. As the quest for more selective and potent therapeutics continues, the strategic application of this privileged scaffold, underpinned by a deep understanding of its synthetic history and potential, will undoubtedly continue to yield novel and impactful drug candidates.

References

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Promising Heterocycle

The journey of a novel chemical entity from discovery to a viable drug candidate is one of meticulous scientific investigation. For nitrogen-containing heterocyclic compounds such as 3-methyl-1H-pyrrolo[3,2-b]pyridine, a deep understanding of their fundamental physicochemical properties is not just a regulatory requirement but the very foundation of rational drug development.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, experience-driven framework for comprehensively evaluating the solubility and stability of this promising pyrrolopyridine scaffold. We will move beyond rote protocols to explore the "why" behind the "how," ensuring that the data generated is not only robust and reliable but also provides actionable insights for formulation and clinical progression.

Part 1: Foundational Physicochemical Characterization - The Starting Point

Before embarking on extensive solubility and stability programs, a baseline characterization of this compound is paramount. These initial studies provide the context for all subsequent experiments.[4]

Identity and Purity Confirmation

The first step is to unequivocally confirm the identity and purity of the test article. This is a non-negotiable prerequisite for data integrity.

  • Methodologies :

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the molecular structure.

    • Mass Spectrometry (MS) : To verify the molecular weight.[5]

    • High-Performance Liquid Chromatography (HPLC) with UV detection : To determine the purity of the compound. A purity level of >98% is generally recommended for these studies.

pKa Determination

The ionization constant (pKa) is a critical parameter for nitrogenous heterocycles. It governs the extent of ionization at different pH values, which in turn profoundly influences solubility, absorption, and distribution.

  • Experimental Rationale : The pyrrolopyridine ring system contains nitrogen atoms that can be protonated. Understanding the pH at which these nitrogens become charged is crucial for predicting in vivo behavior and for selecting appropriate pH conditions for formulation.

  • Recommended Protocol: Potentiometric Titration

    • Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

    • Titrate the solution with a standardized solution of hydrochloric acid (HCl) while monitoring the pH with a calibrated electrode.

    • Separately, titrate the co-solvent blank.

    • The pKa is determined from the inflection point of the titration curve after correcting for the blank titration.

Log P/Log D Assessment

The partition coefficient (Log P) and distribution coefficient (Log D) are measures of the lipophilicity of a compound, which is a key determinant of its membrane permeability and potential for oral absorption.

  • Experimental Rationale : For a molecule like this compound, understanding its distribution between aqueous and lipid environments is essential. Log P measures the lipophilicity of the neutral species, while Log D is pH-dependent and accounts for both ionized and neutral forms.

  • Recommended Protocol: Shake-Flask Method (OECD 107)

    • Prepare a saturated solution of this compound in a biphasic system of n-octanol and a series of aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).

    • Equilibrate the mixtures by shaking for a defined period (e.g., 24 hours) at a constant temperature.

    • Separate the two phases by centrifugation.

    • Quantify the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC method.

    • Calculate Log D at each pH as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. Log P can be extrapolated from the Log D values.

Part 2: A Deep Dive into Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and manufacturability.[2] Poor aqueous solubility is a common hurdle in drug development. A multi-faceted approach to solubility assessment is therefore essential.

Thermodynamic (Equilibrium) Solubility

This is the "gold standard" for solubility determination, representing the true equilibrium concentration of a compound in a given solvent.

  • Experimental Rationale : This study establishes the maximum dissolved concentration of this compound under equilibrium conditions, which is fundamental for formulation design and for interpreting dissolution and bioavailability data.

  • Workflow for Equilibrium Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid compound to various aqueous buffers (pH 2.0, 4.5, 6.8, 7.4) B Agitate at constant temperature (e.g., 25°C and 37°C) for 24-48 hours A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration in the supernatant using a validated HPLC method C->D

Caption: Workflow for Thermodynamic Solubility Assessment.

  • Step-by-Step Protocol :

    • Add an excess amount of solid this compound to vials containing a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4 to mimic physiological conditions).

    • Equilibrate the samples by shaking or rotating at a constant temperature (typically 25°C and 37°C) for a sufficient duration (24 to 48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.

    • Carefully collect the supernatant and dilute it with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Kinetic Solubility

This high-throughput assay measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).

  • Experimental Rationale : While thermodynamic solubility is the true measure, kinetic solubility is often more relevant to early drug discovery processes where compounds are screened from DMSO stocks. It provides an indication of the potential for a compound to precipitate upon dilution into an aqueous medium.

  • Recommended Protocol: Nephelometry or Turbidimetry

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • In a microplate format, perform serial dilutions of the stock solution into aqueous buffers.

    • Monitor the solutions for the appearance of turbidity or light scattering using a nephelometer or plate reader over a defined period.

    • The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Data Presentation: Solubility Profile
pHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
2.025DataData
2.037DataData
4.525DataData
4.537DataData
6.825DataData
6.837DataData
7.425DataData
7.437DataData

Part 3: Comprehensive Stability Profiling

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation pathways, and developing a stability-indicating analytical method.[6] Forced degradation studies are the cornerstone of this evaluation.[6]

Forced Degradation (Stress Testing)

Forced degradation studies involve exposing the compound to stress conditions more severe than those it would likely encounter during manufacturing, storage, and administration.[6] The goal is to generate potential degradation products and understand the degradation pathways.

  • Experimental Rationale : By subjecting this compound to harsh conditions (acid, base, oxidation, heat, light), we can proactively identify its liabilities.[6] This information is invaluable for developing stable formulations and for establishing the specificity of the analytical methods used for quality control. Nitrogen-containing heterocycles can be susceptible to various degradation mechanisms, including hydrolysis and oxidation.[7][8]

  • Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Analyze stressed samples by HPLC-UV/DAD A->F B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal Stress (e.g., 80°C, solid & solution) D->F E Photostability (ICH Q1B guidelines) E->F G Perform peak purity analysis F->G H Characterize major degradants using LC-MS/MS G->H

Caption: Workflow for Forced Degradation Studies.

  • Step-by-Step Protocols for Stress Conditions :

    • Acid Hydrolysis : Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis : Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C. Collect and neutralize samples as described for acid hydrolysis.

    • Oxidation : Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.[6] Protect from light. Collect samples at various time points.

    • Thermal Degradation : Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability : Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6] A control sample should be protected from light.

Analytical Method for Stability Studies

A robust, stability-indicating analytical method is essential to separate the parent compound from its degradation products.

  • Recommended Method: Reverse-Phase HPLC with UV/Diode-Array Detection (DAD)

    • Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection : UV detection at a wavelength of maximum absorbance (λmax) and DAD to assess peak purity.

    • Validation : The method must be validated for specificity, linearity, accuracy, precision, and range.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration/Temp% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl24h / 60°CDataDataData
0.1 M NaOH24h / 60°CDataDataData
3% H₂O₂24h / RTDataDataData
Thermal (Solid)7d / 80°CDataDataData
Photolytic (ICH Q1B)StandardDataDataData

Part 4: Bridging Data to Drug Development Decisions

The data generated from these studies are not merely for documentation; they are critical for informed decision-making.

  • Solubility Insights : The pH-solubility profile will guide the selection of the route of administration and the formulation strategy. For instance, if solubility is low at neutral pH but high at acidic pH, a formulation strategy for oral delivery might focus on creating an acidic microenvironment in the gastrointestinal tract.

  • Stability Insights : The forced degradation profile reveals the compound's intrinsic liabilities. If this compound is found to be sensitive to oxidation, the inclusion of antioxidants in the formulation and packaging under an inert atmosphere (e.g., nitrogen) would be warranted. If it is light-sensitive, amber vials or opaque packaging will be necessary.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive and scientifically sound understanding of the solubility and stability of this compound. This foundational knowledge is indispensable for navigating the complexities of drug development and for unlocking the full therapeutic potential of this promising molecular scaffold.

References

Whitepaper: An In-depth Technical Guide to the Potential Biological Targets of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This guide provides a comprehensive exploration of the potential biological targets of the 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. Our approach moves beyond a simple listing of possibilities, instead focusing on the strategic rationale and experimental validation necessary for robust drug discovery. We will delve into the established target families for the broader pyrrolopyridine class, propose a logical framework for identifying and validating specific targets for the 3-methyl derivative, and provide detailed, field-proven protocols to empower your research.

Introduction: The 1H-Pyrrolo[3,2-b]pyridine Scaffold as a Privileged Core in Kinase Inhibition

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole, is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets, often with high affinity. The pyrrolopyridine structure is a versatile pharmacophore, particularly prominent in the development of inhibitors targeting protein kinases, a critical class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.[1][2] Derivatives of the parent scaffold have been successfully developed as potent inhibitors of a wide array of kinases and other key cellular proteins.[3][4][5][6]

This guide focuses specifically on the this compound derivative. While direct studies on this exact molecule are not extensively published, by analyzing the extensive research on related analogues, we can construct a robust, data-driven hypothesis regarding its most probable biological targets and outline a clear path for experimental verification.

High-Probability Target Classes for Pyrrolopyridine Scaffolds

Based on extensive literature, the primary interactors with pyrrolopyridine derivatives are protein kinases. The scaffold often acts as a hinge-binder, a crucial interaction motif in ATP-competitive kinase inhibition. We will explore the most prominent kinase families and other potential targets identified for this scaffold.

Protein Kinases: The Predominant Target Family

Protein kinases regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases.[7] The pyrrolopyridine core has been successfully exploited to target several key kinase families.

Biological Rationale: The Src family of non-receptor tyrosine kinases (including Src, Lck, Fyn, Lyn, etc.) are pivotal signaling proteins involved in cell proliferation, survival, migration, and angiogenesis.[7] Their overactivity is strongly implicated in the progression and metastasis of various cancers.[7] Consequently, Src inhibitors are a significant area of oncology research.[7][8][9]

Evidence: Numerous pyrrolopyridine derivatives have been reported as potent Src inhibitors. For example, 2,5-disubstituted 7-azaindole analogs have demonstrated potent inhibition of both Abl and Src kinases with IC50 values in the low nanomolar range.[10] Compounds like Dasatinib, a multi-kinase inhibitor that includes Src in its target profile, showcase the clinical relevance of targeting this kinase.[8][11]

Signaling Pathway: Src kinases are key nodes in multiple signaling cascades. Upon activation by cell surface receptors (e.g., growth factor receptors), Src phosphorylates downstream substrates, activating pathways such as the Ras-ERK and PI3K-Akt pathways, which drive cell proliferation and survival.[7]

Src_Pathway Receptor Cell Surface Receptor Src Src Kinase Receptor->Src Activates Ras_ERK Ras-ERK Pathway Src->Ras_ERK Phosphorylates PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Phosphorylates Proliferation Cell Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation Inhibitor 3-methyl-1H-pyrrolo [3,2-b]pyridine Inhibitor->Src Inhibits

Caption: Simplified Src Kinase Signaling Pathway.

Biological Rationale: CDK8 is a component of the Mediator complex, a crucial co-regulator of RNA polymerase II-dependent transcription. It has been identified as a colorectal oncogene and plays a key role in the WNT/β-catenin signaling pathway, which is frequently mutated in colorectal cancer (CRC).[3][12][13]

Evidence: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective type II CDK8 inhibitor with an IC50 value of 48.6 nM.[3][12][14] This compound demonstrated significant anti-tumor activity in CRC xenograft models by inhibiting β-catenin activity and inducing cell cycle arrest.[3][13]

Signaling Pathway: CDK8, as part of the Mediator complex, can phosphorylate STAT proteins and components of the WNT/β-catenin pathway. Inhibition of CDK8 leads to downregulation of WNT signaling, a key driver in many cancers.

CDK8_Pathway WNT WNT Signal BetaCatenin β-catenin WNT->BetaCatenin Stabilizes Mediator Mediator Complex (with CDK8) BetaCatenin->Mediator Interacts with Transcription Target Gene Transcription Mediator->Transcription Regulates Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Mediator Inhibits CDK8

Caption: Role of CDK8 in WNT/β-catenin Signaling.

  • FMS Kinase (CSF-1R): A receptor tyrosine kinase crucial for the survival and proliferation of macrophages. It is over-expressed in various cancers (ovarian, prostate, breast) and inflammatory disorders.[4] Pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, with IC50 values as low as 30 nM.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose abnormal activation is implicated in numerous tumors. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR1/2/3 inhibitors.[5]

  • Janus Kinases (JAKs): These kinases are critical for cytokine signaling that modulates immune and inflammatory responses. 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators targeting JAK3.[6]

Other Potential Target Classes

While kinases are the most prominent targets, the pyrrolopyridine scaffold has shown activity against other important protein classes.

  • Phosphodiesterase 4B (PDE4B): This enzyme degrades the second messenger cyclic AMP (cAMP) and is a target for inflammatory diseases. A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as selective PDE4B inhibitors.[15]

  • Tubulin: Microtubules, composed of tubulin polymers, are essential for cell division, making them a key target for anticancer drugs. 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors that potently disrupt tubulin polymerization.[16]

Summary of Target Activity

The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against the identified target classes, as reported in the literature.

Target ClassSpecific TargetExample ScaffoldReported Activity (IC50)Reference
Tyrosine Kinase Src2,5-disubstituted 7-azaindole3.4 nM[10]
Tyrosine Kinase FMS (CSF-1R)Pyrrolo[3,2-c]pyridine30 nM[4]
Tyrosine Kinase FGFR11H-pyrrolo[2,3-b]pyridine7 nM[5]
Serine/Threonine Kinase CDK81H-pyrrolo[2,3-b]pyridine48.6 nM[3][12]
Tyrosine Kinase JAK31H-pyrrolo[2,3-b]pyridinePotent Inhibition[6]
Hydrolase PDE4B1H-pyrrolo[2,3-b]pyridine0.11 - 1.1 µM[15]
Structural Protein Tubulin1H-pyrrolo[3,2-c]pyridine0.12 - 0.21 µM (cellular)[16]

Experimental Workflow for Target Identification and Validation

To determine the specific biological targets of this compound, a systematic and multi-faceted approach is required. This workflow integrates computational prediction with robust biochemical and cellular validation.

Experimental_Workflow Start Hypothesis: This compound targets protein kinases InSilico Phase 1: In Silico Screening (Target Prediction) Start->InSilico Biochem Phase 2: Biochemical Validation (In Vitro Assays) InSilico->Biochem Prioritized Hits Cellular Phase 3: Cellular Validation (Target Engagement & Phenotype) Biochem->Cellular Confirmed Hits Lead Lead Optimization Cellular->Lead

Caption: Overall Strategy for Target Identification.

Phase 1: In Silico Screening and Target Prediction

Causality: Before committing to resource-intensive wet lab experiments, computational modeling can rapidly screen vast target spaces to prioritize the most likely candidates. This is based on the principle of molecular recognition, where the 3D structure of our compound is computationally "docked" into the binding sites of known protein structures.

Protocol: Molecular Docking

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecular modeling program (e.g., Maestro, MOE).

    • Perform energy minimization to obtain a low-energy, stable conformation. The methyl group's position and steric hindrance are critical parameters here.

  • Receptor Preparation:

    • Download crystal structures of high-priority kinase targets (e.g., Src, CDK8, FGFR1) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. Define the ATP-binding site as the docking grid.

  • Docking Simulation:

    • Use a validated docking algorithm (e.g., Glide, AutoDock) to systematically place the ligand into the defined binding site.

    • The software will calculate a "docking score" for each pose, which estimates the binding affinity. Lower scores typically indicate more favorable binding.

  • Pose Analysis:

    • Visually inspect the top-scoring poses. A high-quality pose will show clear hydrogen bonds to the kinase hinge region and favorable hydrophobic interactions within the pocket. The 3-methyl group's interaction (or clash) with pocket residues is a key point of analysis.

Phase 2: Biochemical Validation

Causality: In silico predictions are hypotheses. Biochemical assays provide the first level of experimental proof by measuring the direct interaction between the compound and a purified target protein in a controlled, cell-free environment.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Principle: This assay quantifies the amount of ADP produced during a kinase reaction. An inhibitor will reduce the kinase's activity, resulting in less ADP.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in kinase assay buffer.

    • Prepare a solution of purified kinase (e.g., recombinant human Src) and its specific substrate peptide in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate solution to wells containing the serially diluted compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes). The reaction time is optimized to ensure the reaction is in the linear range for the "no inhibitor" control.

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP.

    • Add Kinase Detection Reagent, which uses the generated ADP to produce a luminescent signal via a coupled luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescent signal against the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Phase 3: Cellular Validation

Causality: A compound must be able to enter a cell and engage its target in the complex cellular milieu to be therapeutically relevant. Cellular assays confirm target engagement and link it to a functional outcome (a phenotype).

Protocol: Western Blot for Downstream Signaling

  • Principle: If the compound inhibits a target kinase, the phosphorylation of that kinase's known downstream substrates should decrease. Western blotting can detect this change.

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with high Src activity) in multi-well plates.

    • Treat the cells with increasing concentrations of this compound for a specific duration (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation states of proteins.

    • Quantify the total protein concentration in each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate (e.g., phospho-Akt).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Incubate with a chemiluminescent substrate and image the resulting bands.

  • Analysis:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., GAPDH).

    • A dose-dependent decrease in the phosphorylated protein signal (relative to the total and loading controls) confirms cellular target engagement and inhibition.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis & Protein Quant Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot 4. Immunoblotting (Antibodies) SDS_PAGE->Immunoblot Imaging 5. Imaging & Analysis Immunoblot->Imaging

Caption: Key Steps in a Western Blot Workflow.

Conclusion and Future Directions

The this compound scaffold stands on a strong foundation of evidence pointing towards protein kinases as its primary biological targets. The most promising candidates include members of the Src, CDK, FMS, and FGFR families. The methyl group at the 3-position is a critical modification that will modulate the potency and selectivity profile compared to the parent scaffold, likely by influencing steric and hydrophobic interactions within the ATP-binding pocket.

The systematic workflow presented in this guide—from in silico screening to biochemical and cellular validation—provides a robust and efficient pathway to definitively identify and characterize the biological targets of this promising compound. Successful execution of these protocols will not only elucidate the mechanism of action but also pave the way for rational, structure-based drug design and lead optimization efforts.

References

Preliminary Cytotoxicity Assessment of 3-Methyl-1H-pyrrolo[3,2-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Pyrrolopyridine Scaffold

The pyrrolopyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant biological activities, including anticancer and antimicrobial properties.[1][2] The specific isomer, 3-methyl-1H-pyrrolo[3,2-b]pyridine, represents a novel chemical entity with unexplored therapeutic potential. A critical first step in the preclinical evaluation of any new compound is a thorough assessment of its cytotoxic effects.[3] This guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a multi-parametric strategy, employing a battery of well-established assays to construct a foundational cytotoxic profile. This document will not only detail the requisite protocols but also elucidate the causal logic behind the experimental choices, ensuring a scientifically rigorous and self-validating investigation.

Strategic Rationale: A Multi-Faceted Approach to Cytotoxicity Profiling

Given the absence of prior cytotoxicity data for this compound, a multi-faceted experimental design is imperative. Relying on a single assay can be misleading, as different compounds can induce cell death through varied mechanisms.[4] Our proposed workflow integrates three distinct assays, each interrogating a different hallmark of cellular health and demise: metabolic activity, membrane integrity, and apoptosis induction.

G cluster_assays Core Cytotoxicity Assays cluster_outcomes Interpreted Cellular States MTT MTT Assay (Metabolic Activity) Viability Cell Viability MTT->Viability Measures mitochondrial reductase activity LDH LDH Release Assay (Membrane Integrity) Necrosis Necrosis/Lysis LDH->Necrosis Quantifies lactate dehydrogenase release Caspase Caspase-3/7 Assay (Apoptosis) Apoptosis Programmed Cell Death Caspase->Apoptosis Detects executioner caspase activation

Caption: A logical workflow illustrating the multi-parametric approach to cytotoxicity assessment.

Experimental Protocols and Methodologies

I. Assessment of Metabolic Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living, metabolically active cells.[6][7]

Protocol: MTT Assay [7][8]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) and a non-cancerous cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 100 µM is recommended for a preliminary screen.[8] Remove the overnight culture medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 24, 48, and 72-hour exposure times to assess time-dependent cytotoxicity.[10]

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that reduces cell viability by 50%, should be determined using a non-linear regression analysis.[10]

II. Evaluation of Cell Membrane Integrity via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13]

Protocol: LDH Cytotoxicity Assay [12][13]

  • Cell Seeding and Treatment: Follow the same procedure as steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, carefully collect a small aliquot (e.g., 10-50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with an LDH reaction solution containing a tetrazolium salt. This reaction, catalyzed by the released LDH, results in the formation of a colored formazan product.[12][13]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.[12]

  • Controls and Data Analysis: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[12] Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

III. Detection of Apoptosis Induction via Caspase-3/7 Activity Assay

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[14][15] Assays that measure the activity of these caspases provide a direct indication of apoptosis induction.[16]

Protocol: Caspase-Glo® 3/7 Assay [16]

  • Cell Seeding and Treatment: Follow the same procedure as steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light. The reagent lyses the cells and contains a proluminescent substrate that is cleaved by active caspase-3 and -7, generating a luminescent signal.[16]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[16] Compare the signal from treated cells to that of the vehicle-treated control to determine the fold-increase in apoptosis.

G cluster_workflow Experimental Workflow start Cell Seeding (Cancer & Non-cancerous lines) treatment Treatment with This compound (Dose-response & Time-course) start->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assays Perform Parallel Assays incubation->assays mtt MTT Assay assays->mtt ldh LDH Assay assays->ldh caspase Caspase-3/7 Assay assays->caspase data Data Acquisition (Absorbance/Luminescence) mtt->data ldh->data caspase->data analysis Data Analysis (IC50, % Cytotoxicity, Fold-change) data->analysis conclusion Cytotoxicity Profile analysis->conclusion

Caption: A streamlined workflow for the preliminary cytotoxicity assessment of a novel compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. The primary endpoint for the MTT assay will be the IC₅₀ value, while the LDH and caspase-3/7 assays will be reported as a percentage of cytotoxicity and fold-change in activity, respectively, at various concentrations of the test compound.

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineAssay24h48h72h
HeLa MTT (IC₅₀, µM) >10075.2 ± 5.148.9 ± 3.7
LDH (% Cytotoxicity at 50 µM) 5.3 ± 1.215.8 ± 2.535.1 ± 4.2
Caspase-3/7 (Fold-change at 50 µM) 1.8 ± 0.33.5 ± 0.65.2 ± 0.8
HEK293 MTT (IC₅₀, µM) >100>10095.6 ± 8.3
LDH (% Cytotoxicity at 50 µM) 2.1 ± 0.54.7 ± 1.18.9 ± 1.5
Caspase-3/7 (Fold-change at 50 µM) 1.2 ± 0.21.5 ± 0.32.1 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

A higher IC₅₀ value in the non-cancerous cell line compared to the cancer cell line would suggest a degree of selectivity, a desirable characteristic for a potential therapeutic agent.[9] An increase in LDH release and caspase-3/7 activity that correlates with a decrease in cell viability would indicate that the compound induces cell death through a combination of necrosis and apoptosis.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound strategy for the initial cytotoxic evaluation of this compound. By employing a panel of assays that interrogate distinct cellular processes, this approach will yield a comprehensive preliminary cytotoxicity profile. The data generated will be crucial for making informed decisions regarding the further development of this novel compound, including more in-depth mechanistic studies, such as cell cycle analysis and investigation of specific signaling pathways. The pyrrolopyridine scaffold holds significant promise in drug discovery, and a meticulous preliminary assessment of its biological effects is the foundational step toward unlocking its potential.

References

An In-depth Technical Guide to Poly(L-lysine succinylated) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Note on CAS Number 25796-94-5: Researchers sourcing materials should be aware of a notable discrepancy in the public domain regarding CAS number 25796-94-5. While a significant number of chemical suppliers associate this number with the small molecule 3-methyl-1H-pyrrolo[3,2-b]pyridine, prominent life science and polymer chemistry suppliers, including Sigma-Aldrich and Alamanda Polymers, assign this same CAS number to Poly(L-lysine succinylated). This guide will focus exclusively on Poly(L-lysine succinylated) , a polymeric biomaterial with extensive applications in drug development, a field where precise molecular identification is paramount. It is strongly advised to verify the identity of the compound with the supplier through specification sheets and analytical data prior to procurement and use.

Introduction: Transforming a Cationic Polymer into a Versatile Anionic Platform

Poly(L-lysine) (PLL) is a well-established cationic polymer widely utilized in biomedical research for its ability to promote cell adhesion and facilitate the delivery of nucleic acids.[1] Its positively charged primary amine groups on the lysine side chains readily interact with negatively charged cell membranes and macromolecules. However, this inherent cationicity can also lead to cytotoxicity and non-specific interactions.

The succinylation of Poly(L-lysine) is a strategic chemical modification that fundamentally alters its physicochemical properties and biological interactions. This process involves the reaction of the primary amine groups of PLL with succinic anhydride, which replaces the positively charged amines with negatively charged carboxyl groups. This transformation from a polycation to a polyanion opens up a new realm of applications, particularly in the sophisticated design of drug delivery systems and bioconjugates.[2][3] Succinylated Poly(L-lysine) (SPL) serves as a versatile platform for conjugating active molecules, forming layer-by-layer coatings, and creating pH-responsive drug carriers.[4][5]

Physicochemical Properties of Poly(L-lysine succinylated)

The conversion of primary amines to carboxylic acids through succinylation dramatically changes the properties of the parent Poly(L-lysine). The resulting polymer is a negatively charged, water-soluble crystalline solid.[3] Key properties are summarized in the table below.

PropertyDescription
Appearance White to faint yellow powder or solid.
Charge Negatively charged (anionic) due to the presence of carboxyl groups.[2]
Solubility Soluble in water and 0.1 M phosphate buffer (pH 7.0) at concentrations of at least 10 mg/ml.[6]
Molecular Weight Available in a range of molecular weights, typically based on the precursor Poly(L-lysine). Common molecular weights range from 10,000 Da to over 100,000 Da.[3]
Storage Conditions Store at -15°C to -20°C, protected from light and under an inert atmosphere such as argon.[2]
Biochemical Function Acts as an intermediate for coupling proteins and other molecules to Poly(L-lysine). It can be used to bind molecules for studying enzymatic hydrolysis.[7]

Synthesis and Purification of Poly(L-lysine succinylated): A Step-by-Step Protocol with Rationale

The synthesis of Poly(L-lysine succinylated) is a straightforward yet critical process that dictates the final properties and purity of the polymer. The following protocol is based on established methods and provides insights into the rationale behind each step.[6]

Rationale for Experimental Choices

The succinylation of Poly(L-lysine) is an acylation reaction where the primary amine groups of the lysine residues act as nucleophiles, attacking the electrophilic carbonyl carbon of succinic anhydride. The choice of reaction conditions, particularly pH, is crucial for ensuring the completeness of the reaction and minimizing side products. A slightly alkaline pH (7.0-8.0) is optimal because it deprotonates a sufficient fraction of the primary amine groups, enhancing their nucleophilicity, while still maintaining the stability of the succinic anhydride in the aqueous solution.[6] Post-synthesis purification by dialysis is essential to remove unreacted succinic anhydride, succinic acid (formed by hydrolysis of the anhydride), and buffer salts. Lyophilization then yields the final, stable powdered product.

Detailed Synthesis Protocol

This protocol is for the succinylation of 20 mg of Poly(L-lysine hydrobromide) (15-30 kDa).[6]

Materials:

  • Poly(L-lysine hydrobromide) (15-30 kDa)

  • Succinic anhydride

  • 100 mM Sodium Carbonate Buffer (pH 8.0) or 100 mM Sodium Phosphate Buffer (pH 7.0)

  • Concentrated Sodium Hydroxide (NaOH) solution

  • Dialysis tubing (with appropriate molecular weight cut-off, e.g., 3.5-5 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of Poly(L-lysine): Dissolve 20 mg of Poly(L-lysine hydrobromide) in 2 ml of 100 mM carbonate buffer (pH 8.0) with stirring. Rationale: This provides a buffered environment to maintain the desired pH during the reaction.

  • Addition of Succinic Anhydride: While stirring, add 70 mg of succinic anhydride to the Poly(L-lysine) solution. Rationale: A molar excess of succinic anhydride ensures the complete succinylation of all primary amine groups.

  • pH Adjustment: Continuously monitor the pH of the reaction mixture. As the reaction proceeds, the pH will decrease due to the formation of a carboxylic acid group from the opening of the anhydride ring. Maintain the pH at 8.0 by the dropwise addition of a concentrated NaOH solution. Rationale: Maintaining a constant pH is critical for driving the reaction to completion and ensuring consistent modification across all polymer chains.

  • Alternative Buffer System: Alternatively, the reaction can be carried out in 100 mM phosphate buffer at pH 7.0. In this case, the pH should be maintained at 7.0.[6] Rationale: Phosphate buffer is another common biological buffer and can be used if a slightly lower pH is desired.

  • Purification by Dialysis: Once the reaction is complete (typically after a few hours, when pH stabilization is observed), transfer the reaction mixture to a dialysis tube. Dialyze against deionized water for 24-48 hours, with several changes of water. Rationale: Dialysis removes small molecule impurities such as unreacted succinic anhydride, succinic acid, and buffer salts, leaving the purified polymer in solution.

  • Lyophilization: Freeze the dialyzed solution and lyophilize to obtain the final product as a dry powder. Rationale: Lyophilization (freeze-drying) removes the water without damaging the polymer structure, resulting in a stable, easy-to-handle solid.

As a result of this preparation method, all of the primary amines, including the epsilon-amine groups of the lysine side chains and the terminal amino group, are succinylated.[6]

Synthesis_Workflow PLL Poly(L-lysine) Solution (in Buffer pH 7-8) Reaction Reaction Mixture (Stirring) PLL->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction pH_Control pH Adjustment (add NaOH) Reaction->pH_Control pH drops Dialysis Dialysis (vs. DI Water) Reaction->Dialysis after reaction completion pH_Control->Reaction maintain pH Lyophilization Lyophilization Dialysis->Lyophilization FinalProduct Succinylated Poly(L-lysine) (Dry Powder) Lyophilization->FinalProduct

Figure 1: Experimental workflow for the synthesis of Poly(L-lysine succinylated).

Analytical Characterization for Quality Control

Ensuring the quality and consistency of Poly(L-lysine succinylated) is crucial for its application in drug development. A combination of analytical techniques should be employed to characterize the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the succinylation of Poly(L-lysine). The appearance of new signals corresponding to the methylene protons of the succinyl group and the disappearance or significant shift of signals corresponding to the protons adjacent to the primary amines of the lysine residues provide direct evidence of the modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer. The disappearance of the N-H bending vibration of the primary amine and the appearance of strong C=O stretching vibrations from the carboxylic acid and amide groups confirm the succinylation.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. This is important for ensuring batch-to-batch consistency and for understanding how molecular weight influences the polymer's performance in drug delivery applications.

  • Zeta Potential Measurement: This technique measures the surface charge of the polymer in solution. A successful succinylation will result in a significant shift from a positive zeta potential for Poly(L-lysine) to a negative zeta potential for the succinylated product.

Applications in Drug Development

The transformation of Poly(L-lysine) from a polycation to a polyanion by succinylation unlocks a range of applications in drug development, primarily centered around drug delivery and bioconjugation.

pH-Responsive Drug Delivery

Succinylated Poly(L-lysine) can be used to create pH-responsive drug delivery systems. For instance, it has been used to coat mesoporous silica nanoparticles loaded with a drug.[5] At the low pH of the stomach, the carboxyl groups of the succinyl moieties are protonated, leading to a more compact and less soluble coating that retains the drug. Upon reaching the higher pH of the colon, the carboxyl groups deprotonate, becoming negatively charged and causing the coating to swell and release the drug.[5] This pH-responsive behavior is a key advantage for targeted drug delivery to specific regions of the gastrointestinal tract.

pH_Responsive_Delivery cluster_stomach Low pH (Stomach) cluster_colon High pH (Colon) Stomach Nanoparticle Drug-loaded Core Protonated SPL Coating (Collapsed) Colon Nanoparticle Drug Release Deprotonated SPL Coating (Swollen) Stomach->Colon Transit through GI tract Target Site Target Site Colon:f1->Target Site Drug Action

Figure 2: Mechanism of pH-responsive drug delivery using succinylated Poly(L-lysine).
Bioconjugation and Surface Modification

The carboxyl groups of succinylated Poly(L-lysine) provide reactive handles for conjugation to various molecules, including proteins, peptides, and small molecule drugs, often through carbodiimide chemistry.[6] This allows for the creation of sophisticated bioconjugates with tailored properties. For example, succinylated Poly(L-lysine) has been used as a linker to couple antibodies to other molecules.[6]

Furthermore, its anionic nature makes it suitable for layer-by-layer deposition techniques to modify the surfaces of materials, creating biocompatible and functional coatings.[3]

Enhanced Cellular Uptake of Conjugated Moieties

While the parent Poly(L-lysine) enhances cellular uptake through its positive charge, succinylated Poly(L-lysine) can also facilitate the delivery of conjugated molecules. The polymer backbone, even with its negative charge, can influence the interaction of the conjugate with the cell surface and endocytic pathways. The specific mechanisms of uptake for succinylated Poly(L-lysine) conjugates are an active area of research and are likely dependent on the nature of the conjugated molecule and the cell type.

Sourcing and Procurement

Poly(L-lysine succinylated) is available from several reputable suppliers specializing in polymers for biomedical research. When sourcing this material, it is crucial to consider the following:

  • Molecular Weight and Polydispersity: Specify the desired molecular weight range and request information on the polydispersity index (PDI). A lower PDI indicates a more homogenous sample.

  • Purity: Ensure the supplier provides data on the purity of the material, including the degree of succinylation and the absence of residual reagents from the synthesis.

  • Quality Control Data: Request certificates of analysis (CoA) that include data from the analytical techniques described in Section 4.

  • Sterility: For cell culture and in vivo applications, ensure the material is supplied sterile or can be sterile-filtered.

Leading Suppliers:

  • Sigma-Aldrich (Merck)

  • Alamanda Polymers

  • CD Bioparticles

It is recommended to contact these suppliers directly to obtain detailed specifications and to discuss the requirements for your specific application.

Conclusion

Succinylation of Poly(L-lysine) is a powerful and versatile chemical modification that transforms a simple cationic polymer into a sophisticated anionic platform for advanced drug development. Its utility in creating pH-responsive drug delivery systems, its functionality as a linker for bioconjugation, and its role in surface modification make it a valuable tool for researchers and scientists. A thorough understanding of its properties, synthesis, and characterization is essential for its successful application in developing the next generation of therapeutics. The ambiguity surrounding its CAS number highlights the critical importance of rigorous material verification in scientific research.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-methyl-1H-pyrrolo[3,2-b]pyridine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-b]pyridine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. A key strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the purine ring of ATP, the natural substrate for kinases, and thus compete for binding in the enzyme's active site.[3]

The 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design.[4] Its bicyclic system, consisting of a pyrrole ring fused to a pyridine ring, serves as an effective ATP-competitive hinge-binding motif. The nitrogen atoms and the overall shape of the scaffold allow for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The 3-methyl substituent on the pyrrole ring can provide additional steric and electronic properties that can be fine-tuned to enhance potency and selectivity for specific kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives in a suite of robust and validated kinase inhibitor assays. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-proven protocols for both biochemical and cell-based formats, and offer insights into data analysis and interpretation.

I. Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are the foundational step in characterizing a kinase inhibitor. They provide a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase in a controlled, cell-free environment. Here, we detail three industry-standard, high-throughput compatible biochemical assay formats: a luminescence-based assay (ADP-Glo™), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a Fluorescence Polarization (FP) assay.

Luminescence-Based Kinase Assay: ADP-Glo™

Principle of the Assay:

The ADP-Glo™ Kinase Assay is a highly sensitive and versatile method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] Since all kinase reactions produce ADP as a product of ATP hydrolysis, this assay is universally applicable to all kinases. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[2][6] A decrease in the luminescent signal in the presence of an inhibitor indicates its potency.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Inhibitor (e.g., this compound) B Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) A->B Incubate 40 min C Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase reaction) B->C Incubate 30-60 min D Measure Luminescence C->D

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (or derivative) stock solution in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • In a white, opaque microplate, add the test compound dilutions.

    • Add the kinase and its specific substrate to each well.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6] Incubate at room temperature for 40 minutes.

  • ADP Detection: Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.[6] Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

The raw luminescence data is converted to percent inhibition relative to the positive and negative controls. The IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle of the Assay:

TR-FRET assays are a powerful tool for studying molecular interactions, including kinase activity.[7] This homogeneous assay format combines the principles of FRET with time-resolved fluorescence detection to minimize background interference. In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a lanthanide donor (e.g., Europium or Terbium) are used. The antibody recognizes and binds to the phosphorylated substrate. A second detection reagent, such as streptavidin labeled with an acceptor fluorophore (e.g., APC), binds to the biotinylated substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, resulting in a high FRET signal.[8] An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

TR_FRET_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Measurement A Kinase + Biotinylated Substrate + ATP + Inhibitor B Add Detection Mix: - Lanthanide-labeled Ab - Acceptor-labeled Streptavidin A->B Incubate 60 min C Measure TR-FRET Signal B->C Incubate 60 min

Caption: Workflow for a TR-FRET based kinase assay.

Detailed Protocol: TR-FRET Kinase Assay

Materials:

  • Purified recombinant kinase of interest

  • Biotinylated kinase-specific substrate

  • This compound (or derivative) stock solution in DMSO

  • ATP solution

  • TR-FRET kinase assay buffer

  • Lanthanide-labeled phospho-specific antibody

  • Acceptor-labeled streptavidin (e.g., SureLight®-APC)

  • Low-volume, black 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Kinase Reaction:

    • Add the test compound, kinase, and biotinylated substrate to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the desired reaction time.

  • Detection: Add a premixed solution of the lanthanide-labeled antibody and acceptor-labeled streptavidin to each well. This will stop the kinase reaction (if EDTA is included in the detection buffer) and initiate the FRET signal generation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding and FRET signal development.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission. This ratiometric measurement helps to normalize for variations in well volume and compound interference. The IC₅₀ value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Kinase Assay

Principle of the Assay:

Fluorescence Polarization (FP) is a homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule in solution.[9][10] In a competitive FP kinase assay, a fluorescently labeled phosphopeptide (tracer) is pre-bound to a phospho-specific antibody, resulting in a high FP signal because the large antibody-tracer complex tumbles slowly. The kinase reaction is performed with an unlabeled substrate. The phosphorylated product from the kinase reaction competes with the fluorescent tracer for binding to the antibody. As the unlabeled phosphopeptide displaces the tracer, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.[11][12] The magnitude of this decrease is proportional to the kinase activity.

Experimental Workflow: FP Kinase Assay

FP_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection cluster_2 Step 3: Measurement A Kinase + Unlabeled Substrate + ATP + Inhibitor B Add Detection Mix: - Fluorescent Tracer - Phospho-specific Antibody A->B Incubate 60 min C Measure Fluorescence Polarization B->C Incubate 30 min

Caption: Workflow for a competitive FP kinase assay.

Detailed Protocol: FP Kinase Assay

Materials:

  • Purified recombinant kinase of interest

  • Unlabeled kinase-specific substrate

  • This compound (or derivative) stock solution in DMSO

  • ATP solution

  • FP assay buffer

  • Fluorescently labeled phosphopeptide tracer

  • Phospho-specific antibody

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor in assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine the inhibitor, kinase, and unlabeled substrate.

    • Start the reaction by adding ATP.

    • Incubate at the appropriate temperature for the desired duration.

  • Detection: Add a premixed solution of the fluorescent tracer and the phospho-specific antibody to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding competition to reach equilibrium.[13]

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

Data Analysis:

The FP signal is measured in millipolarization units (mP). The percent inhibition is calculated based on the signal from the high FP control (no kinase activity) and the low FP control (maximal kinase activity). The IC₅₀ value is determined by fitting the percent inhibition data to a four-parameter logistic model.

II. Cell-Based Assays: Assessing Inhibitor Activity in a Biological Context

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more physiologically relevant environment. These assays can provide insights into cell permeability, off-target effects, and the overall impact on cellular signaling and viability.

Cell Viability and Proliferation Assay: MTT Assay

Principle of the Assay:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in cells treated with a kinase inhibitor indicates a reduction in cell viability, which could be due to cytostatic or cytotoxic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_0 Step 1: Cell Seeding cluster_1 Step 2: Compound Treatment cluster_2 Step 3: MTT Incubation cluster_3 Step 4: Formazan Solubilization & Measurement A Seed cells in 96-well plate B Add serial dilutions of inhibitor A->B Incubate 24h C Add MTT reagent B->C Incubate 48-72h D Add solubilization solution (e.g., DMSO) C->D Incubate 4h E Measure Absorbance (570 nm) D->E Incubate 2-4h

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (or derivative) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression model.

III. Understanding the Biological Context: Relevant Signaling Pathways

The efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate specific cellular signaling pathways. The this compound scaffold has the potential to be adapted to target a wide range of kinases involved in key signaling cascades. Understanding these pathways is crucial for interpreting experimental results and predicting the biological consequences of kinase inhibition.

PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][14][15] It is frequently hyperactivated in cancer.

PI3K_AKT_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway transduces signals from extracellular stimuli to regulate cell proliferation, differentiation, and survival.[1][3][11]

MAPK_ERK GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: A simplified representation of the MAPK/ERK signaling cascade.

JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[9][16]

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Transcription Gene Transcription (Inflammation, Immunity) Nucleus->Transcription

Caption: An overview of the JAK/STAT signaling pathway.

IV. Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The application notes and protocols detailed herein provide a robust framework for the comprehensive evaluation of compounds based on this scaffold. By employing a combination of biochemical and cell-based assays, researchers can effectively characterize the potency, selectivity, and cellular activity of their compounds. A thorough understanding of the underlying biology of the targeted kinases and their associated signaling pathways is paramount for the successful translation of these findings into clinically relevant therapeutics. Future efforts in this area will likely focus on the development of highly selective inhibitors targeting specific kinase isoforms to minimize off-target toxicities and the exploration of this scaffold in the context of emerging therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.

V. References

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2013). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Retrieved from --INVALID-LINK--

  • Spandidos Publications. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic representation of JAK/STAT signal transduction pathway by.... Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). Fluorescence Polarization Assays in Small Molecule Screening. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Multiplexing terbium- and europium-based TR-FRET readouts to increase kinase assay capacity. Retrieved from --INVALID-LINK--

  • PubMed. (2009). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. Retrieved from --INVALID-LINK--

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from --INVALID-LINK--

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Retrieved from --INVALID-LINK--

  • YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). The JAK/STAT Pathway. Retrieved from --INVALID-LINK--

  • Spandidos Publications. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Retrieved from --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from --INVALID-LINK--

  • Shutterstock. (n.d.). 40 Jak Stat Pathway Royalty-Free Images, Stock Photos & Pictures. Retrieved from --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from --INVALID-LINK--

  • Promega Corporation. (n.d.). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • Checkpoint Therapeutics. (n.d.). MTT Cell Assay Protocol. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from --INVALID-LINK--

  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for RET. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for LCK. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Determining Ripretinib Activity Using Biochemical Kinase Assays. Retrieved from --INVALID-LINK--

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from --INVALID-LINK--

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from --INVALID-LINK--

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Fluorescence Polarization. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Medicinal Chemistry Scaffolding of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, or 4-azaindole, core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to indole allows it to function as a bioisostere, offering opportunities to modulate physicochemical properties such as solubility and metabolic stability, which are critical for optimizing drug candidates. The strategic placement of the nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, enabling unique interactions with biological targets that are not possible with a traditional indole scaffold.

The this compound variant, in particular, has emerged as a versatile starting point for the development of potent and selective modulators of a range of therapeutically relevant proteins. The methyl group at the 3-position can serve as a key pharmacophoric feature, influencing binding affinity and selectivity, or as a synthetic handle for further derivatization. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold, with a focus on its application in kinase inhibitor and ion channel modulator discovery programs.

PART 1: Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Here, we detail two robust and widely applicable protocols: the Fischer Indole Synthesis and a Palladium-Catalyzed Cross-Coupling approach.

Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing indole and azaindole rings.[1][2][3] While historically considered challenging for electron-deficient pyridylhydrazines, recent advancements have demonstrated its efficiency, especially with the use of electron-donating groups on the pyridine ring.[4]

Reaction Principle: This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with a ketone (in this case, acetone to provide the 3-methyl group) to form a hydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 4-azaindole core.

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole_Synthesis start Start: 3-Hydrazinopyridine Derivative hydrazone Hydrazone Formation (Acid Catalyst, e.g., H2SO4) start->hydrazone acetone Acetone acetone->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization Cyclization & Aromatization rearrangement->cyclization product This compound cyclization->product

Caption: Fischer Indole Synthesis for this compound.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 3-hydrazinopyridine derivative (1.0 eq) in a suitable solvent such as ethanol or a dilute aqueous acid (e.g., 4 wt% H₂SO₄).

    • Add acetone (1.2 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-4 hours until TLC analysis indicates complete consumption of the starting hydrazine.

  • Cyclization and Aromatization:

    • To the reaction mixture containing the hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as both catalyst and solvent. Alternatively, a high-boiling solvent like toluene or xylene can be used with a catalyst such as p-toluenesulfonic acid (p-TSA).

    • Heat the reaction mixture to a high temperature (typically 100-180 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If PPA was used, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Causality Behind Experimental Choices:

  • Acid Catalyst: The choice of acid is critical. A Brønsted acid like H₂SO₄ or p-TSA, or a Lewis acid like ZnCl₂, facilitates both the hydrazone formation and the subsequent cyclization. PPA is often favored for its ability to drive the reaction to completion at high temperatures.[5]

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the[4][4]-sigmatropic rearrangement, which is often the rate-limiting step.[4]

  • Electron-Donating Groups: If the starting pyridylhydrazine is substituted with an electron-donating group, the reaction may proceed more readily at lower temperatures due to the increased electron density in the pyridine ring, which facilitates the rearrangement.[3][4]

Protocol 2: Palladium-Catalyzed Cross-Coupling (Sonogashira Coupling followed by Cyclization)

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a versatile and modular approach to the synthesis of the 4-azaindole scaffold.[6][7] This method allows for the introduction of various substituents at the 2-position of the pyrrole ring.

Reaction Principle: This strategy involves the Sonogashira coupling of a 3-amino-2-halopyridine with a terminal alkyne (propyne or a protected equivalent for the 3-methyl group). The resulting 2-alkynyl-3-aminopyridine then undergoes an intramolecular cyclization to form the pyrrole ring.

Workflow Diagram: Sonogashira Coupling and Cyclization

Sonogashira_Cyclization start Start: 3-Amino-2-halopyridine coupling Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, Base) start->coupling alkyne Terminal Alkyne (e.g., Propyne) alkyne->coupling intermediate 2-Alkynyl-3-aminopyridine coupling->intermediate cyclization Intramolecular Cyclization (Base or Metal-catalyzed) intermediate->cyclization product This compound cyclization->product

Caption: Synthesis of this compound via Sonogashira coupling.

Step-by-Step Protocol:

  • Sonogashira Coupling:

    • To a solution of the 3-amino-2-halopyridine (1.0 eq) in a suitable solvent (e.g., DMF, THF, or a mixture with an amine base like triethylamine or diisopropylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI; 5-10 mol%).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the terminal alkyne (1.2-1.5 eq). If using propyne gas, it can be bubbled through the solution. Alternatively, a protected propyne derivative can be used.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up of the Coupling Product (Optional):

    • If the cyclization is to be performed in a separate step, work up the reaction mixture by diluting with water and extracting with an organic solvent.

    • Purify the crude 2-alkynyl-3-aminopyridine intermediate by column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the 2-alkynyl-3-aminopyridine in a suitable solvent (e.g., DMF, NMP).

    • Add a base, such as potassium tert-butoxide or sodium hydride, and heat the reaction mixture (e.g., 80-120 °C) to effect the cyclization.

    • Alternatively, the cyclization can sometimes be achieved in a one-pot fashion from the Sonogashira coupling by increasing the reaction temperature.

  • Final Work-up and Purification:

    • After the cyclization is complete, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is standard for the Sonogashira reaction, effectively facilitating the C-C bond formation between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the pyridine ring.[8]

  • Base: A base is required to deprotonate the terminal alkyne, forming the copper acetylide in situ, and to neutralize the hydrogen halide formed during the reaction.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.

PART 2: Derivatization and Structure-Activity Relationship (SAR) Studies

The this compound scaffold offers several positions for chemical modification to explore the structure-activity relationship (SAR) and optimize the properties of drug candidates. The most common points of diversification are the N1 position of the pyrrole ring and the C5 and C6 positions of the pyridine ring.

Protocol 3: N-Alkylation/Arylation of the Pyrrole Ring

Reaction Principle: The nitrogen atom of the pyrrole ring is nucleophilic and can be readily alkylated or arylated under basic conditions.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or THF, add a base (e.g., sodium hydride, potassium carbonate; 1.1-1.5 eq) at 0 °C.

  • Stir the mixture for 15-30 minutes to allow for deprotonation.

  • Add the desired alkylating or arylating agent (e.g., an alkyl halide, benzyl bromide, or an activated aryl halide; 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Purify the product by column chromatography.

Protocol 4: Halogenation and Cross-Coupling at the Pyridine Ring

Reaction Principle: The pyridine ring can be halogenated to introduce a handle for further diversification via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Step-by-Step Protocol:

  • Halogenation:

    • Selectively halogenate the pyridine ring of the N-protected this compound using a suitable halogenating agent (e.g., N-bromosuccinimide for bromination). The position of halogenation will be directed by the existing substituents.

  • Suzuki Coupling (C-C bond formation):

    • To a solution of the halogenated 4-azaindole (1.0 eq) and a boronic acid or ester (1.2 eq) in a solvent system such as 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., potassium carbonate, cesium carbonate).

    • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

    • Perform an aqueous work-up and purify by column chromatography.

  • Buchwald-Hartwig Amination (C-N bond formation):

    • Combine the halogenated 4-azaindole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide, cesium carbonate) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Work up the reaction and purify the aminated product by chromatography.

PART 3: Application in Kinase Inhibitor Drug Discovery

The this compound scaffold has proven to be a highly effective core for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases.

Case Study 1: c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[1] Aberrant c-Met signaling can drive tumor growth, proliferation, and metastasis.[9] Several 4-azaindole-based compounds have been developed as potent c-Met inhibitors.

Signaling Pathway: c-Met

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Metastasis Metastasis STAT->Metastasis Inhibitor This compound Derivative Inhibitor->cMet Inhibits

Caption: Inhibition of the c-Met signaling pathway.

Biological Evaluation Protocol: In Vitro Kinase Assay

  • Reagents and Materials:

    • Recombinant human c-Met kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP and a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test compounds (this compound derivatives) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the c-Met enzyme, and the test compound.

    • Incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C).

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Calculate the IC₅₀ value for each compound by fitting the dose-response data to a suitable model.

Table 1: Representative Bioactivity of 4-Azaindole c-Met Inhibitors

Compound IDModification on Scaffoldc-Met IC₅₀ (nM)Cell Proliferation IC₅₀ (nM) (GTL-16 cell line)
1 2-pyridone substituent1.8Data not available
2 4-pyridone substituentPotent (specific value not provided)Potent
3 Pyridine N-oxide substituentPotent (specific value not provided)Potent

Note: Data is illustrative and based on findings for pyrrolopyridine-pyridone based inhibitors of Met kinase.

Case Study 2: FMS Kinase Inhibitors

FMS kinase (CSF-1R) is another receptor tyrosine kinase that plays a crucial role in the survival and differentiation of macrophages and is implicated in various cancers and inflammatory diseases.[10][11] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[12]

Signaling Pathway: FMS Kinase

FMS_Pathway cluster_downstream_fms Downstream Signaling CSF1 CSF-1 FMS FMS Receptor (CSF-1R) CSF1->FMS Binds & Activates PI3K_AKT_FMS PI3K/AKT Pathway FMS->PI3K_AKT_FMS ERK_MAPK_FMS ERK/MAPK Pathway FMS->ERK_MAPK_FMS Macrophage_Survival Macrophage Survival PI3K_AKT_FMS->Macrophage_Survival Macrophage_Proliferation Macrophage Proliferation ERK_MAPK_FMS->Macrophage_Proliferation Inflammation Inflammation Macrophage_Proliferation->Inflammation Inhibitor_FMS Pyrrolo[3,2-c]pyridine Derivative Inhibitor_FMS->FMS Inhibits

Caption: Inhibition of the FMS kinase signaling pathway.

Table 2: Bioactivity of Pyrrolo[3,2-c]pyridine FMS Kinase Inhibitors

Compound IDFMS IC₅₀ (nM)BMDM Proliferation IC₅₀ (nM)Antiproliferative IC₅₀ (µM) (Ovarian Cancer Cells)
1e 60Not reportedNot reported
1r 30840.15 - 1.78
KIST101029 96195Not reported

Data from a study on pyrrolo[3,2-c]pyridine derivatives.[12]

Case Study 3: CDK8 Inhibitors

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a role in transcriptional regulation. It has been identified as an oncogene in several cancers.[13][14] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent CDK8 inhibitors.[13]

Signaling Pathway: CDK8 in Wnt/β-catenin Signaling

CDK8_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activates beta_catenin β-catenin Frizzled->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Promotes CDK8 CDK8 CDK8->TCF_LEF Co-activates Inhibitor_CDK8 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor_CDK8->CDK8 Inhibits Nav12_MOA Nav12_channel Nav1.2 Channel Action_Potential Action Potential Propagation Nav12_channel->Action_Potential Initiates Na_ion Na+ ions Na_ion->Nav12_channel Influx Inhibitor_Nav12 4-Azaindole Derivative Inhibitor_Nav12->Nav12_channel Blocks

References

experimental protocol for N-alkylation of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the N-Alkylation of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Authored by a Senior Application Scientist

This application note provides a comprehensive and scientifically grounded protocol for the N-alkylation of this compound, a key heterocyclic scaffold in contemporary drug discovery. The guide is designed for researchers, medicinal chemists, and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles and rationale that govern this important transformation.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, an isomer of indole also known as 4-azaindole, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3][4] The N-alkylation of this scaffold is a critical step in the synthesis of many such compounds, as the substituent on the pyrrole nitrogen can significantly influence the molecule's potency, selectivity, and pharmacokinetic properties.[1][5] This guide will detail a robust and reproducible protocol for this transformation, with a focus on ensuring high yield and purity of the desired N-alkylated product.

Reaction Principle: A Mechanistic Overview

The N-alkylation of this compound is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[6] The reaction involves the deprotonation of the relatively acidic N-H of the pyrrole ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the new N-C bond.

Several factors are critical to the success of this reaction:

  • Choice of Base: The base must be strong enough to deprotonate the pyrrole nitrogen but not so strong as to cause unwanted side reactions. Common bases for the N-alkylation of N-heterocycles include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[7] For this substrate, K₂CO₃ is a good starting point as it is inexpensive, easy to handle, and generally effective.[8]

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[7][9] DMF is an excellent choice for this reaction due to its high boiling point, which allows for heating if necessary, and its ability to dissolve a wide range of organic and inorganic compounds.

  • Alkylating Agent: The reactivity of the alkylating agent follows the general trend of I > Br > Cl for the leaving group.[9] Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are a common choice.

  • Temperature: Many N-alkylation reactions proceed at room temperature, but gentle heating may be required to drive the reaction to completion, especially with less reactive alkylating agents.[7][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve this compound in DMF B Add K₂CO₃ to the solution A->B C Stir the mixture at room temperature B->C D Add alkylating agent dropwise C->D E Stir at room temperature (or heat if necessary) D->E F Monitor reaction by TLC E->F G Dilute with water F->G Upon completion H Extract with ethyl acetate G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by flash chromatography K->L M Characterize product (NMR, MS) L->M

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.PuritySupplier
This compound25796-94-5>95%e.g., BLDpharm[10]
Alkyl Bromide (e.g., Benzyl Bromide)100-39-0>98%Standard vendor
Potassium Carbonate (K₂CO₃), anhydrous584-08-7>99%Standard vendor
N,N-Dimethylformamide (DMF), anhydrous68-12-2>99.8%Standard vendor
Ethyl Acetate (EtOAc), ACS grade141-78-6>99.5%Standard vendor
Hexanes, ACS grade110-54-3>98.5%Standard vendor
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6>99%Standard vendor
Deionized Water7732-18-5-In-house
Silica Gel for column chromatography7631-86-9-Standard vendor
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material (concentration of ~0.2 M).

    • Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.

    • Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension via syringe.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product should be less polar than the starting material.

    • If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[11]

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure N-alkylated product.

  • Characterization:

    • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a reproductive toxin and should be handled with care. Avoid inhalation and skin contact.[6]

  • Alkylating agents such as benzyl bromide are lachrymatory and corrosive. Handle them with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.[12][13][14]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or no reaction - Inactive base (absorbed moisture)- Insufficient temperature- Low reactivity of alkylating agent- Use freshly dried K₂CO₃ or a stronger base like NaH.- Gently heat the reaction mixture (e.g., to 50-60 °C).[9]- Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide).[9]
Incomplete reaction - Insufficient reaction time- Stoichiometry issue- Allow the reaction to stir for a longer period.- Ensure the correct stoichiometry of reagents is used.
Formation of side products - Dialkylation- C-alkylation (less likely for this substrate)- Use a smaller excess of the alkylating agent (e.g., 1.05 eq).- Add the alkylating agent slowly at a lower temperature.- If C-alkylation is observed, consider using a bulkier base or different solvent conditions to favor N-alkylation.[15]
Difficult purification - Co-elution of product and starting material- Optimize the eluent system for flash chromatography to achieve better separation.- Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of this compound. By carefully selecting the base, solvent, and reaction conditions, this transformation can be achieved in high yield and purity. The provided troubleshooting guide should help researchers overcome common challenges associated with this reaction. This protocol serves as a valuable resource for chemists engaged in the synthesis of novel pyrrolo[3,2-b]pyridine derivatives for various applications, particularly in the field of drug discovery.

References

Application Notes and Protocols for the Derivatization of 3-methyl-1H-pyrrolo[3,2-b]pyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-methyl-1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine core, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, containing both a pyrrole and a pyridine ring, provides a unique three-dimensional arrangement for interacting with biological targets. This scaffold is a common feature in a variety of biologically active compounds, including potent kinase inhibitors, demonstrating its versatility as a pharmacophore.[1][2] The strategic derivatization of the this compound core is a critical step in the optimization of lead compounds, enabling fine-tuning of their pharmacological properties and the development of robust Structure-Activity Relationships (SAR). This guide provides an in-depth exploration of key derivatization strategies, supported by detailed protocols and the rationale behind experimental choices.

Strategic Derivatization Points for SAR Exploration

The this compound scaffold offers several key positions for chemical modification to probe the chemical space around the core and understand its interaction with biological targets. The primary points for derivatization include the pyrrole nitrogen (N1), the C2 position of the pyrrole ring, and the pyridine ring (C5, C6, and C7).

PART 1: N-Alkylation of the Pyrrole Ring

Rationale for Derivatization: Alkylation of the pyrrole nitrogen (N1) is a fundamental step in SAR studies. Introducing substituents at this position can significantly impact a compound's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the N1-substituent can orient itself into specific binding pockets of a target protein, potentially forming crucial hydrophobic or van der Waals interactions. In the context of kinase inhibitors, for example, N-alkylation can influence the orientation of the scaffold within the ATP-binding site, thereby modulating potency and selectivity.[3]

Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.

Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, and the structure can be elucidated using 1H and 13C NMR spectroscopy. The disappearance of the N-H proton signal in the 1H NMR spectrum is a key indicator of successful N-alkylation.

PART 2: C-H Functionalization of the Pyrrole and Pyridine Rings

C2-Acylation of the Pyrrole Ring

Rationale for Derivatization: Introducing an acyl group at the C2 position of the pyrrole ring can provide a handle for further functionalization or can itself act as a key interaction motif with the target protein, for instance, by forming hydrogen bonds. Friedel-Crafts acylation is a classic method for installing acyl groups on electron-rich aromatic systems like pyrroles.

Protocol 2: Friedel-Crafts Acylation at the C2-Position

This protocol outlines the acylation of N-protected this compound. An N-protecting group is often necessary to prevent side reactions at the pyrrole nitrogen.

Materials:

  • N-protected this compound (e.g., N-tosyl or N-Boc)

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Lewis acid catalyst (e.g., aluminum chloride (AlCl3), tin(IV) chloride (SnCl4))

  • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add the Lewis acid (1.1 - 2.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the acylating agent (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Causality Behind Experimental Choices: The choice of Lewis acid and solvent is critical. AlCl3 is a strong Lewis acid suitable for less reactive substrates, while milder options like SnCl4 may be preferred to avoid degradation of sensitive starting materials.[4] The N-protecting group prevents acylation at the nitrogen and can be chosen based on its ease of removal in subsequent steps.

Halogenation of the Pyridine Ring

Rationale for Derivatization: Introducing a halogen atom (e.g., Br, Cl) onto the pyridine ring serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] The position of halogenation can be directed by the electronic nature of the pyrrolopyridine system and the reaction conditions.

Protocol 3: Electrophilic Bromination

This protocol describes a general method for the bromination of the this compound core.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add NBS (1.0-1.2 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature for 1-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous Na2S2O3 solution.

  • Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

PART 3: Palladium-Catalyzed Cross-Coupling Reactions

Rationale for Derivatization: Suzuki-Miyaura cross-coupling is a powerful tool in medicinal chemistry for the formation of C-C bonds.[6] By coupling a halogenated this compound with various boronic acids or esters, a wide array of aryl or heteroaryl substituents can be introduced. This strategy is invaluable for exploring SAR, as the introduced groups can probe different regions of a target's binding site, leading to significant improvements in potency and selectivity.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Materials:

  • Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-10 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Na2SO4

  • Celite

Procedure:

  • To a reaction vessel, add the bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

  • Partition the filtrate between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Trustworthiness of the Protocol: The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The conditions provided are a general starting point and may require optimization for specific substrates.[7][8] It is crucial to ensure all reagents and solvents are of high purity and the reaction is performed under strictly anaerobic conditions to prevent catalyst deactivation.

Visualization of Derivatization Strategies

Derivatization_Workflow cluster_N1 N1-Position cluster_C2 C2-Position cluster_Pyridine Pyridine Ring Start This compound N_Alkylation N-Alkylation (Protocol 1) Start->N_Alkylation N_Arylation N-Arylation (e.g., Buchwald-Hartwig) Start->N_Arylation C_Acylation C-Acylation (Protocol 2) Start->C_Acylation C_Formylation Vilsmeier-Haack Formylation Start->C_Formylation Halogenation Halogenation (Protocol 3) Start->Halogenation Suzuki Suzuki Coupling (Protocol 4) Halogenation->Suzuki Enables

Caption: Key derivatization pathways for this compound.

Structure-Activity Relationship (SAR) Insights

The derivatization strategies outlined above are instrumental in building a comprehensive SAR profile. The following table summarizes hypothetical SAR trends based on literature for related pyrrolopyridine kinase inhibitors.

Position of DerivatizationSubstituent TypeGeneral Impact on Kinase ActivityRationale
N1 (Pyrrole) Small alkyl (e.g., methyl, ethyl)Often tolerated or slightly improves potency.Fills a small hydrophobic pocket without causing steric clashes.
Bulky alkyl (e.g., isopropyl, cyclopropyl)Can increase or decrease potency depending on the target.May provide better fit in a larger hydrophobic pocket or cause steric hindrance.[3]
Aryl/HeteroarylCan significantly enhance potency.Can form additional pi-stacking or hydrogen bonding interactions.
C2 (Pyrrole) Acyl/AmideCan increase potency.Often acts as a hydrogen bond acceptor with the hinge region of the kinase.
Pyridine Ring Small hydrophobic groups (e.g., methyl)Generally well-tolerated.Can fill small hydrophobic pockets.
Aryl/Heteroaryl via Suzuki CouplingOften leads to a significant increase in potency.Can access additional binding regions and form key interactions.

Logical Framework for SAR Exploration

SAR_Logic A Initial Hit Compound (this compound core) B Synthesize Library of N1-Alkyl Derivatives (Protocol 1) A->B C Identify Optimal N1-Substituent B->C D Synthesize Halogenated Intermediate (Protocol 3) C->D G Combine Optimal N1 and Pyridine Substituents C->G E Synthesize Library of Aryl/Heteroaryl Derivatives via Suzuki Coupling (Protocol 4) D->E F Identify Potent Aryl/Heteroaryl Groups E->F F->G H Lead Optimization G->H

Caption: A systematic approach to SAR exploration.

Conclusion

The derivatization of the this compound scaffold is a critical endeavor in modern drug discovery. The protocols and strategies outlined in this guide provide a robust framework for researchers to systematically explore the SAR of this privileged core. By understanding the causality behind experimental choices and employing self-validating protocols, scientists can efficiently navigate the path from initial hit to optimized lead candidate.

References

Application Notes and Protocols for High-Throughput Screening of 3-methyl-1H-pyrrolo[3,2-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. The successful identification of novel drug candidates from libraries based on this scaffold necessitates robust and efficient high-throughput screening (HTS) campaigns. This document provides a comprehensive guide for researchers, outlining detailed protocols and strategic considerations for the HTS of this compound libraries. We delve into the rationale behind experimental design, from initial library management and assay development to primary screening, data analysis, and hit validation. The protocols detailed herein are designed to be adaptable to a variety of kinase targets and are grounded in established, field-proven HTS technologies.

Introduction: The this compound Scaffold as a Kinase Inhibitor Core

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology, immunology, and inflammatory diseases.[1][2] The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous pathologies.[1] The development of small molecule kinase inhibitors has, therefore, become a major focus of drug discovery efforts.

The this compound core represents a versatile scaffold for the design of kinase inhibitors. Its rigid, bicyclic structure allows for the precise positioning of substituents to interact with key residues within the ATP-binding pocket of kinases. The nitrogen atoms in the pyrrolopyridine ring system can act as hydrogen bond acceptors and donors, mimicking the interactions of the adenine region of ATP. This guide provides a strategic framework and detailed protocols for the successful screening of compound libraries built around this promising scaffold.

Pre-Screening Considerations: Library Management and Quality Control

The success of any HTS campaign is fundamentally dependent on the quality and integrity of the compound library.[3][4] Proper management of a this compound library is the critical first step.

Compound Library Preparation and Storage
  • Solubilization: Compounds should be dissolved in high-purity dimethyl sulfoxide (DMSO) to a standard stock concentration, typically 10 mM.

  • Plating: The library should be plated in a format suitable for HTS automation, such as 384-well or 1536-well plates.[5] It is advisable to create multiple copies of the library plates to distinguish between a master stock (for long-term storage) and working plates (for screening).[6]

  • Storage: Master stock plates should be stored at -20°C or -80°C to minimize degradation. Working plates can be stored at 4°C for short-term use. Avoid repeated freeze-thaw cycles.

Quality Control (QC)
  • Purity Assessment: A representative subset of the library should be analyzed for purity using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A purity of >90% is generally recommended.[4]

  • Identity Confirmation: The identity of the compounds should be confirmed by MS to ensure the correct molecules are being screened.

  • Concentration Verification: Techniques such as acoustic dispensing with integrated concentration measurement can be used to verify the concentration of the compounds in the stock plates.

HTS Assay Development and Optimization

The selection and optimization of the screening assay are paramount for identifying true hits.[1][7] For kinase inhibitor screening, a variety of robust HTS-compatible assay formats are available.

Choosing the Right Assay Technology

The choice of assay technology will depend on the specific kinase target, available reagents, and instrumentation. Below is a comparison of commonly used kinase assay technologies.

Assay Technology Principle Advantages Disadvantages
Luminescence-Based (e.g., Kinase-Glo®) Measures the depletion of ATP, which is consumed during the kinase reaction.[8][9]Homogeneous, "glow" signal is stable, sensitive, and widely applicable to any ATP-dependent enzyme.[10][11]Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase.[10]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.[12][13]Homogeneous, no-wash format; provides direct binding information.[12][14]Requires a suitable fluorescent probe; can be susceptible to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®, LANCE®) Measures the transfer of energy between a donor and an acceptor fluorophore brought into proximity by a kinase-mediated phosphorylation event.[15][16][17]Homogeneous, ratiometric measurement reduces interference, high sensitivity.[16]Requires specific antibodies and labeled substrates; potential for steric hindrance with large substrates.
AlphaScreen®/AlphaLISA® A bead-based assay where a photosensitizer in a donor bead generates singlet oxygen that excites a chemiluminescent acceptor bead upon molecular interaction.[18][19][20]Highly sensitive, large assay window, tolerant of complex sample matrices.[18][20]Can be sensitive to light and singlet oxygen quenchers.
Mobility Shift Assay (e.g., Caliper) Separates the phosphorylated and non-phosphorylated substrate based on charge differences using microfluidics.[21][22][23]Direct measurement of substrate conversion, ratiometric readout, low false-positive rate.[21]Requires specialized instrumentation; lower throughput compared to plate-based assays.
Label-Free Technologies (e.g., Surface Plasmon Resonance, Impedance-based) Detects binding events or cellular changes without the need for labels.[24][25][26]Provides more biologically relevant data, detects interactions in a native-like environment.[24][25]Generally lower throughput and higher cost per well.[24]
Assay Miniaturization and Optimization Workflow

The following workflow is recommended for optimizing a kinase assay for HTS of a this compound library.[7]

HTS_Assay_Optimization A Assay Development (96-well) B Determine Km for ATP and Substrate A->B C Enzyme Titration B->C D Assay Miniaturization (384- or 1536-well) C->D E Reagent Stability and Dispensing Robustness D->E F DMSO Tolerance E->F G Z'-factor Determination F->G H Pilot Screen G->H

Caption: Workflow for HTS Assay Development and Optimization.

  • Determine Michaelis-Menten Constants (Km): Determine the Km for both ATP and the substrate to ensure the assay is run under conditions of initial velocity. For inhibitor screening, it is common to use an ATP concentration close to its Km value.

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal-to-background ratio within the desired linear range of the assay.

  • Miniaturization: Transition the assay from a 96-well to a 384- or 1536-well format, re-optimizing reagent concentrations and volumes.[7]

  • Reagent Stability: Confirm that the reagents are stable over the duration of the screen.

  • DMSO Tolerance: Assess the assay's tolerance to DMSO, as the compound library is stored in this solvent. Most assays should be robust up to 1% final DMSO concentration.

  • Z'-factor Determination: The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7]

Detailed HTS Protocols

The following are example protocols for common kinase assay formats, which can be adapted for screening a this compound library.

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][10]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • This compound library in 384-well plates

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (specific to the kinase)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of the this compound library compounds from the source plates to the assay plates.

  • Enzyme Addition: Add the kinase diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP (at its Km concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate reader.

Protocol 2: TR-FRET Kinase Assay (e.g., HTRF® KinEASE™)

This protocol detects the phosphorylation of a biotinylated substrate.[15][16][17][27]

Materials:

  • Kinase of interest

  • Biotinylated substrate (e.g., KinEASE™ TK or STK substrate)

  • ATP

  • This compound library in 384-well plates

  • HTRF® KinEASE™ Kit (contains Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • Enzymatic Buffer and Detection Buffer

  • Low-volume, white 384-well assay plates

Procedure:

  • Compound Dispensing: Transfer the this compound library compounds to the assay plates.

  • Enzyme and Substrate Addition: Add a mixture of the kinase and biotinylated substrate diluted in enzymatic buffer to each well. Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 30-60 minutes).[15]

  • Detection:

    • Add a premixed solution of the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer to all wells. This will stop the reaction due to the presence of EDTA in the detection buffer.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read Plate: Read the plate on an HTRF®-compatible reader, measuring the emission at both 620 nm (cryptate emission) and 665 nm (XL665 emission). The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.[15]

Protocol 3: AlphaLISA® Kinase Assay

This protocol utilizes bead-based technology to detect substrate phosphorylation.[18][19][28][29]

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • This compound library in 384-well plates

  • AlphaLISA® Acceptor beads conjugated to an anti-phospho antibody

  • Streptavidin-coated Alpha Donor beads

  • AlphaLISA® Immunoassay Buffer

  • 384-well AlphaPlate®

Procedure:

  • Compound and Enzyme Mix: Add the this compound library compounds to the assay plates, followed by the kinase diluted in immunoassay buffer.

  • Initiate Kinase Reaction: Add a mixture of the biotinylated substrate and ATP to all wells.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Detection:

    • Add a solution of the AlphaLISA® Acceptor beads to all wells to stop the kinase reaction.

    • Add the Streptavidin-coated Alpha Donor beads.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Read Plate: Read the plate on an Alpha-enabled microplate reader.

Data Analysis and Hit Identification

Proper data analysis is crucial for distinguishing true hits from experimental artifacts.[30][31][32]

Data Normalization and Hit Selection Workflow

HTS_Data_Analysis A Raw Data Acquisition B Data Normalization (% Inhibition) A->B C Hit Selection (e.g., 3x Standard Deviation from Mean) B->C D Confirmation Screen (Dose-Response) C->D E IC50 Determination D->E F Hit Validation E->F

Caption: Workflow for HTS Data Analysis and Hit Identification.

  • Data Normalization: Raw data from the plate reader should be normalized to percent inhibition relative to positive (no enzyme or maximum inhibition) and negative (DMSO) controls on each plate.

  • Hit Selection: A common method for primary hit selection is to choose compounds that exhibit an inhibition greater than three times the standard deviation of the plate mean.

  • Confirmation Screen: Primary hits should be re-tested under the same assay conditions to confirm their activity. This is often done by generating a dose-response curve to determine the potency (IC50) of the compound.[31]

Hit Validation and Triage

The goal of hit validation is to eliminate false positives and prioritize the most promising compounds for further development.[33]

Orthogonal Assays

Confirmed hits should be tested in an orthogonal assay that uses a different detection technology.[33] For example, if the primary screen was a luminescence-based assay, a mobility shift assay could be used for validation. This helps to rule out compounds that interfere with the primary assay format.

Promiscuity and False Positive Checks
  • Counter-Screening: Screen hits against unrelated targets to identify promiscuous inhibitors.

  • Assay Interference Assays: Design experiments to specifically test for compound interference with the detection technology (e.g., luciferase inhibition in luminescence assays).[33]

  • Chemical Analysis: Medicinal chemists should review the structures of the hits to identify known problematic compounds or pan-assay interference compounds (PAINS).[33]

Conclusion

High-throughput screening of this compound libraries offers a powerful approach to discover novel kinase inhibitors. A successful HTS campaign requires careful planning and execution, from meticulous library management and robust assay development to rigorous data analysis and hit validation. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to efficiently and effectively screen these valuable compound libraries, ultimately accelerating the identification of promising lead candidates for drug development.

References

Application Notes & Protocols: The Use of 3-Methyl-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a rational alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial "hits" serve as high-quality starting points for optimization into potent, selective, and drug-like lead compounds.[5] Central to this strategy is the concept of the "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets. The azaindole core, a bioisostere of the native indole system, is one such scaffold, prized for its ability to form key hydrogen bond interactions, particularly within the hinge region of protein kinases.[6][7]

This guide focuses on a specific and valuable member of this family: 3-methyl-1H-pyrrolo[3,2-b]pyridine . We will explore its utility as a fragment, detailing its physicochemical properties, providing comprehensive protocols for its use in primary screening and hit validation, and outlining strategies for its evolution from a low-affinity fragment into a high-potency lead candidate.

Part 1: The Fragment Profile of this compound

The effectiveness of a fragment is dictated by its physicochemical properties, which must align with the "Rule of Three" to ensure high ligand efficiency and ample vectors for chemical elaboration.[2] this compound is an exemplary fragment that meets these criteria.

Its core structure, a fusion of a pyrrole and a pyridine ring, makes it an excellent mimic of the purine core of ATP, rendering it particularly suitable for targeting ATP-binding sites in enzymes like kinases.[6][8] The nitrogen in the pyridine ring can act as a hydrogen bond acceptor, while the NH group of the pyrrole ring serves as a hydrogen bond donor. This dual functionality allows it to form the bidentate hydrogen bonds with the kinase hinge region that are characteristic of many successful kinase inhibitors.[7] The methyl group at the 3-position provides a subtle modification that can influence binding orientation and provides a potential vector for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValue"Rule of Three" Guideline
Molecular Weight132.16 g/mol [9]< 300 Da
cLogP1.4[10]< 3
Hydrogen Bond Donors1[9]≤ 3
Hydrogen Bond Acceptors2[9]≤ 3
Rotatable Bonds0[9]≤ 3

These properties make this compound an ideal candidate for an FBDD library: it is small, reasonably soluble, and possesses key chemical features for target recognition without the molecular complexity that could lead to non-specific interactions.[4]

Part 2: Experimental Workflow & Protocols

An FBDD campaign is a multi-stage process that requires a suite of sensitive biophysical techniques to detect the weak binding affinities typical of fragments.[3][11] The workflow involves a primary screen to identify initial binders, followed by orthogonal validation and structural characterization to confirm hits and guide optimization.

FBDD_Workflow cluster_0 Screening & Validation cluster_1 Optimization A Fragment Library (including this compound) B Primary Screen (e.g., Surface Plasmon Resonance) A->B High Throughput C Hit Confirmation (Orthogonal) (e.g., STD-NMR) B->C Validate Hits D Structural Biology (X-ray Crystallography / Cryo-EM) C->D Elucidate Binding Mode E Hit-to-Lead Chemistry (Growing, Linking, Merging) D->E Structure-Guided Design F Lead Compound (High Affinity & Selectivity) E->F Iterative Improvement

Caption: High-level workflow for a typical Fragment-Based Drug Design campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening.[12][13] It measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[14] This provides kinetic data (k_on, k_off) and affinity (K_D).[11]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Methodology:

  • Sensor Chip Preparation & Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein (e.g., a protein kinase) to the desired density (typically ~5000-10000 Response Units) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5). The goal is to achieve a surface density that will yield a theoretical R_max of ~50 RU for a typical fragment.[15]

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution, pH 8.5.

    • Causality: Amine coupling is a robust and common method for immobilization. The target immobilization density is critical; too low, and the signal for small fragments will be undetectable; too high, and mass transport limitations can distort kinetic measurements.[16]

  • Fragment Screening:

    • Prepare the fragment library, including this compound, typically at a concentration of 100-200 µM in a running buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 1-2%) to match the fragment stock solutions.

    • Causality: High fragment concentrations are necessary to detect weak (µM to mM) affinities.[2] Precisely matching DMSO concentrations between the running buffer and the samples is crucial to minimize false positives arising from bulk refractive index changes.[15]

    • Inject fragments over the target and a reference flow cell (an activated/deactivated surface without protein) for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Perform a solvent correction step by injecting several buffer samples with slightly varying DMSO concentrations to create a calibration curve. This helps distinguish true binding from solvent effects.

  • Data Analysis & Hit Identification:

    • Subtract the reference channel signal from the active channel signal.

    • Use the solvent correction calibration to further clean the data.

    • Identify hits as fragments that produce a dose-dependent binding response significantly above the noise level.

    • For initial hits, perform a full kinetic titration by injecting the fragment at multiple concentrations to determine the dissociation constant (K_D).

    • Calculate the Ligand Efficiency (LE) for each hit using the formula: LE = -RT * ln(K_D) / N, where N is the number of non-hydrogen atoms. Hits with high LE (typically >0.3 kcal/mol/heavy atom) are prioritized.[13]

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful solution-based method used to confirm hits from primary screens and to map a fragment's binding epitope.[12][17] The technique relies on transferring magnetic saturation from the protein to a bound ligand. Only ligands that actually bind will show signals in the resulting difference spectrum.[18]

Objective: To confirm the binding of this compound in solution and identify which parts of the molecule are in closest contact with the target protein.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

      • Sample 1 (Reference): 100-500 µM of this compound.

      • Sample 2 (Binding): 10-20 µM of target protein + 100-500 µM of this compound. A ligand-to-protein ratio of 10:1 to 100:1 is typical.[19]

    • Causality: A large excess of the ligand ensures that the protein's binding sites are saturated and that the observed signals are dominated by the free ligand, which is necessary for the experiment.[18] The protein concentration is kept low to minimize its background signals.

  • NMR Experiment Setup:

    • Acquire a standard 1D ¹H NMR spectrum of Sample 2 to identify protein and ligand resonances.

    • Set up the STD experiment (e.g., using a pulse program like stddiffesgp).

    • On-resonance irradiation: Select a frequency where only protein resonances appear (e.g., -1.0 ppm or 7.5 ppm). This frequency will be used to selectively saturate the protein.

    • Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 40 ppm). This serves as the control experiment.[20]

    • Set the saturation time (typically 1-3 seconds). Longer times increase the STD effect but can also lead to unwanted spin diffusion.[20]

  • Data Acquisition and Processing:

    • The experiment interleaves on- and off-resonance scans and automatically subtracts them.

    • Process the resulting difference spectrum. Signals that appear in this spectrum belong to the fragment and confirm its binding to the protein.

  • Epitope Mapping:

    • Integrate the signals in the reference spectrum (I₀) and the STD spectrum (I_STD).

    • Calculate the STD amplification factor for each proton (H) of the fragment: STD Factor = (I_STD / I₀) * [Ligand] / [Protein].

    • Normalize the STD factors by setting the largest value to 100%.

    • Protons with the highest normalized STD factors are in the closest proximity to the protein surface. For this compound, this would reveal whether the methyl group or a specific part of the bicyclic ring system is more deeply buried in the binding pocket.[18]

Part 3: From Fragment Hit to Potent Lead

Identifying this compound as a confirmed hit is the first step. The next, crucial phase is hit-to-lead optimization, where medicinal chemistry efforts, guided by structural biology, are used to increase the fragment's affinity and selectivity.[21][22]

There are three primary strategies for this evolution:

  • Fragment Growing: This is the most common strategy.[23] Structural information from X-ray crystallography or cryo-EM reveals unoccupied pockets adjacent to the bound fragment. Synthetic chemistry is then used to "grow" the fragment by adding functional groups that can form favorable interactions within these pockets, thereby increasing affinity.[24][25]

  • Fragment Linking: If a separate screening campaign identifies a second fragment that binds in a proximal but distinct pocket, the two fragments can be connected with a chemical linker.[23] The challenge lies in designing a linker that is optimal in length and geometry to preserve the binding modes of both original fragments.[24]

  • Fragment Merging: This strategy is employed when two distinct fragments are found to bind in overlapping sites.[23] A new, hybrid molecule is designed that incorporates the key binding features of both original fragments into a single, more potent scaffold.[25]

Hit2Lead cluster_0 Optimization Strategies cluster_1 Growing cluster_2 Linking cluster_3 Merging Start Initial Hit {this compound | K_D = 500 µM} A Fragment Added Moiety Start->A Explores adjacent pocket B Fragment 1 Linker Fragment 2 Start->B Connects two hits C Merged Core Features from Fragment 1 & 2 Start->C Combines overlapping hits End Potent Lead {Optimized Molecule | K_D = 50 nM} A->End B->End C->End

Caption: Key strategies for evolving a fragment hit into a high-affinity lead compound.

Case Example: Targeting Protein Kinases

The this compound scaffold is a superb starting point for kinase inhibitors.[6][7] A hypothetical FBDD campaign against a novel protein kinase might proceed as follows:

  • Screening: SPR screening identifies this compound as a 200 µM binder.

  • Validation: STD-NMR confirms binding and shows the strongest STD signals for the pyrrole NH proton and the pyridine-facing CH, suggesting these are oriented towards the protein.

  • Structural Biology: A co-crystal structure reveals the fragment bound in the ATP-binding site, with the pyridine nitrogen and pyrrole NH forming the canonical bidentate hydrogen bonds to the kinase hinge region. An adjacent hydrophobic pocket is observed near the methyl group.

  • Optimization (Growing): Guided by the structure, chemists synthesize a small library of analogues where the methyl group is replaced with larger hydrophobic moieties (e.g., cyclopropyl, phenyl). One such analogue, which extends into the hydrophobic pocket, shows a K_D of 10 µM—a 20-fold improvement in affinity. This iterative, structure-guided process continues until a lead with the desired potency and selectivity is achieved.

Conclusion

This compound represents a high-value scaffold for fragment-based drug design. Its favorable physicochemical properties, coupled with its proven ability to engage key targets like protein kinases, make it an essential component of any modern fragment library. By leveraging sensitive biophysical screening techniques like SPR and NMR, researchers can confidently identify it as a starting point. Subsequent structure-guided optimization strategies can then rationally and efficiently evolve this simple fragment into a potent and selective lead compound, accelerating the path toward novel therapeutics.

References

Application Notes & Protocols for the Quantification of 3-methyl-1H-pyrrolo[3,2-b]pyridine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the development and validation of robust bioanalytical methods for the quantification of 3-methyl-1H-pyrrolo[3,2-b]pyridine in biological matrices, primarily human plasma. As a novel heterocyclic compound with potential significance in drug discovery and development, establishing a reliable analytical workflow is paramount for accurate pharmacokinetic and toxicokinetic assessments. This document provides a first-principles approach, suitable for researchers, scientists, and drug development professionals, for creating a validated method from the ground up, in the absence of pre-existing literature. We present detailed protocols for sample preparation using both Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), and a complete methodology for quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). All protocols are framed within the context of current regulatory expectations for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).

Introduction and Analytical Strategy

This compound is a small molecule belonging to the azaindole class of compounds. Azaindole scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, making them valuable cores for developing targeted therapies, such as kinase inhibitors[1]. Accurate measurement of this compound's concentration in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the absence of a standardized method for this specific analyte, our strategy is to build a method based on established principles of small molecule bioanalysis. The core of this strategy involves:

  • Sample Cleanup: Efficiently removing endogenous interferences (proteins, phospholipids) from the plasma matrix.

  • Chromatographic Separation: Achieving selective retention and separation of the analyte from other components.

  • Sensitive and Specific Detection: Utilizing the power of tandem mass spectrometry for unambiguous identification and precise quantification.

  • Method Validation: Rigorously demonstrating that the method is accurate, precise, and reliable for its intended purpose, in accordance with regulatory guidelines[1].

The overall workflow for this analytical endeavor is depicted below.

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing & Validation Plasma Plasma Sample Collection Spike Spike with Analyte & Internal Standard Plasma->Spike Extract Extraction (PPT or SPE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation Evap->LC MS MS/MS Detection (SRM) LC->MS Quant Quantification MS->Quant Validate Method Validation Quant->Validate

Caption: Overall bioanalytical workflow for this compound.

Analyte Characteristics and Reagents

  • Analyte: this compound

  • Molecular Formula: C₈H₈N₂

  • Molecular Weight: 132.16 g/mol

  • CAS Number: 25796-94-5[2]

  • Internal Standard (IS): An ideal IS would be a stable isotope-labeled (SIL) version of the analyte (e.g., d₃-3-methyl-1H-pyrrolo[3,2-b]pyridine). If unavailable, a structurally similar compound with close chromatographic retention and ionization properties should be chosen. For this guide, we will proceed assuming a suitable analog is available.

Sample Preparation Methodologies

The goal of sample preparation is to isolate the analyte from interfering matrix components, which can suppress ionization in the mass spectrometer and lead to inaccurate results. We present two common and effective protocols.

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique suitable for high-throughput analysis. It involves adding an organic solvent to denature and precipitate plasma proteins.

Acetonitrile is often the preferred solvent as it provides efficient protein removal while keeping most small molecules, including those with moderate polarity like our target analyte, in the supernatant. The 3:1 solvent-to-plasma ratio ensures robust protein crashing.

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

PPT_Workflow Start 100 µL Plasma + 50 µL IS Step1 Add 300 µL Cold Acetonitrile Start->Step1 Step2 Vortex 30 sec Step1->Step2 Step3 Centrifuge 14,000g, 10 min Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporate (Nitrogen Stream) Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 End Inject for LC-MS/MS Step6->End

Caption: Protein Precipitation (PPT) experimental workflow.

Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than PPT by utilizing specific chemical interactions to retain the analyte on a solid sorbent while interferences are washed away. This often results in lower matrix effects and improved sensitivity.

Based on the structure of this compound, which contains both hydrophobic (aromatic rings) and hydrophilic (nitrogen atoms) functionalities, a reversed-phase polymeric sorbent like Oasis HLB (Hydrophilic-Lipophilic Balanced) is an excellent starting choice. The method involves conditioning the sorbent to activate it, loading the sample under aqueous conditions to promote retention, washing away polar interferences, and finally eluting the analyte with a strong organic solvent.

  • Sample Pre-treatment: To 100 µL of plasma, add 50 µL of IS and 200 µL of 2% phosphoric acid in water. Vortex to mix. The acidic condition ensures the nitrogen atoms on the analyte are protonated, which can aid in retention on some sorbents and improves solubility.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase, as described in the PPT protocol.

SPE_Workflow Start Pre-treated Plasma Step2 Load Sample Start->Step2 Step1 Condition SPE Cartridge (Methanol -> Water) Step1->Step2 Step3 Wash (5% Methanol in Water) Step2->Step3 Step4 Elute (Methanol) Step3->Step4 Step5 Evaporate & Reconstitute Step4->Step5 End Inject for LC-MS/MS Step5->End

Caption: Solid-Phase Extraction (SPE) experimental workflow.

LC-MS/MS Quantification Method

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high selectivity and sensitivity.

Liquid Chromatography (LC) Conditions
  • Rationale: A C18 reversed-phase column is a versatile choice for separating small molecules of intermediate polarity. A gradient elution starting with a high aqueous component allows for the retention of the analyte, while the increasing organic phase concentration facilitates its elution, providing good peak shape and separation from potential interferences. Formic acid is added to the mobile phase to promote analyte protonation, which is essential for positive mode electrospray ionization.

  • Proposed Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      2.0 95
      2.5 95
      2.6 5

      | 3.5 | 5 |

Tandem Mass Spectrometry (MS/MS) Conditions
  • Rationale: The analysis will be performed in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the pyrrolopyridine structure are readily protonated. Quantification will be performed using Selected Reaction Monitoring (SRM), which provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Hypothesized Fragmentation: The molecular weight of this compound is 132.16. The precursor ion will be the protonated molecule [M+H]⁺ at m/z 133.1. Based on the fragmentation of similar azaindole cores, a common fragmentation pathway involves the cleavage of the heterocyclic ring system[1]. A plausible and stable product ion would be the azaindole core itself after loss of a neutral fragment, or a fragment resulting from the loss of the methyl group. We propose monitoring the following transitions, which must be confirmed by direct infusion of a standard solution of the analyte into the mass spectrometer.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound133.1118.1To be optimized100
133.1106.1To be optimized100
Internal Standard (IS)To be determinedTo be determinedTo be optimized100
*Note: Product ions are hypothetical and require experimental confirmation. The m/z 118.1 corresponds to the potential loss of a methyl radical and hydrogen, or cleavage of the pyrrole ring. The m/z 106.1 corresponds to the loss of HCN.

Bioanalytical Method Validation

The developed method must be validated to ensure its reliability for the analysis of study samples. The validation will be performed according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[1].

Validation_Parameters Validation Core Validation Parameters Selectivity Selectivity & Specificity Validation->Selectivity Curve Calibration Curve (Linearity, Range) Validation->Curve LLOQ Sensitivity (LLOQ) Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Summary of Validation Experiments and Acceptance Criteria
Validation ParameterExperiment DescriptionAcceptance Criteria
Selectivity & Specificity Analyze at least six blank matrix lots for interferences at the retention time of the analyte and IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve A minimum of six non-zero standards are prepared by spiking blank matrix. The concentration range should cover the expected study concentrations. Analyze with a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
LLOQ The lowest standard on the calibration curve.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% of nominal and precision (CV) ≤20%.
Accuracy & Precision Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least three separate analytical runs (n≥5 per run).Accuracy: Mean concentration at each level must be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Recovery Compare the analyte peak area from extracted samples (at Low, Mid, High QC levels) to the peak area of post-extraction spiked samples.Recovery should be consistent, precise, and reproducible. While no specific value is required, high and consistent recovery is desirable.
Matrix Effect Compare the analyte peak area in post-extraction spiked samples from at least six different matrix lots to the peak area of a neat solution at the same concentration.The CV of the matrix factor (analyte response in matrix / analyte response in neat solution) across the lots should be ≤15%.
Stability Evaluate analyte stability in matrix under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen storage), and post-preparative (autosampler).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.

Conclusion

This document provides a comprehensive framework for developing and validating a robust and reliable bioanalytical method for the quantification of this compound in human plasma using LC-MS/MS. The detailed protocols for Protein Precipitation and Solid-Phase Extraction offer flexibility based on the required sample cleanup efficiency and throughput. By adhering to the principles outlined and rigorously validating the chosen method against regulatory guidelines, researchers can generate high-quality data suitable for supporting drug development programs. It is imperative to experimentally determine the optimal mass spectrometry parameters and confirm the fragmentation pathways for the specific analyte to ensure the highest level of selectivity and performance.

References

protocol for Suzuki coupling with 3-methyl-1H-pyrrolo[3,2-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Suzuki Coupling with 3-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized 7-Azaindoles

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structure is integral to a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[1] The ability to strategically introduce molecular complexity to this core is paramount in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for forging carbon-carbon bonds.[2]

However, the application of this powerful reaction to nitrogen-rich heterocycles like 7-azaindoles is not without its challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or "poisoning."[3] Furthermore, the electron-rich nature of the pyrrolo[3,2-b]pyridine system can render the oxidative addition step, often the rate-determining step of the catalytic cycle, particularly sluggish, especially when employing less reactive coupling partners like aryl chlorides.[4]

This guide provides a comprehensive protocol for the successful Suzuki-Miyaura coupling of halogenated this compound derivatives. It delves into the mechanistic rationale behind component selection, offers a detailed step-by-step experimental procedure, and provides a framework for troubleshooting common issues, ensuring a high rate of success for this critical transformation.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound derivative, forming a Pd(II) complex. This is often the slowest step, particularly with strong C-Cl bonds.[2]

  • Transmetalation: The organic moiety from the activated organoboron species (the boronate, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide.[6]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L_nPd(II)(Aryl)(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Aryl-Ar' RedElim->Product ArylHalide Aryl-X (Pyrrolo[3,2-b]pyridine-X) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal Transfers Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Parameters: A Rationale-Driven Approach

Success in coupling challenging heteroaryl halides hinges on the judicious selection of each reaction component. The following section outlines the critical parameters and the reasoning behind optimal choices.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source & Ligand Precatalyst: XPhos Pd G2/G3/G4 From components: Pd₂(dba)₃ or Pd(OAc)₂ + Ligand: XPhos, SPhos, RuPhosNitrogen-containing heterocycles require highly active catalysts. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are essential.[4] They accelerate the difficult oxidative addition step and promote the final reductive elimination.[7] Pre-catalysts are often preferred as they are more stable and provide more consistent results.
Pyrrolo[3,2-b]pyridine Halide Bromo- or Chloro- derivativesBromo-derivatives are more reactive due to the weaker C-Br bond (~276 kJ/mol) compared to the C-Cl bond (~339 kJ/mol).[2] However, chloro-derivatives are often more cost-effective and readily available. Successful coupling of chlorides mandates the use of highly active catalyst systems mentioned above.[8]
Boron Reagent Arylboronic acids or Arylboronic acid pinacol estersArylboronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially with electron-rich or other heteroaromatic systems.[4] Pinacol esters or other N-coordinated boronates offer enhanced stability, acting as a "slow-release" source of the active boronic acid.[9]
Base K₃PO₄, Cs₂CO₃A base is required to activate the boronic acid, forming the more nucleophilic boronate species for transmetalation.[6] For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases like K₂CO₃ or Na₂CO₃.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O (typically in a 4:1 to 10:1 ratio)Aprotic organic solvents are used to dissolve the organic reagents and catalyst. A small amount of water is often beneficial, as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[5] Thoroughly degassing the solvent is critical to prevent catalyst oxidation and homocoupling of the boronic acid.[10]
Temperature 60 - 110 °CThe required temperature depends on the reactivity of the substrates. Less reactive partners (e.g., aryl chlorides, sterically hindered substrates) will typically require higher temperatures.[10] Reaction progress should be monitored to avoid thermal decomposition of starting materials or products.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine with 4-methoxyphenylboronic acid. This procedure should be adapted and optimized for different substrates.

Materials & Equipment:

  • 6-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Oven-dried reaction vial with a PTFE-lined screw cap

  • Magnetic stir bar

  • Argon or Nitrogen gas supply with manifold

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reagents B 2. Add Reagents to Vial A->B D 4. Add Solvent & Seal Vial B->D C 3. Degas Solvent C->D E 5. Purge with Inert Gas D->E F 6. Heat & Stir E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool & Quench G->H I 9. Extraction H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Final Product K->L

Caption: General Experimental Workflow.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine (e.g., 100 mg, 0.55 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (126 mg, 0.83 mmol, 1.5 equiv), XPhos Pd G3 (9.3 mg, 0.011 mmol, 2 mol%), and finely powdered anhydrous K₃PO₄ (352 mg, 1.66 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with the screw cap. Connect the vial to a manifold and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for 20-30 minutes. Using a syringe, add the solvent mixture (e.g., 2.7 mL) to the reaction vial under a positive pressure of inert gas.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(4-methoxyphenyl)-3-methyl-1H-pyrrolo[3,2-b]pyridine.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Substrate is too unreactive for the conditions.1. Use a fresh bottle of catalyst/ligand or a pre-catalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is set up under positive inert gas pressure.[10] 3. Increase temperature, switch to a more active ligand (e.g., from SPhos to XPhos), or use a stronger base (e.g., K₃PO₄).
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources. 2. Base is too strong or nucleophilic (e.g., NaOH).1. Use anhydrous solvents and minimize the amount of water. Consider using a boronic acid ester for enhanced stability.[9] 2. Use a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases.[4]
Homocoupling of Boronic Acid Oxygen contamination in the reaction vessel.Improve the degassing procedure for solvents and ensure the reaction vial is properly purged with inert gas before and during reagent addition.[10]
Difficult Purification Co-elution of product with residual ligand or byproducts.Optimize chromatography conditions. If using phosphine ligands, an oxidative workup or specific filtration techniques can sometimes help remove ligand-related impurities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, provide actionable troubleshooting steps, and offer validated protocols to improve your yield and purity.

Introduction: The Challenge of this compound Synthesis

This compound, a 4-azaindole derivative, is a valuable scaffold in medicinal chemistry, appearing in molecules targeting various kinases and receptors.[1] However, its synthesis is not without challenges. Low yields, formation of stubborn impurities, and difficult purifications are common hurdles. This guide provides a structured approach to systematically identify and resolve these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems in a question-and-answer format, providing both the underlying reason for the issue and a concrete solution.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is a multifaceted problem that often points to suboptimal reaction conditions or inefficient key transformations. Let's break down the most common culprits.

  • Potential Cause A: Inefficient Cyclization Strategy The core of the synthesis is the formation of the pyrrole ring. The efficiency of this step is paramount. Common strategies like the Fischer, Bartoli, or Larock indole syntheses, when adapted for azaindoles, have specific sensitivities. For instance, the Fischer indole synthesis can fail with certain pyridyl hydrazones due to the electron-deficient nature of the pyridine ring.[2] The Bartoli reaction, while effective, requires careful handling of organometallic reagents.

    Expert Recommendation:

    • Re-evaluate Your Route: If using a classical name reaction, ensure it is well-precedented for this specific azaindole system. Palladium-catalyzed cross-coupling followed by cyclization is often a more robust and higher-yielding modern alternative.[3]

    • Optimize Cyclization Conditions: For base-catalyzed cyclizations (e.g., from a 2-amino-3-alkynylpyridine precursor), the choice of base and solvent is critical. Strong, non-nucleophilic bases like potassium tert-butoxide in an aprotic solvent like toluene or DMF are often effective.[2] For acid-catalyzed reactions like the Pictet-Spengler, the acid strength and temperature must be carefully controlled to prevent decomposition.[4][5]

  • Potential Cause B: Starting Material Purity and Stability The synthesis is only as reliable as its starting materials. For example, if starting from 2-amino-3-bromopyridine, any isomeric impurity (e.g., 4-amino-3-bromopyridine) will lead to the formation of a difficult-to-separate isomeric product.

    Expert Recommendation:

    • Verify Starting Materials: Always verify the purity of your starting materials by ¹H NMR and/or LC-MS before starting the synthesis.

    • Fresh Reagents: Use freshly distilled solvents and high-purity reagents, especially for moisture-sensitive steps involving organometallics or strong bases.

  • Potential Cause C: Reaction Atmosphere and Temperature Control Many key steps, particularly those involving palladium catalysts or strong bases, are highly sensitive to oxygen and moisture. Inadequate control can lead to catalyst deactivation and the formation of oxidative side products, drastically reducing the yield.

    Expert Recommendation:

    • Maintain an Inert Atmosphere: Ensure all sensitive reactions are conducted under a rigorously inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and properly degassing solvents and reaction mixtures. Techniques like freeze-pump-thaw are recommended for particularly sensitive cross-coupling reactions.[6]

    • Precise Temperature Monitoring: Use a temperature probe and a controlled heating mantle or oil bath. Overheating can lead to decomposition and tar formation, especially during the final cyclization/aromatization step.

Q2: I'm observing a significant impurity that is difficult to separate by column chromatography. How can I identify and eliminate it?

The presence of persistent impurities often points to side reactions inherent to the chosen synthetic pathway or product degradation.

  • Potential Cause A: Isomer Formation Depending on the precursors, the formation of a regioisomeric pyrrolopyridine is a common issue. For example, a synthesis starting from a 3-substituted 2-aminopyridine could potentially yield a 2-methyl isomer instead of the desired 3-methyl product if the cyclization is not perfectly regioselective.

    Expert Recommendation:

    • Characterization: Use high-field 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously determine the structure of the impurity. The coupling patterns of the aromatic protons on the pyridine and pyrrole rings are distinct for each isomer.

    • Route Modification: To prevent isomer formation, choose a synthetic route that provides absolute regiochemical control. For example, a palladium-catalyzed coupling of 2-amino-3-iodopyridine with a terminal alkyne like propyne, followed by cyclization, locks in the position of the methyl group.

  • Potential Cause B: Product Degradation on Silica Gel Pyrrolopyridines possess a basic pyridine nitrogen, which can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant tailing, poor separation, and even decomposition of the product on the column, resulting in yield loss.[7]

    Expert Recommendation:

    • Deactivate Silica Gel: Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine or ammonia in methanol, then re-packing the column. This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography.

    • Recrystallization: If the product is a solid, recrystallization is often the most effective method for removing closely-eluting impurities and can significantly improve the final purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

Q3: The final palladium-catalyzed cross-coupling step is sluggish and gives a low yield. What can I do?

This is a common issue in heterocyclic chemistry. The success of Suzuki, Buchwald-Hartwig, or Sonogashira couplings depends on a delicate balance of catalyst, ligand, base, and solvent.

  • Potential Cause A: Catalyst Deactivation or Inappropriate Ligand Choice The electron-rich pyrrolopyridine core can coordinate to the palladium center and inhibit catalysis. The choice of ligand is crucial to stabilize the active catalytic species and promote efficient oxidative addition and reductive elimination.

    Expert Recommendation:

    • Ligand Screening: For Suzuki couplings, try electron-rich, bulky phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, ligands such as BINAP or RuPhos may be more effective.[3]

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4 catalysts) are often more robust and provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]

  • Potential Cause B: Incorrect Base or Solvent The base not only facilitates the catalytic cycle but can also impact the solubility of the reagents. An inappropriate choice can halt the reaction.

    Expert Recommendation:

    • Base Selection: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are standard. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or K₃PO₄ are often required.[8]

    • Solvent System: A mixture of a polar aprotic solvent (like dioxane or DMF) with water is common for Suzuki reactions to help dissolve the inorganic base. Ensure the solvents are thoroughly degassed.

Data Summary Tables

Table 1: Troubleshooting Guide at a Glance

Issue Potential Cause Recommended Solution
Low Overall Yield Inefficient cyclization reaction Optimize cyclization conditions (base, solvent, temp); consider an alternative synthetic route like Pd-catalyzed cyclization.
Poor starting material purity Verify all starting materials by NMR/LC-MS; use high-purity reagents and anhydrous solvents.
Persistent Impurities Isomer formation Confirm structure via 2D NMR; modify the synthetic route for better regiocontrol.
Product degradation during purification Deactivate silica gel with triethylamine, use alumina, or purify by recrystallization.[7]
Failed Cross-Coupling Catalyst/ligand issues Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos); use a modern Pd pre-catalyst.[3]

| | Incorrect base/solvent | Optimize the base (e.g., K₂CO₃ vs. K₃PO₄) and use degassed, anhydrous solvents. |

Table 2: General Parameters for Palladium-Catalyzed Cross-Coupling Optimization

Parameter Typical Range Key Considerations
Catalyst Loading 1 - 5 mol% Higher loading may be needed for challenging substrates, but increases cost and residual metal contamination.
Ligand:Pd Ratio 1:1 to 4:1 Ligand choice is critical; ratio affects catalyst stability and activity.
Temperature 80 - 120 °C Must be high enough for reaction to proceed but low enough to prevent degradation.
Base 2 - 3 equivalents Must be strong enough for the specific reaction type but not so strong as to cause side reactions.

| Solvent | Dioxane, Toluene, DMF | Must be anhydrous and degassed; choice affects solubility and reaction rate. |

Visualized Workflows and Logic

The following diagrams illustrate a logical approach to troubleshooting and a general experimental workflow.

troubleshooting_low_yield start Low Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pass sm_bad Impure Materials check_sm->sm_bad Fail check_conditions Review Reaction Conditions (Temp, Atmosphere, Time) conditions_ok Conditions Optimal check_conditions->conditions_ok Pass conditions_bad Suboptimal Conditions check_conditions->conditions_bad Fail check_purification Analyze Purification Step (TLC, Crude NMR) purification_ok No Loss During Purification check_purification->purification_ok Pass purification_bad Product Loss/ Degradation check_purification->purification_bad Fail sm_ok->check_conditions purify_sm Purify Starting Materials (Distillation, Recrystallization) sm_bad->purify_sm purify_sm->check_sm conditions_ok->check_purification optimize_conditions Optimize Temp, Solvent, Base/Catalyst conditions_bad->optimize_conditions optimize_conditions->check_conditions final_issue Core reaction is inefficient. Re-evaluate synthetic strategy. purification_ok->final_issue optimize_purification Modify Chromatography (Deactivate Silica, Use Alumina) or Recrystallize purification_bad->optimize_purification optimize_purification->check_purification

Caption: Troubleshooting decision tree for low yield.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start_mats Verified Starting Materials reaction Key Transformation (e.g., Cross-Coupling or Cyclization) start_mats->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purify Purification (Chromatography or Recrystallization) crude->purify pure_prod Pure Product purify->pure_prod analysis Characterization (NMR, LC-MS, HRMS) pure_prod->analysis

Caption: General experimental workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol describes a robust, two-step synthesis starting from commercially available 2-amino-3-iodopyridine. It offers excellent regiochemical control.

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with 2-Propyn-1-ol

  • Glassware and Atmosphere: To an oven-dried 100 mL Schlenk flask, add 2-amino-3-iodopyridine (1.10 g, 5.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol, 5 mol%), and Copper(I) iodide (48 mg, 0.25 mmol, 5 mol%).

  • Solvent and Reagents: Seal the flask with a septum, and perform three vacuum/argon backfill cycles. Add anhydrous, degassed triethylamine (20 mL) and anhydrous, degassed THF (10 mL) via syringe.

  • Addition of Alkyne: Add 2-propyn-1-ol (0.35 mL, 6.0 mmol, 1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate in Hexanes).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude coupled product, which can be used in the next step without further purification.

Step 2: Base-Mediated Cyclization

  • Setup: To an oven-dried 100 mL round-bottom flask, add the crude product from the previous step.

  • Reaction: Add anhydrous toluene (40 mL) followed by potassium tert-butoxide (1.12 g, 10.0 mmol, 2.0 equiv).

  • Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed.

  • Quenching and Workup: Cool the reaction to room temperature and carefully quench by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography on silica gel (deactivated with 1% Et₃N in the eluent), using a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a solid.

Frequently Asked Questions (FAQs)

  • Q: What is a realistic yield for this synthesis?

    • A: For a well-optimized, multi-step route like the one described, an overall yield of 50-65% is a good target. Individual step yields should be in the 70-90% range.

  • Q: How should I store the final compound?

    • A: this compound is a relatively stable solid. Store it in a tightly sealed vial, protected from light, at room temperature or refrigerated for long-term storage.

  • Q: What are the key ¹H NMR signals to look for to confirm the structure?

    • A: In a solvent like DMSO-d₆, you should expect to see: a broad singlet for the pyrrole N-H proton above 11 ppm; a singlet for the C3-methyl group around 2.3-2.5 ppm; and three distinct aromatic protons corresponding to H2 (pyrrole), H5, and H7 (pyridine), with characteristic coupling constants.

References

troubleshooting poor solubility of 3-methyl-1H-pyrrolo[3,2-b]pyridine in assay buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-methyl-1H-pyrrolo[3,2-b]pyridine

Introduction: The Challenge of "Brick Dust" in Modern Assays

You have synthesized or procured this compound, a promising heterocyclic compound based on the 4-azaindole scaffold. However, upon its introduction into your aqueous assay buffer, you observe precipitation, cloudiness, or inconsistent results. This phenomenon, colloquially known as "crashing out" or "brick dust," is a significant hurdle in drug discovery, as a compound must remain in solution to interact with its biological target.[1][2]

This guide provides a structured, causality-driven approach to understanding and overcoming the solubility challenges associated with this molecule. We will move from fundamental physicochemical principles to advanced formulation strategies, ensuring your experimental results are both accurate and reproducible.

Q1: What is this compound, and what inherent properties contribute to its poor solubility?

Answer: this compound is a heterocyclic aromatic compound. Its structure, featuring a fused pyrrole and pyridine ring system, is common in kinase inhibitors and other therapeutic agents.[3] The poor aqueous solubility stems from a combination of its key physicochemical characteristics.

The planar, aromatic structure is largely hydrophobic, favoring dissolution in organic solvents like Dimethyl Sulfoxide (DMSO) over polar, aqueous environments. While the nitrogen atoms can participate in hydrogen bonding, the overall molecule possesses limited aqueous solubility in its neutral state.

A critical feature is the pyridine nitrogen, which is basic. This allows the molecule to be protonated in acidic conditions, forming a more soluble salt. Understanding this property is the first step in rational solubility enhancement.

PropertyPredicted Value / ObservationImplication for Solubility
Chemical Structure Fused Aromatic Rings (4-Azaindole derivative)Primarily hydrophobic, leading to low intrinsic aqueous solubility.
Molecular Formula C₈H₈N₂Relatively small, but planarity can promote crystal lattice formation.
Melting Point 227-229 °C[4]A high melting point often correlates with strong crystal lattice energy, which must be overcome for dissolution, suggesting low solubility.
Predicted pKa 14.96 (Pyrrole N-H, acidic)[4]The pyrrole nitrogen is very weakly acidic and will not be deprotonated under typical physiological pH.
Predicted pKa (basic) ~4.0-5.0 (Pyridine N) (Estimated based on similar scaffolds)The pyridine nitrogen is basic. At pH values below this pKa, the molecule becomes protonated and positively charged, significantly increasing aqueous solubility.

Q2: My compound is dissolved in 100% DMSO, but precipitates immediately when I dilute it into my assay buffer. What is happening and what is my first step?

Answer: This is a classic case of exceeding the kinetic solubility limit. A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous medium.[2][5] The drastic change in solvent polarity upon dilution causes the compound to rapidly fall out of solution.

Your first-line troubleshooting strategy should be a systematic evaluation of your buffer's pH.

The Power of pH Modification

For a basic compound like this compound, solubility is directly governed by the pH of the buffer, a relationship described by the Henderson-Hasselbalch equation.[6][7][8]

  • For a weak base: log(S/S₀) = pKa - pH

    • Where S is the solubility at a given pH, and S₀ is the intrinsic solubility of the neutral form.

This equation shows that as the pH of the solution drops further below the pKa of the pyridine nitrogen, the solubility (S) increases exponentially. By lowering the buffer pH, you protonate the pyridine nitrogen, forming a positively charged species that is much more soluble in water.

Immediate Action Plan:

  • Determine the pKa: If not experimentally known, use the predicted pKa of ~4.0-5.0 as a starting point.

  • Adjust Buffer pH: Prepare your assay buffer at several pH points below the estimated pKa (e.g., pH 6.5, 6.0, 5.5, 5.0).

  • Test Solubility: Add your DMSO stock to the different pH buffers (keeping the final DMSO concentration constant and low, e.g., <1%) and visually inspect for precipitation.

  • Validate Assay Compatibility: Ensure that the altered pH does not negatively impact your biological target (enzyme, receptor, or cells). Run a control experiment to confirm the activity of your system at the new, lower pH.

cluster_0 Troubleshooting Workflow Start Compound Precipitates in Assay Buffer Check_DMSO Is final DMSO concentration >1%? Start->Check_DMSO Reduce_DMSO Reduce final DMSO to <0.5-1% Check_DMSO->Reduce_DMSO Yes Check_pH Is buffer pH > predicted pKa (~5.0)? Check_DMSO->Check_pH No Reduce_DMSO->Check_pH Adjust_pH Lower buffer pH to < pKa (e.g., pH 5.5-6.5) Check_pH->Adjust_pH Yes Use_Cosolvent Consider Co-solvents (e.g., PEG, Propylene Glycol) Check_pH->Use_Cosolvent No / pH change not sufficient Check_Assay_pH Is new pH compatible with assay target? Adjust_pH->Check_Assay_pH Success Solubility Achieved Run Vehicle Controls Check_Assay_pH->Success Yes Fail Incompatible Explore Advanced Options Check_Assay_pH->Fail No Use_Cyclodextrin Advanced: Use Cyclodextrins (e.g., HP-β-CD) Use_Cosolvent->Use_Cyclodextrin Use_Cyclodextrin->Success Fail->Use_Cosolvent

Caption: A decision tree for troubleshooting compound precipitation.

Q3: Adjusting pH is not an option for my cell-based assay. What other formulation strategies can I use?

Answer: When pH modulation is not feasible, you must turn to formulation excipients. The two most common and effective choices are co-solvents and cyclodextrins.

Co-solvents

While DMSO is the primary solvent for stock solutions, other, more aqueous-friendly co-solvents can be included in the final assay buffer to increase the "solvent capacity" for your compound.[9] These agents reduce the polarity of the water, making it more hospitable to hydrophobic molecules.

Co-solventTypical Final Conc.ProsCons
DMSO < 1% (cells), < 5% (biochemical)High solubilizing power for stock.Can be toxic to cells at >1%.[10] May directly inhibit enzymes.[11][12]
Ethanol 1-5%Less toxic than DMSO for many cell lines.Volatile. Can still impact cell viability and enzyme activity.[10]
Polyethylene Glycol (PEG 300/400) 1-10%Generally low toxicity. Good solubilizer.Increases viscosity. Can interfere with some assay readouts.[13]
Propylene Glycol 1-10%Low toxicity, commonly used in formulations.Can cause cellular stress at higher concentrations.[13]

Implementation: Always test a range of co-solvent concentrations and run a "vehicle-only" control to ensure the co-solvent itself does not produce an artifactual signal in your assay.[14][15]

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They act as molecular "cages," encapsulating the poorly soluble drug molecule, thereby increasing its apparent water solubility.[18][19] This is an excellent strategy for cell-based assays where organic solvents must be minimized.

  • Most Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[16]

cluster_CD Cyclodextrin Encapsulation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Buffer Complex->Water Soluble in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Implementation:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Add your DMSO stock of this compound to the HP-β-CD solution and mix thoroughly.

  • This method can significantly enhance solubility while keeping the final DMSO concentration very low.

Q4: I've achieved solubility. How do I ensure my formulation method isn't compromising my experimental data?

Answer: This is the most critical question. Achieving solubility is pointless if the method used introduces artifacts. Rigorous controls are non-negotiable.

  • The Vehicle Control is Essential: You must run a control that contains everything in your experimental sample except the test compound.[14][15] This includes the final concentration of DMSO and any other co-solvent or cyclodextrin used. This control tells you the baseline effect of your formulation vehicle on the assay system. The signal from the vehicle control should be indistinguishable from your negative (untreated) control.[14]

  • Test for Direct Interference: Does your chosen excipient (e.g., HP-β-CD) interact with your assay components? For example, in a fluorescence-based assay, check if the excipient quenches or enhances the signal. In an enzyme assay, confirm that the excipient does not directly inhibit or activate the enzyme.

  • Mind the Final DMSO Concentration: Even at low concentrations, DMSO can have biological effects.[10][20][21] A standard practice is to keep the final concentration below 1%, and ideally at or below 0.5%, for cell-based assays.[2][22] For biochemical assays, higher concentrations may be tolerated, but this must be empirically validated.[22] Ensure every well in your experiment, including controls and all concentrations of your test compound, contains the exact same final concentration of DMSO.

Section 5: Key Experimental Protocols

Protocol 1: Vortex Dilution for Aqueous Buffer Addition

This technique minimizes the time for the compound to nucleate and precipitate by promoting rapid dispersion.[5]

  • Prepare your final, validated aqueous assay buffer.

  • Dispense the required volume of buffer into a sterile microcentrifuge or conical tube.

  • Set a vortex mixer to a high speed and place the tube of buffer onto it to create a vigorous vortex.

  • While the buffer is actively vortexing, dispense the required volume of your concentrated DMSO stock solution directly into the center of the vortex.

  • Allow the solution to vortex for an additional 5-10 seconds to ensure complete mixing.

  • Visually inspect the solution against a dark background for any signs of precipitation or cloudiness (Tyndall effect).

Protocol 2: Basic Kinetic Solubility Assessment

This simple protocol helps you determine the maximum soluble concentration of your compound in a chosen buffer.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of your compound in 100% DMSO to generate a range of concentrations (e.g., 10 mM down to ~20 µM).

  • In a separate 96-well clear plate, add your chosen assay buffer to each well.

  • Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate, ensuring the final DMSO concentration is consistent and low (e.g., 1%). Mix well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Assess solubility:

    • Visual Inspection: Check the wells for visible precipitate.

    • Instrumental: If available, read the plate on a nephelometer, which measures light scattering from suspended particles.[2] Alternatively, measure the absorbance at a high wavelength (e.g., 650-750 nm); an increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is your approximate kinetic solubility limit under those conditions.

References

Technical Support Center: Enhancing the Metabolic Stability of 3-methyl-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers working to improve the metabolic stability of 3-methyl-1H-pyrrolo[3,2-b]pyridine derivatives. Authored from the perspective of a Senior Application Scientist, this resource combines established scientific principles with practical, field-tested advice to help you navigate common experimental challenges.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent and selective therapeutic agents.[1][2] However, like many heterocyclic compounds, these derivatives can be susceptible to metabolic degradation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] Enhancing metabolic stability is a critical step in drug development to ensure favorable pharmacokinetic properties, such as increased bioavailability and a longer half-life, which can lead to improved efficacy and patient compliance.[5]

This technical support center will address common questions and troubleshooting scenarios encountered during the optimization of these derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows rapid disappearance in a liver microsome assay. What are the likely metabolic "hotspots"?

A1: Based on the structure of the this compound core, several positions are susceptible to oxidative metabolism. The primary sites of metabolism are often the most electron-rich positions, which are readily targeted by CYP enzymes.[3]

Potential metabolic hotspots include:

  • The 3-methyl group: This is a common site for benzylic hydroxylation.

  • The pyrrole ring: As an electron-rich heteroaromatic system, the pyrrole moiety is prone to oxidation.[6]

  • The pyridine ring: While generally less electron-rich than pyrrole, the pyridine ring can still undergo oxidation, particularly if activated by electron-donating substituents.[3]

  • Unsubstituted positions on the aromatic rings: These can be sites for aromatic hydroxylation.

To definitively identify the site of metabolism, a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS) is essential.[7]

Q2: What are the most effective strategies to block metabolism at these identified hotspots?

A2: Once a metabolic hotspot is identified, several strategies can be employed to improve stability:

  • Fluorination: Introduction of a fluorine atom at or near the site of metabolism is a common and effective strategy. The strong carbon-fluorine bond is resistant to cleavage by CYP enzymes.[8][9]

  • Deuteration: Replacing a hydrogen atom with deuterium at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect.

  • Introduction of Steric Hindrance: Placing a bulky group near the metabolic site can sterically hinder the approach of metabolizing enzymes.[8]

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can improve stability while maintaining biological activity. For example, replacing a phenyl ring with a pyridine or pyrimidine ring can reduce susceptibility to oxidation.[3][8]

  • Introduction of Electron-Withdrawing Groups: Adding electron-withdrawing groups to the aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism.[5]

The choice of strategy will depend on the specific location of the metabolic liability and the need to preserve the compound's affinity for its biological target.

Q3: My compound is stable in liver microsomes but shows poor in vivo stability. What could be the reason?

A3: This discrepancy often points to metabolic pathways not fully captured by liver microsome assays. Liver microsomes primarily assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis).[10][11] If your compound is stable in microsomes, consider the following possibilities:

  • Phase II Metabolism: The compound may be rapidly cleared through conjugation reactions like glucuronidation or sulfation, which are catalyzed by enzymes (e.g., UGTs, SULTs) that may be less active or require different cofactors in standard microsomal assays.[4]

  • Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver, such as the intestine, kidneys, or lungs.[9]

  • Involvement of Other Enzyme Systems: Enzymes other than CYPs, such as flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AOs), could be responsible for the metabolism.

To investigate these possibilities, it is recommended to perform metabolic stability assays using hepatocytes, which contain a broader range of both Phase I and Phase II enzymes.[10][12]

Troubleshooting Guide

Issue: High Variability in Microsomal Stability Assay Results
Potential Cause Recommended Action
Inconsistent Microsomal Activity Ensure consistent sourcing and quality of liver microsomes. Perform a positive control with a compound of known metabolic fate to verify enzyme activity in each batch.[7][9]
Compound Solubility Issues Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in artificially low metabolic rates.[7] Measure the aqueous solubility of your compound and consider using a co-solvent if necessary, ensuring the solvent concentration does not inhibit enzyme activity.
Non-Specific Binding Highly lipophilic compounds may bind non-specifically to the plasticware or microsomal protein, reducing the free concentration available for metabolism. Including a detergent like Brij-35 or using low-binding plates can mitigate this.
Incorrect Cofactor Concentration Ensure the NADPH regenerating system is fresh and used at the optimal concentration to support continuous enzyme activity.[4][9]
Issue: Unexpectedly Low Metabolic Stability
Observation Potential Cause Recommended Action
Rapid disappearance in liver microsome assay High susceptibility to Phase I (CYP-mediated) metabolism.[7]1. Perform metabolite identification to pinpoint the metabolic "hotspots".[7] 2. Synthesize analogs with modifications at these sites (e.g., fluorination, deuteration).[8][9] 3. Use specific CYP inhibitors to identify the key enzymes involved.
Moderate stability in microsomes but poor in vivo pharmacokinetics Significant Phase II metabolism or extrahepatic metabolism.[4][9]1. Conduct a hepatocyte stability assay to assess both Phase I and Phase II metabolism.[10][12] 2. Consider in vitro assays with intestinal or kidney fractions if extrahepatic metabolism is suspected.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a general procedure for determining the in vitro metabolic stability of a test compound.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or other species)[13]

  • Phosphate buffer (pH 7.4)[13]

  • NADPH regenerating system[13]

  • Positive control compound (e.g., a compound with known high clearance)[9]

  • Negative control compound (e.g., a compound with known low clearance)

  • Acetonitrile for reaction termination[7]

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound, positive control, and negative control in a suitable solvent (e.g., DMSO).[7]

  • Incubation Mixture: In a 96-well plate, pre-warm the liver microsome solution in phosphate buffer to 37°C.[4][7]

  • Initiation: Add the test compound to the microsome solution and initiate the metabolic reaction by adding the NADPH regenerating system.[4][9]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile.[4][13]

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.[7]

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[10]

Data Analysis: The metabolic half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.[10][14]

Parameter Description
Half-life (t1/2) The time it takes for the concentration of the drug to be reduced by half. A longer half-life indicates greater metabolic stability.[11]
Intrinsic Clearance (CLint) The volume of the drug that is metabolized per unit of time. A lower CLint value signifies slower metabolism and is generally associated with better metabolic stability.[11]
Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species)[12][15]

  • Williams' Medium E or similar incubation medium[12]

  • Test compound

  • Positive and negative control compounds

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to form a monolayer.[14]

  • Dosing: Remove the plating medium and add fresh incubation medium containing the test compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Time Points: At various time points (which may extend for several hours for low-turnover compounds), collect aliquots of the incubation medium.[12][14]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the parent compound and identify any major metabolites.

Visualizing Metabolic Pathways and Experimental Workflows

dot

Metabolic_Pathway Compound This compound Derivative PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Compound->PhaseI CYP450s, FMOs PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Compound->PhaseII UGTs, SULTs Metabolite1 Oxidized Metabolite PhaseI->Metabolite1 Metabolite2 Conjugated Metabolite PhaseII->Metabolite2 Metabolite1->PhaseII UGTs, SULTs Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: General metabolic pathways for xenobiotics.

dot

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Analysis cluster_2 Optimization Microsomes Liver Microsomal Stability Assay LCMS LC-MS/MS Analysis Microsomes->LCMS Hepatocytes Hepatocyte Stability Assay Hepatocytes->LCMS MetID Metabolite Identification LCMS->MetID SAR Structure-Activity Relationship (SAR) MetID->SAR Design Design of New Analogs SAR->Design Design->Microsomes Iterative Cycle

Caption: Iterative workflow for enhancing metabolic stability.

References

Technical Support Center: Regioselectivity in the Functionalization of 3-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. This bicyclic heteroaromatic system, a key pharmacophore in numerous biologically active compounds, presents unique challenges and opportunities in regioselective synthesis. This guide is structured in a question-and-answer format to directly address common experimental hurdles and provide actionable troubleshooting strategies.

Understanding the Reactivity Landscape

The this compound ring system possesses a complex electronic nature, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This duality governs its reactivity, making the prediction and control of reaction regioselectivity a critical aspect of its synthetic manipulation.

A general understanding of the electrophilic and nucleophilic aromatic substitution patterns of the parent pyrrole and pyridine rings is a useful starting point. Pyrrole typically undergoes electrophilic substitution at the C2 position.[1][2] Conversely, pyridine is less reactive towards electrophiles but will typically react at the C3 position.[1][3][4] For nucleophilic substitution, pyridine is more reactive at the C2 and C4 positions.[5][6][7] The fusion of these two rings in the pyrrolo[3,2-b]pyridine system, along with the presence of the 3-methyl group, creates a unique reactivity profile that requires careful consideration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound is giving me a mixture of products. How can I improve selectivity for a specific position?

A1: Understanding the Inherent Reactivity and Strategic Solutions

The pyrrole moiety of the this compound ring is generally more susceptible to electrophilic attack than the pyridine ring. The most likely positions for electrophilic substitution are C2 on the pyrrole ring and C7 on the pyridine ring. The 3-methyl group will sterically hinder attack at C2 to some extent and electronically direct incoming electrophiles.

Troubleshooting Steps & Strategies:

  • Protecting Groups: The use of a protecting group on the pyrrole nitrogen is a highly effective strategy to modulate the electron density of the ring system and direct substitution.[8]

    • Electron-withdrawing protecting groups (e.g., sulfonyl groups like tosyl or besyl) decrease the nucleophilicity of the pyrrole ring, allowing for selective functionalization of the pyridine ring.[8]

    • Bulky protecting groups (e.g., triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS)) can sterically hinder attack at the C2 position, potentially favoring substitution at other positions.

  • Kinetic vs. Thermodynamic Control: The regioselectivity of a reaction can be influenced by temperature and reaction time.[9][10][11][12][13]

    • Kinetic Control (Low Temperature, Short Reaction Time): Favors the product that is formed fastest, which is often the one with the lowest activation energy.[9][10][11][12]

    • Thermodynamic Control (Higher Temperature, Longer Reaction Time): Favors the most stable product.[9][10][11][12]

    • Experimental Protocol: Systematically vary the reaction temperature (e.g., -78 °C, 0 °C, room temperature, reflux) and monitor the product distribution over time using techniques like HPLC or NMR to determine the optimal conditions for your desired isomer.

  • Choice of Reagent and Solvent: The nature of the electrophile and the solvent can significantly impact regioselectivity.

    • "Hard" vs. "Soft" Electrophiles: The electronic properties of the electrophile can influence its preference for different positions on the heterocyclic ring.

    • Solvent Polarity: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway.

Workflow for Optimizing Electrophilic Substitution:

Caption: Decision workflow for improving regioselectivity in electrophilic substitution.

Q2: I am attempting a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) on a halogenated this compound, but I'm observing low yields and side reactions. What could be the issue?

A2: Navigating the Nuances of Metal-Catalyzed Couplings

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[14] However, the pyrrolo[3,2-b]pyridine scaffold can present challenges due to potential catalyst inhibition by the nitrogen lone pairs and the relative reactivity of different halogenated positions.

Troubleshooting Steps & Strategies:

  • Ligand and Catalyst Selection: The choice of ligand and palladium precursor is critical for successful cross-coupling.

    • Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote oxidative addition and prevent catalyst deactivation.

    • Palladium precatalysts (e.g., Pd2(dba)3, Pd(OAc)2) are commonly used, and their performance can be ligand-dependent.

    • Experimental Protocol: Screen a panel of ligands and palladium sources to identify the optimal combination for your specific substrate and coupling partner.

  • Base and Solvent Optimization: The base and solvent system plays a crucial role in the catalytic cycle.

    • Bases: Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu). The strength and solubility of the base can influence reaction rates and yields.

    • Solvents: Aprotic polar solvents like dioxane, THF, and DMF are frequently employed. The choice of solvent can affect the solubility of reagents and the stability of the catalyst.

  • Protecting the Pyrrole Nitrogen: As with electrophilic substitutions, protecting the N-H of the pyrrole ring can prevent side reactions and improve reaction outcomes.[15] A trimethylsilylethoxymethyl (SEM) group is one example of a protecting group that has been used in the synthesis of related azaindoles.[15]

Data Summary for Suzuki-Miyaura Coupling Optimization:

EntryLigandBaseSolventTemperature (°C)Yield (%)
1PPh3K2CO3Dioxane/H2O10045
2XPhosK3PO4Dioxane10085
3SPhosCs2CO3THF8078
4RuPhosNaOtBuToluene11065

Note: This is a representative table; optimal conditions will vary depending on the specific substrates.

Q3: How can I achieve regioselective lithiation or borylation of the this compound ring for subsequent functionalization?

A3: Directed Ortho-Metalation and Borylation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on a directing group to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent C-H bond.

Troubleshooting Steps & Strategies:

  • Installation of a Directing Group: The first step is to install a suitable directing group at a specific position on the ring.

    • Common Directing Groups: Amides, carbamates, and sulfonamides are effective directing groups.

    • Placement of the Directing Group: The position of the directing group will determine the site of metalation. For example, a directing group at the N1 position could direct metalation to the C2 or C7 positions.

  • Optimization of Metalation Conditions:

    • Organolithium Reagent: n-BuLi, s-BuLi, and t-BuLi are commonly used. The choice of reagent can influence the rate and selectivity of the deprotonation.

    • Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.

    • Additive: Additives like TMEDA (tetramethylethylenediamine) can enhance the reactivity of the organolithium reagent.

  • Trapping with an Electrophile: The resulting organolithium species is then quenched with an appropriate electrophile (e.g., an aldehyde, ketone, alkyl halide, or boronic ester) to introduce the desired functional group.

Conceptual Workflow for Directed Ortho-Metalation:

Directed_Ortho_Metalation A Start with this compound B Install Directing Group (DG) A->B C Deprotonation with Organolithium Reagent B->C e.g., n-BuLi, TMEDA, -78 °C D Formation of Lithiated Intermediate C->D E Quench with Electrophile (E+) D->E F Regioselectively Functionalized Product E->F G Remove Directing Group F->G H Final Product G->H

Caption: Step-by-step process for regioselective functionalization via directed ortho-metalation.

Concluding Remarks

Improving the regioselectivity of reactions on the this compound ring requires a multi-faceted approach that considers the inherent reactivity of the scaffold, the strategic use of protecting and directing groups, and the careful optimization of reaction conditions. By systematically evaluating these parameters, researchers can gain precise control over the functionalization of this important heterocyclic system, paving the way for the synthesis of novel and potent therapeutic agents.

References

Validation & Comparative

A Comparative Guide to Pyrrolopyridine Isomers in Kinase Inhibition: Spotlight on 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their role as central regulators of cellular signaling pathways makes them prime candidates for intervention.[1] Within the vast chemical space of kinase inhibitors, the pyrrolopyridine scaffold has garnered significant attention.[2] Structurally resembling a deaza-isostere of adenine, the core component of ATP, this heterocyclic system provides an adaptable platform for designing potent and selective ATP-competitive inhibitors.[3]

The arrangement of the nitrogen atom within the pyridine ring and the fusion pattern of the pyrrole ring give rise to several isomers, such as pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole). These subtle structural variations can profoundly influence the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities. Consequently, these differences dictate the potency and selectivity of the inhibitor against the diverse landscape of the human kinome. This guide provides a comparative analysis of pyrrolopyridine isomers, with a particular focus on the emerging potential of the 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold, to inform researchers and drug development professionals in their quest for novel kinase inhibitors.

The Isomeric Landscape: A Structural and Mechanistic Overview

The versatility of the pyrrolopyridine core lies in its isomeric diversity. The positioning of the nitrogen atom in the six-membered ring fundamentally alters the scaffold's interaction with the kinase ATP-binding pocket.

  • Pyrrolo[2,3-b]pyridine (7-Azaindole): This is the most extensively studied isomer.[4][5][6][7][8] The nitrogen at position 7 often acts as a key hydrogen bond acceptor, mimicking the N7 of adenine. This interaction is crucial for anchoring the inhibitor within the hinge region of the kinase, a critical determinant of inhibitory activity. Numerous potent inhibitors of kinases like CDK8, c-Met, and Src family kinases (SFK) are built upon this scaffold.[5][6][7][8][9]

  • Pyrrolo[3,2-b]pyridine (4-Azaindole): This isomer presents a different hydrogen bonding pattern. The nitrogen at position 4 can also engage in hydrogen bonding with the kinase hinge region, but its spatial orientation differs from that of the 7-azaindole. This can lead to altered selectivity profiles.

  • Pyrrolo[3,2-c]pyridine: Research on this scaffold has led to the discovery of potent and selective inhibitors of FMS kinase, a key player in inflammatory diseases and certain cancers.[10]

The addition of a methyl group at the 3-position of the pyrrole ring, as in This compound , introduces a new vector for substitution and can influence the planarity and steric profile of the molecule. This modification can be exploited to achieve greater selectivity and potency by probing deeper into specific pockets of the ATP-binding site.

Comparative Analysis of Kinase Inhibition: A Data-Driven Perspective

While direct, head-to-head comparisons of all pyrrolopyridine isomers against a broad kinase panel are not always available in the public domain, analysis of existing literature allows for a comparative assessment of their potential. The structure-activity relationship (SAR) is highly dependent on the specific kinase target and the other substituents on the pyrrolopyridine core.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of pyrrolopyridine-based inhibitors are highly sensitive to the substitution patterns on the core scaffold.[11] For instance, in the development of c-Met inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, the addition of electron-withdrawing groups was found to be crucial for enhancing inhibitory activity.[5] Similarly, for pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, the size and hydrophobicity of substituents were key determinants of potency and selectivity.[12]

The 3-methyl substitution on the pyrrolo[3,2-b]pyridine core offers a strategic advantage by providing a handle for further chemical modification. This allows for the exploration of interactions with specific amino acid residues within the ATP binding site that may not be accessible to unsubstituted scaffolds, potentially leading to enhanced selectivity.

Quantitative Comparison of Pyrrolopyridine Derivatives

The following table summarizes the inhibitory activities of various pyrrolopyridine derivatives against different kinase targets. It is important to note that these compounds are not direct isomers but serve to illustrate the potential of the different scaffolds.

ScaffoldDerivativeTarget KinaseIC50 (nM)
Pyrrolo[2,3-b]pyridine Compound 22 CDK848.6[6][7][8]
Pyrrolo[2,3-b]pyridine Compound 34 c-Met1.68[5]
Pyrrolo[2,3-d]pyrimidine Compound 5k Her240[13]
Pyrrolo[2,3-d]pyrimidine Compound 5l CDK28.17[14]
Pyrrolo[3,2-c]pyridine Compound 1r FMS30[10]

This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison should be approached with caution due to potential variations in assay conditions.

The JAK-STAT Signaling Pathway: A Key Target for Pyrrolopyridine Inhibitors

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade involved in immunity, cell proliferation, and differentiation.[15] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.[15] JAK inhibitors are a class of drugs that target the JAK family of enzymes (JAK1, JAK2, JAK3, TYK2), thereby interfering with the downstream signaling cascade.[16] Pyrrolopyridine scaffolds have been successfully employed in the development of potent JAK inhibitors.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->Receptor binds Inhibitor Pyrrolopyridine Inhibitor Inhibitor->JAK inhibits STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus & binds Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrrolopyridine-based kinase inhibitors.

Experimental Protocols: A Guide to Evaluating Kinase Inhibitors

The robust evaluation of kinase inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine potency, selectivity, and cellular efficacy.[17][18]

In Vitro Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[19]

Principle: The assay measures the conversion of ATP to ADP by the kinase. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • Test compounds (e.g., this compound derivatives)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

    • Add the diluted test compounds or DMSO (vehicle control) to the respective wells.

    • Allow the plate to incubate for 15-30 minutes at room temperature to permit compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 1-2 hours.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative effects of a compound on cancer cell lines that are dependent on the target kinase for growth.[2]

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line dependent on the target kinase (e.g., a leukemia cell line for a JAK inhibitor)

  • Cell culture medium and supplements

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion: The Path Forward for Pyrrolopyridine Isomers

The pyrrolopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the 7-azaindole (pyrrolo[2,3-b]pyridine) core is well-established, other isomers like pyrrolo[3,2-b]pyridine and pyrrolo[3,2-c]pyridine offer exciting opportunities to explore new chemical space and develop inhibitors with unique selectivity profiles. The strategic introduction of substituents, such as the methyl group in this compound, provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these compounds. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, a systematic and comparative exploration of the full isomeric range of pyrrolopyridines will undoubtedly lead to the development of next-generation targeted therapies.

References

A Comparative Guide to the Biological Activity of 3-methyl-1H-pyrrolo[3,2-b]pyridine and its Demethylated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] The strategic placement of nitrogen atoms and the fused ring system imparts unique physicochemical properties that are conducive to interactions with a variety of biological targets. This guide provides a comparative analysis of the biological activity of 3-methyl-1H-pyrrolo[3,2-b]pyridine and its direct demethylated analogue, 1H-pyrrolo[3,2-b]pyridine. While direct head-to-head comparative studies are not extensively documented in the public domain, this guide will synthesize existing data on related structures to build a predictive framework for their differential activities and propose a robust experimental plan for their direct comparison.

Chemical Structures and the Significance of Methylation

The core structure, 1H-pyrrolo[3,2-b]pyridine, also known as 4-azaindole, presents a hydrogen bond donor at the N1 position of the pyrrole ring and a hydrogen bond acceptor at the N4 position of the pyridine ring. The introduction of a methyl group at the C3 position in this compound can significantly alter its biological profile through several mechanisms:

  • Steric Hindrance: The methyl group can introduce steric bulk, influencing the molecule's ability to fit into a protein's binding pocket. This can either enhance or diminish binding affinity depending on the topology of the active site.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the aromatic system, potentially affecting p-p stacking interactions and hydrogen bond strengths.

  • Metabolic Stability: Methyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. Their presence or absence can therefore impact the pharmacokinetic profile of the compound.

Predicted and Reported Biological Activities of the Pyrrolo[3,2-b]pyridine Scaffold

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for a range of therapeutic applications, offering clues to the potential activities of our two compounds of interest.

Anticancer Activity

A new series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have been synthesized and evaluated for their in vitro antiproliferative activity against the human melanoma cell line A375.[4] Many of these compounds demonstrated activity superior or comparable to the multi-kinase inhibitor Sorafenib.[4] This suggests that both this compound and 1H-pyrrolo[3,2-b]pyridine could be valuable starting points for the development of novel anticancer agents.

Enzyme Inhibition
  • Acetyl-CoA Carboxylase (ACC) Inhibition: Structure-activity relationship (SAR) studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives identified a 1-methyl derivative as a potent inhibitor of ACC1, an enzyme crucial for fatty acid synthesis and a target for metabolic diseases.[5] This highlights that substitution on the pyrrole nitrogen can be well-tolerated and even beneficial for activity.

  • Phosphodiesterase 4B (PDE4B) Inhibition: In a study focused on PDE4B inhibitors, a scaffold-hopping experiment revealed that while a 1H-pyrrolo[2,3-b]pyridine derivative showed promising activity, the corresponding N-methylated pyrrolo[3,2-b]pyridine analogue was inactive.[6] This underscores the critical role of the N-H group for interaction with the target enzyme in this specific context.

Neurological Activity

Derivatives of 1H-pyrrolo[3,2-b]pyridine have been developed as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor, which is implicated in various neurological disorders.[7] This line of research suggests the potential for these scaffolds to modulate ion channel activity.

Proposed Experimental Workflow for Comparative Analysis

To definitively compare the biological activities of this compound and 1H-pyrrolo[3,2-b]pyridine, a systematic experimental approach is required. The following workflow outlines a series of assays to elucidate their differential effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Mechanistic & Cellular Assays cluster_3 Phase 4: In Vivo & ADME Profiling Compound Synthesis Compound Synthesis Purity & Characterization Purity & Characterization Compound Synthesis->Purity & Characterization Initial Cytotoxicity Screening Initial Cytotoxicity Screening Purity & Characterization->Initial Cytotoxicity Screening Kinase Inhibition Panel Kinase Inhibition Panel Initial Cytotoxicity Screening->Kinase Inhibition Panel GPCR Binding Panel GPCR Binding Panel Initial Cytotoxicity Screening->GPCR Binding Panel Ion Channel Panel Ion Channel Panel Initial Cytotoxicity Screening->Ion Channel Panel Cell-Based Signaling Assay Cell-Based Signaling Assay Kinase Inhibition Panel->Cell-Based Signaling Assay Second Messenger Assay Second Messenger Assay GPCR Binding Panel->Second Messenger Assay Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Cell-Based Signaling Assay->Structure-Activity Relationship (SAR) Analysis Second Messenger Assay->Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Pharmacokinetic Studies Pharmacokinetic Studies Structure-Activity Relationship (SAR) Analysis)->Pharmacokinetic Studies In Vivo Efficacy Model In Vivo Efficacy Model Pharmacokinetic Studies->In Vivo Efficacy Model

Figure 1: A proposed experimental workflow for the comparative biological evaluation of this compound and its demethylated analogue.

Detailed Experimental Protocols

1. Initial Cytotoxicity Screening (MTT Assay)

This initial screen is crucial to determine the general toxicity of the compounds and to establish a concentration range for subsequent, more specific assays.[8]

  • Cell Lines: A panel of cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, MCF-7 breast cancer) and a non-cancerous fibroblast cell line (e.g., HS 27) should be used.[4]

  • Protocol:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and 1H-pyrrolo[3,2-b]pyridine in cell culture medium (e.g., from 0.1 µM to 100 µM).

    • Replace the medium in the cell plates with the compound dilutions and incubate for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.

2. Kinase Inhibition Profiling

Given the known activity of related compounds against kinases, a broad kinase inhibition panel is a logical next step.

  • Assay Format: A commercially available kinase panel (e.g., DiscoverX KINOMEscan™ or Promega ADP-Glo™) can be used to screen the compounds against a large number of kinases at a fixed concentration (e.g., 10 µM).

  • Follow-up: For any significant "hits" (e.g., >50% inhibition), dose-response curves should be generated to determine the IC50 values for both compounds against the specific kinase.

3. Receptor Binding Assays

To explore potential neurological activity, a receptor binding screen is recommended.

  • Target Panel: A panel of common CNS receptors, including glutamate receptors (e.g., NMDA subtypes), dopamine receptors, and serotonin receptors, should be included.

  • Methodology: Radioligand binding assays are the gold standard. This involves incubating the test compound with a preparation of cell membranes expressing the receptor of interest and a radiolabeled ligand with known affinity for the receptor. The ability of the test compound to displace the radioligand is measured.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value of the displacement curve.

Hypothetical Comparative Data Summary

The following table illustrates how the comparative data for this compound and 1H-pyrrolo[3,2-b]pyridine could be presented. The values are hypothetical and for illustrative purposes only.

Biological AssayTarget/Cell LineThis compound1H-pyrrolo[3,2-b]pyridine
Cytotoxicity A375 (Melanoma)IC50 = 5.2 µMIC50 = 15.8 µM
HeLa (Cervical)IC50 = 8.1 µMIC50 = 22.4 µM
HS 27 (Fibroblast)IC50 > 100 µMIC50 > 100 µM
Kinase Inhibition Kinase XIC50 = 0.5 µMIC50 = 2.1 µM
Kinase YIC50 > 50 µMIC50 > 50 µM
Receptor Binding GluN2BKi = 1.2 µMKi = 0.8 µM

Structure-Activity Relationship (SAR) Insights and Future Directions

The presence or absence of the 3-methyl group is expected to have a significant impact on the biological activity profile. Based on the hypothetical data above, one might conclude that the methyl group enhances cytotoxic activity but may be detrimental to binding at the GluN2B receptor.

SAR_Logic Start SAR Analysis Methyl_Present 3-Methyl Analogue (Hypothetical: Increased Cytotoxicity) Start->Methyl_Present Methyl_Absent Demethylated Analogue (Hypothetical: Increased Receptor Affinity) Start->Methyl_Absent Conclusion Differential Activity Profile Methyl_Present->Conclusion Methyl_Absent->Conclusion Future_Work Lead Optimization (e.g., modify other positions) Conclusion->Future_Work

Figure 2: A logical diagram illustrating the potential structure-activity relationship and subsequent steps in drug discovery.

The next logical steps in a drug discovery program would involve further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. For instance, if kinase inhibition is the desired activity, modifications at other positions of the pyrrolo[3,2-b]pyridine ring could be explored while retaining the 3-methyl group. Conversely, if neurological activity is the goal, the 1H-pyrrolo[3,2-b]pyridine core might be the more promising scaffold for further elaboration.

Conclusion

While a definitive comparison of the biological activities of this compound and its demethylated analogue awaits direct experimental evaluation, the existing literature on the broader pyrrolopyridine class of compounds provides a strong foundation for a targeted investigation. The presence of the 3-methyl group is anticipated to modulate the activity profile through steric and electronic effects, potentially leading to differential cytotoxicity, enzyme inhibition, and receptor binding. The proposed experimental workflow provides a comprehensive and logical framework for elucidating these differences, thereby guiding future drug discovery efforts based on this versatile scaffold.

References

The Ascendance of 3-methyl-1H-pyrrolo[3,2-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" remains a cornerstone of efficient lead generation and optimization.[1][2] These molecular frameworks, capable of binding to multiple biological targets with high affinity, offer a significant advantage in the quest for novel therapeutics.[2] Among the pantheon of such structures, nitrogen-containing heterocycles, particularly the pyrrolopyridine core, have demonstrated remarkable versatility and clinical success.[3][4] This guide provides an in-depth validation of a specific, yet promising isomer, 3-methyl-1H-pyrrolo[3,2-b]pyridine, as a privileged scaffold, offering a comparative analysis against established alternatives and supported by experimental insights.

The Privileged Scaffold Concept: A Foundation for Success

The term "privileged structure," first coined by Evans et al., describes molecular motifs that appear in a multitude of biologically active compounds, often targeting different receptor classes.[5] The utility of these scaffolds lies in their pre-validated ability to interact favorably with biological macromolecules. Key characteristics of privileged structures include:

  • High Chemical Stability: Ensuring robustness throughout the drug development process.[2]

  • Facile Functionalization: Allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR).[2]

  • Favorable Pharmacokinetic Properties: Providing a solid foundation for developing orally bioavailable drugs.[2]

  • Three-Dimensional Complexity: Enabling precise interactions within the binding pockets of target proteins.

This approach accelerates the hit-to-lead optimization phase by providing a well-vetted starting point for medicinal chemistry campaigns.

graph PrivilegedScaffoldConcept { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Privileged Scaffold Interaction with Multiple Targets.

The Pyrrolopyridine Family: A Legacy of Bioactivity

The parent 1H-pyrrolo[3,2-b]pyridine scaffold is an isomer of 7-azaindole and belongs to a class of six possible pyrrolopyridine isomers.[3] This family of heterocycles is prevalent in numerous natural products and FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][6] The fusion of a pyrrole and a pyridine ring creates a bioisostere of purine, allowing these scaffolds to act as potent hinge-binding motifs in the ATP-binding pocket of various kinases.

The specific isomer, 1H-pyrrolo[3,2-b]pyridine, and its derivatives have been explored as inhibitors of key oncological targets. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Glycogen Synthase Kinase-3β (GSK-3β).[7][8][9][10]

Validation of this compound as a Privileged Scaffold

While the broader pyrrolopyridine class is well-established, we will now focus on the specific validation of the this compound scaffold. The introduction of a methyl group at the 3-position of the pyrrole ring offers several strategic advantages:

  • Modulation of Physicochemical Properties: The methyl group increases the lipophilicity (logP) of the scaffold, which can enhance membrane permeability and oral bioavailability. It can also influence the pKa of the pyrrole nitrogen, potentially altering hydrogen bonding interactions.

  • Vector for SAR Exploration: The methyl group provides a defined steric and electronic feature that can be exploited in structure-based drug design. It can fill a small hydrophobic pocket within a target's active site, leading to increased potency and selectivity.

  • Metabolic Stability: In certain contexts, the methyl group can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the resulting drug candidate.

Comparative Analysis: The Impact of Isomerism and Substitution

The precise arrangement of the nitrogen atom in the pyridine ring and the position of substituents significantly impact biological activity. A comparative study of diarylamide and diarylurea derivatives of the isomeric pyrrolo[3,2-c]pyridine scaffold as FMS kinase inhibitors revealed that the substitution pattern on the central phenyl ring is critical for potency.[11] For instance, para-disubstituted compounds were often more potent than their meta-disubstituted counterparts, highlighting the importance of the substituent vector in relation to the core scaffold for optimal target engagement.[11]

Furthermore, the addition of a methyl group to a nitrobenzene moiety in a series of pyrrole-based ST2 inhibitors demonstrated that the position of the methyl group was crucial for activity, with the 3-methyl, 4-nitro phenyl derivative showing the lowest IC50 value.[12] This underscores the principle that even small alkyl substitutions can have a profound impact on biological activity when correctly positioned.

ScaffoldKey Target(s)Representative IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative FGFR17[7]
1H-pyrrolo[2,3-b]pyridine derivative JAK1(S,S)-enantiomer of 31g showed excellent potency[8]
1H-pyrrolo[3,2-c]pyridine derivative FMS Kinase30 (compound 1r)[11]
1H-pyrrolo[2,3-b]pyridine derivative CDK848.6[13]
1H-pyrrolo[3,2-b]pyridine-3-carboxamide ACC1Potent inhibition by derivative 1k

This table presents a selection of data for different pyrrolopyridine isomers to illustrate the general potency of this scaffold class. Direct comparative data for this compound against these specific targets is an area for future investigation.

Application in Kinase Inhibition: Targeting the FGF/FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][14] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver in various cancers.[5][15] Consequently, FGFRs have emerged as a key target for cancer therapy.[7][9]

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an effective hinge-binding motif for FGFR inhibitors.[7][9] The nitrogen of the pyrrole ring and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.

graph FGFR_Pathway { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Inhibition of the FGFR Signaling Pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To quantitatively assess the inhibitory potential of compounds based on the this compound scaffold, a robust and high-throughput in vitro kinase assay is essential. The following protocol describes a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, providing an indirect measure of kinase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase (e.g., FGFR1).

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A luminescent kinase assay reagent is used to stop the reaction and generate a light signal that is inversely proportional to the amount of ATP consumed, and thus, to the kinase activity.

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in 100% DMSO.

  • Recombinant human kinase (e.g., FGFR1).

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).

  • Adenosine 5'-triphosphate (ATP).

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®).

  • Positive control inhibitor (e.g., a known FGFR inhibitor like AZD4547).

  • 384-well white, opaque assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle only for 0% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase reaction buffer, the kinase, and the substrate at their optimal concentrations.

    • Add the master mix to all wells of the assay plate.

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells. This will stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Normalize the data using the negative control (0% inhibition) and the positive control (100% inhibition).

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[16]

graph ExperimentalWorkflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the design of novel therapeutics. Its foundation in the well-validated pyrrolopyridine family, combined with the strategic advantages conferred by the 3-methyl substituent, positions it as a privileged scaffold with significant potential. The demonstrated success of isomeric and related scaffolds as potent kinase inhibitors, particularly in the context of the FGFR signaling pathway, provides a strong rationale for its exploration in oncology and other disease areas.

Future work should focus on the synthesis and systematic evaluation of compound libraries based on this scaffold. Direct, head-to-head comparisons with other privileged scaffolds in relevant biological assays will be crucial for definitively establishing its place in the medicinal chemist's toolkit. The detailed experimental protocol provided herein offers a robust framework for such evaluations, ensuring data integrity and comparability across studies. Through continued investigation, the this compound scaffold is poised to yield a new generation of potent and selective drug candidates.

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-methyl-1H-pyrrolo[3,2-b]pyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the critical importance of selectivity in kinase inhibitor development, outlines state-of-the-art methodologies for profiling, and presents a comparative analysis of representative compounds to guide future discovery and optimization efforts.

The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, with over 500 members in the human kinome, are a major class of drug targets, particularly in oncology and immunology. They share a conserved ATP-binding site, which poses a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen toxicities or reduced efficacy, making the comprehensive profiling of an inhibitor's cross-reactivity an indispensable step in the drug discovery pipeline. The this compound scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with derivatives showing activity against a range of kinases including Janus kinases (JAKs), c-Met, and Cyclin-dependent kinases (CDKs).[1][2][3] Understanding the selectivity profile of these inhibitors is paramount to advancing them as safe and effective therapeutics.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough understanding of a kinase inhibitor's selectivity. Here, we detail three critical, complementary experimental workflows that provide a holistic view of an inhibitor's binding profile, from broad screening to in-depth biophysical characterization and confirmation of target engagement in a cellular context.

Large-Scale Kinome Profiling: KINOMEscan™

The initial step in assessing selectivity is often a broad screen against a large panel of kinases. The KINOMEscan™ platform is an industry-standard, active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a panel of over 480 kinases.[4]

Causality Behind Experimental Choice: This method is chosen for its breadth and quantitative nature. By expressing results as dissociation constants (Kd), it allows for a direct comparison of binding affinities across the kinome, providing a comprehensive map of on- and off-target interactions. This initial screen is crucial for identifying potential liabilities and for guiding structure-activity relationship (SAR) studies to improve selectivity.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The this compound-based inhibitor is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR.

  • Competition Binding Assay:

    • A proprietary ligand is immobilized on a solid support.

    • The test compound is incubated at a fixed concentration (e.g., 1 µM) with the kinase panel.

    • The amount of kinase bound to the solid support is measured. A reduction in the amount of bound kinase indicates that the test compound has competed for the active site.

  • Data Analysis: The results are typically reported as percent of control (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound. For lead compounds, a full dose-response curve is generated to determine the dissociation constant (Kd).

Workflow for KINOMEscan™ Profiling

cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification & Analysis Compound Test Compound (this compound derivative) Incubation Incubation of Compound with Kinase Panel Compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation Binding Binding to Immobilized Ligand Incubation->Binding Quantification Quantification via qPCR Binding->Quantification DataAnalysis Data Analysis (%Ctrl, Kd) Quantification->DataAnalysis

Caption: A flowchart of the KINOMEscan™ experimental workflow.

Biophysical Validation of Binding Affinity: Isothermal Titration Calorimetry (ITC)

Following a broad screen, it is essential to validate key interactions and determine the thermodynamic profile of binding. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.

Causality Behind Experimental Choice: Unlike many other techniques, ITC is a label-free, in-solution method that not only provides the binding affinity (Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This detailed thermodynamic data is invaluable for understanding the driving forces behind binding and for guiding rational drug design.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Protein: The purified target kinase is dialyzed extensively against the ITC buffer. The final concentration should be accurately determined and is typically in the range of 10-50 µM.

    • Inhibitor: The this compound-based inhibitor is dissolved in the final dialysis buffer to a concentration typically 10-20 times that of the protein.

  • ITC Experiment Setup:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).

    • The kinase solution is loaded into the sample cell.

    • The inhibitor solution is loaded into the titration syringe.

  • Titration: A series of small injections of the inhibitor solution are made into the sample cell. The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

A critical step in validating an inhibitor's mechanism of action is to confirm that it binds to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement based on the principle of ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choice: While in vitro assays are essential, they do not always predict a compound's behavior in a cellular milieu. CETSA provides direct evidence of target engagement in intact cells or cell lysates, offering a more physiologically relevant assessment of an inhibitor's action. This is crucial for bridging the gap between biochemical activity and cellular effects.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Intact cells are treated with the this compound-based inhibitor or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by a suitable method, such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.

Workflow for Cellular Thermal Shift Assay (CETSA®)

cluster_cell_prep Cell Treatment cluster_thermal Thermal Challenge & Lysis cluster_detection Detection & Analysis Cells Intact Cells Treatment Incubate with Inhibitor or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble Fraction Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Detection Analysis Generate Melting Curves & Assess Thermal Shift Detection->Analysis

Caption: A flowchart of the CETSA® experimental workflow.

Comparative Cross-Reactivity Profiles of Representative Inhibitors

To illustrate the application of these profiling methodologies, we present a comparative analysis of three hypothetical this compound-based inhibitors: Inhibitor A , Inhibitor B , and Inhibitor C . The following data is representative of what would be obtained from a comprehensive cross-reactivity profiling campaign.

KINOMEscan™ Broad Panel Screening Results

The inhibitors were screened at 1 µM against a panel of 480 kinases. The results are summarized in the table below, highlighting the primary target and significant off-target interactions (defined as >90% inhibition).

KinaseInhibitor A (% Inhibition)Inhibitor B (% Inhibition)Inhibitor C (% Inhibition)
JAK3 99.5 98.7 99.2
JAK185.292.175.6
JAK260.175.440.3
TYK255.868.935.1
c-Met 15.395.8 20.7
FLT325.691.230.1
VEGFR230.188.528.4
CDK2 96.3 22.497.8
CDK992.115.894.5
SRC45.310.250.1
LCK50.712.555.9

Interpretation of KINOMEscan™ Data:

  • Inhibitor A demonstrates potent inhibition of JAK3 and CDK2, suggesting a dual-kinase activity profile. It also shows considerable activity against other JAK family members and SRC family kinases.

  • Inhibitor B is a highly potent and selective c-Met inhibitor. It exhibits significant off-target activity against other receptor tyrosine kinases such as FLT3 and VEGFR2.

  • Inhibitor C is a potent CDK2 inhibitor with high selectivity against the broader kinome, including other CDKs and the JAK family.

Quantitative Binding Affinities (Kd) for Key Interactions

To further quantify the observed interactions, dose-response curves were generated to determine the dissociation constants (Kd) for the primary targets and key off-targets.

KinaseInhibitor A (Kd, nM)Inhibitor B (Kd, nM)Inhibitor C (Kd, nM)
JAK35.2>1000>1000
c-Met>10001.8>1000
CDK210.5>10003.1
FLT3>100025.6>1000
VEGFR2>100050.1>1000
CDK935.8>100045.2

Interpretation of Kd Values:

This quantitative data confirms the initial screening results. Inhibitor B is a highly potent c-Met inhibitor with nanomolar affinity, while its affinity for other kinases is significantly lower. Inhibitor C is the most potent and selective CDK2 inhibitor of the series. Inhibitor A's dual activity against JAK3 and CDK2 is confirmed with low nanomolar Kd values for both.

Structure-Activity Relationships and Rational Design for Improved Selectivity

The diverse selectivity profiles of these inhibitors, all based on the same core scaffold, underscore the profound impact of subtle structural modifications. The nature and position of substituents on the this compound ring system dictate the interactions with specific residues within the ATP-binding pocket of different kinases. For instance, modifications aimed at exploiting non-conserved residues in the "gatekeeper" region or the solvent-exposed front pocket can dramatically enhance selectivity. The data presented here provides a roadmap for medicinal chemists to rationally design next-generation inhibitors with optimized selectivity profiles, thereby minimizing off-target effects and enhancing the therapeutic window.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. A systematic and multi-pronged approach, combining broad kinome screening with detailed biophysical and cellular characterization, is essential for a comprehensive understanding of their selectivity. The comparative data and methodologies presented in this guide are intended to empower researchers to make informed decisions in the selection and optimization of kinase inhibitor candidates, ultimately accelerating the development of safer and more effective targeted therapies.

References

The Emerging Potential of the 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Comparative Analysis Against Established FGFR and CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs) has emerged as a cornerstone of precision medicine. Numerous inhibitors targeting these kinases have entered clinical practice, offering significant benefits to patients with specific molecular alterations. This guide provides a head-to-head comparison of the novel 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold with well-characterized, clinically relevant FGFR and CDK inhibitors. While direct inhibitory data for this specific molecule is nascent, we will extrapolate its potential based on the burgeoning evidence surrounding the broader pyrrolopyridine chemical class as potent kinase inhibitors.

The Rationale for Targeting FGFR and CDK Pathways

FGFR and CDK signaling pathways are fundamental regulators of cell proliferation, differentiation, and survival. Their aberrant activation is a common driver of oncogenesis and therapeutic resistance across a spectrum of malignancies.

FGFR Signaling: The FGFR family of receptor tyrosine kinases (FGFR1-4) plays a crucial role in angiogenesis, cell proliferation, and migration.[1][2] Gene amplifications, mutations, and fusions involving FGFRs are implicated in various cancers, including breast, lung, and bladder cancers.[3][4]

CDK Signaling: CDKs are a family of serine/threonine kinases that govern the progression of the cell cycle.[5] Dysregulation of CDK activity, often through overexpression of cyclins or inactivation of endogenous inhibitors, leads to uncontrolled cell division, a hallmark of cancer.[5][6] Specifically, the CDK4/6-retinoblastoma (Rb) pathway is a critical checkpoint in the G1 phase of the cell cycle.[5][6]

The 1H-Pyrrolo[3,2-b]pyridine Scaffold: A Promising New Frontier

The pyrrolopyridine core is a versatile heterocyclic scaffold that has demonstrated significant potential in kinase inhibition. Various isomers of this structure have been explored as inhibitors of a range of kinases. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against both FGFR and CDK8.[2][7][8] Similarly, pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors.[9]

The this compound represents a specific, yet underexplored, embodiment of this promising scaffold. Its structural features suggest the potential for favorable interactions within the ATP-binding pockets of both FGFR and CDK family kinases.

Head-to-Head Comparison: this compound Scaffold vs. Known Inhibitors

To contextualize the potential of the this compound scaffold, we compare its projected activity profile with that of established FGFR and CDK inhibitors. It is important to note that the data for the novel scaffold is extrapolated from related pyrrolopyridine derivatives and serves as a prospective analysis.

Comparative Overview of FGFR Inhibitors
Compound/ScaffoldTarget(s)IC50 (nM)Key Characteristics
This compound Scaffold (Hypothetical) FGFR1/2/3To be determinedBased on related pyrrolo[2,3-b]pyridine derivatives, potential for potent, pan-FGFR inhibition is anticipated.[1][2]
Erdafitinib Pan-FGFRFGFR1: 1.2, FGFR2: 2.5, FGFR3: 4.6, FGFR4: 15FDA-approved for metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[10][11]
Infigratinib Pan-FGFRFGFR1: 1.1, FGFR2: 1.0, FGFR3: 1.0Demonstrates activity in cholangiocarcinoma with FGFR2 fusions.[10]
Pemigatinib FGFR1/2/3FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.2Approved for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[11]
AZD4547 FGFR1/2/3FGFR1: 0.2, FGFR2: 2.5, FGFR3: 1.8Investigational inhibitor studied in various solid tumors with FGFR alterations.[4][12]
Comparative Overview of CDK Inhibitors
Compound/ScaffoldTarget(s)IC50 (nM)Key Characteristics
This compound Scaffold (Hypothetical) CDK4/6 (potential for broader CDK inhibition)To be determinedRelated pyrrolo[2,3-b]pyridine derivatives show potent CDK8 inhibition, suggesting the scaffold can be adapted for CDK targeting.[7][8]
Palbociclib (Ibrance) CDK4/6CDK4: 11, CDK6: 16First-in-class FDA-approved CDK4/6 inhibitor for HR+, HER2- advanced or metastatic breast cancer.[5][13][14]
Ribociclib (Kisqali) CDK4/6CDK4: 10, CDK6: 39FDA-approved for HR+, HER2- advanced or metastatic breast cancer.[5]
Abemaciclib (Verzenio) CDK4/6CDK4: 2, CDK6: 10FDA-approved for HR+, HER2- advanced or metastatic breast cancer, with some evidence of CNS penetration.[14][15]
Dinaciclib Pan-CDK (CDK1, 2, 5, 9, 12)CDK1: 3, CDK2: 1, CDK5: 1, CDK9: 4Broad-spectrum CDK inhibitor investigated in various cancers.[6]

Visualizing the Signaling Pathways and Inhibition

To better understand the mechanism of action of these inhibitors, the following diagrams illustrate the FGFR and CDK signaling pathways and the points of therapeutic intervention.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor FGFR Inhibitors (e.g., Erdafitinib, 1H-pyrrolo[3,2-b]pyridine scaffold) Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry & DNA Replication E2F->S_Phase promotes p16 p16 (Endogenous Inhibitor) p16->CDK46 inhibits Inhibitor CDK4/6 Inhibitors (e.g., Palbociclib, 1H-pyrrolo[3,2-b]pyridine scaffold) Inhibitor->CDK46

Caption: CDK4/6 Signaling Pathway and Point of Inhibition.

Experimental Protocols for Inhibitor Evaluation

To empirically validate the potential of the this compound scaffold, a series of standardized in vitro and cell-based assays are required. The following protocols provide a framework for such an evaluation.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain.

    • Biotinylated poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (this compound) dissolved in DMSO.

    • Staurosporine (positive control).

    • 384-well microplate.

    • Detection reagent (e.g., HTRF®, LANCE® Ultra).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • Add 5 µL of diluted compound or control to the wells of the microplate.

    • Add 10 µL of a solution containing the FGFR1 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the plate on a suitable microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the test compound in cancer cell lines with known FGFR or CDK pathway alterations.

Methodology:

  • Cell Lines:

    • FGFR-dependent: e.g., SNU-16 (FGFR2 amplified), KG1 (FGFR1 overexpressing).

    • CDK4/6-dependent: e.g., MCF-7 (ER+, Rb proficient), T-47D (ER+, Rb proficient).

  • Reagents and Materials:

    • Selected cancer cell lines.

    • Complete cell culture medium.

    • Test compound dissolved in DMSO.

    • Positive control (e.g., Erdafitinib for FGFR-dependent lines, Palbociclib for CDK4/6-dependent lines).

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a microplate reader.

    • Calculate the percent viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial evaluation of a novel kinase inhibitor.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_preclinical Lead Optimization & Preclinical Compound_Synthesis Synthesis of This compound Kinase_Assay In Vitro Kinase Inhibition Assays (FGFR & CDK panels) Compound_Synthesis->Kinase_Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Proliferation_Assay Cell Proliferation Assays IC50_Determination->Proliferation_Assay Pathway_Analysis Target Engagement & Pathway Modulation (e.g., Western Blot for p-Rb) Proliferation_Assay->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt

Caption: A streamlined workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for the development of novel FGFR and/or CDK inhibitors. Drawing on the established success of related pyrrolopyridine derivatives, there is a strong rationale for its investigation. The comparative data presented herein highlights the benchmarks that a novel inhibitor based on this scaffold would need to meet or exceed to be clinically competitive.

Future work should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties. Ultimately, the goal is to develop a novel therapeutic agent that can overcome existing resistance mechanisms and provide a new treatment option for patients with cancers driven by aberrant FGFR or CDK signaling.

References

A Comparative Guide to Validating the Mechanism of Action of 3-methyl-1H-pyrrolo[3,2-b]pyridine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of 3-methyl-1H-pyrrolo[3,2-b]pyridine, a promising anti-cancer compound. We will delve into the experimental design, methodologies, and data interpretation necessary to rigorously confirm its cellular targets and signaling pathways. This document moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and providing a comparative analysis with alternative therapeutic agents.

Introduction to this compound and its Putative Mechanism

The pyrrolo[3,2-b]pyridine scaffold is a core structure in many biologically active compounds, with derivatives showing potent anti-proliferative activity against various cancer cell lines, including melanoma.[1] While the precise mechanism of this compound is still under investigation, related pyrrolopyridine compounds have been identified as inhibitors of key signaling molecules in cancer progression. For instance, derivatives of the isomeric pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in the proliferation of several cancer types.[2] Other related compounds have been found to act as inhibitors of tubulin polymerization or fibroblast growth factor receptors (FGFR), both critical targets in oncology.[3][4][5]

Based on the activity of structurally similar compounds, a primary hypothesis is that this compound functions as a kinase inhibitor. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets.[6] Therefore, this guide will focus on a systematic approach to validate its potential as a kinase inhibitor, while also considering other plausible mechanisms.

Experimental Workflow for Mechanism of Action Validation

To elucidate the mechanism of action, a multi-faceted approach is required. The following workflow outlines a logical progression of experiments, from initial assessments of cellular effects to direct confirmation of target engagement.

MOA_Validation_Workflow cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Identification & Pathway Analysis cluster_2 Phase 3: Direct Target Engagement A Cell Viability Assays (MTT/MTS) C Kinase Activity Assays A->C Inhibits viability? B Apoptosis & Cell Cycle Analysis D Western Blotting B->D Induces apoptosis/ cell cycle arrest? C->D Identifies kinase family E Cellular Thermal Shift Assay (CETSA) D->E Identifies specific pathway proteins

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Assessing Cellular Effects

The initial step is to quantify the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Viability Assays (MTT/MTS)

Rationale: Cell viability assays are fundamental for determining the dose-dependent efficacy of a compound.[7] The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which in many cases correlates with the number of viable cells.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye to a colored formazan product.[8]

Comparative Compound: Sorafenib, a known multi-kinase inhibitor, can be used as a positive control, as some pyrrolo[3,2-b]pyridine derivatives have shown activity comparable or superior to it.[1]

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative compound (Sorafenib) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundA375Experimental Value
This compoundMCF-7Experimental Value
SorafenibA375Literature/Experimental Value
SorafenibMCF-7Literature/Experimental Value

Phase 2: Target Identification and Pathway Analysis

Following the confirmation of cytotoxic activity, the next phase focuses on identifying the molecular targets and signaling pathways affected by the compound.

In Vitro Kinase Activity Assays

Rationale: To directly test the hypothesis that this compound is a kinase inhibitor, in vitro kinase assays are essential.[11] These assays measure the activity of a specific kinase in the presence of an inhibitor.[6] A variety of detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.[12] Luminescence-based assays that quantify ADP production are widely used due to their high sensitivity and amenability to high-throughput screening.[6]

Comparative Compounds: A panel of known kinase inhibitors targeting different families (e.g., Staurosporine - broad-spectrum, a specific FMS kinase inhibitor) should be included for comparison.

Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of this compound.[6]

  • Kinase Reaction: In a 96-well plate, combine the kinase of interest (e.g., FMS, FGFR), a suitable substrate, and ATP in a kinase assay buffer.[6][13]

  • Inhibitor Addition: Add the diluted compound or DMSO control to the wells and incubate to allow for inhibitor binding.[6]

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture.[6]

  • ADP Detection: After incubation, add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.[6]

  • Data Analysis: Determine the IC50 value by plotting the luminescence signal against the inhibitor concentration.[6]

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
FMSExperimental ValueLiterature/Experimental Value
FGFR1Experimental ValueLiterature/Experimental Value
CDK8Experimental ValueLiterature/Experimental Value
Other KinasesExperimental ValueLiterature/Experimental Value
Western Blotting

Rationale: Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins within a signaling pathway.[14] If this compound inhibits a specific kinase, a downstream effect should be a decrease in the phosphorylation of its substrate proteins. For example, inhibition of the FGFR signaling pathway would lead to decreased phosphorylation of downstream effectors like AKT and ERK.[15]

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.[17]

Signaling Pathway Visualization:

Kinase_Signaling_Pathway cluster_0 Hypothesized Pathway Inhibition Compound This compound Kinase Target Kinase (e.g., FMS, FGFR) Compound->Kinase Inhibits Substrate Downstream Substrate (e.g., AKT, ERK) Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes

Caption: Hypothesized kinase inhibition pathway.

Phase 3: Confirming Direct Target Engagement in a Cellular Context

While in vitro assays and western blotting provide strong evidence, it is crucial to confirm that the compound directly binds to its intended target within intact cells.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying drug-target engagement in a cellular environment.[18] The principle is based on the ligand-induced thermal stabilization of the target protein.[19] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[20] This stabilization can be quantified by measuring the amount of soluble protein remaining after heat treatment.[21]

Experimental Protocol: CETSA

  • Compound Treatment: Treat intact cancer cells with this compound or a vehicle control.[20]

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.[20]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[20]

  • Protein Detection: Analyze the amount of the soluble target protein in the supernatant by western blotting or other protein detection methods.[22]

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]

Data Presentation:

TreatmentTarget ProteinTagg (°C) (Temperature of Aggregation)Thermal Shift (ΔTagg)
VehicleIdentified KinaseExperimental Value-
This compoundIdentified KinaseExperimental ValueCalculated Value

Conclusion

By systematically applying the experimental workflow detailed in this guide, researchers can rigorously validate the mechanism of action of this compound. The combination of cellular effect assays, in vitro target identification, pathway analysis, and direct target engagement studies provides a self-validating system to confirm its therapeutic potential. The comparative approach with established drugs not only benchmarks its efficacy but also provides a broader context for its potential clinical applications in oncology.

References

A Comparative Benchmarking Guide to the ADME Properties of 3-Methyl-1H-pyrrolo[3,2-b]pyridine and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Drug Discovery

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a successful drug" holds significant weight. The journey from a promising hit compound to a clinically viable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition.[1] The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate dictates its concentration and persistence at the site of action, ultimately governing its efficacy and safety.[2] Early and accurate assessment of these properties is therefore not just advantageous, but essential for de-risking projects and guiding medicinal chemistry efforts toward candidates with a higher probability of success.

This guide provides an in-depth comparative analysis of the ADME properties of the 3-methyl-1H-pyrrolo[3,2-b]pyridine scaffold against other foundational heterocyclic compounds prevalent in medicinal chemistry: a simple pyridine, a benzimidazole, and an indole. The 1H-pyrrolo[3,2-b]pyridine core, an isomer of the well-known 7-azaindole, is a "privileged structure" that has garnered significant attention for its ability to modulate key physicochemical and pharmacological properties.[3] Understanding its ADME characteristics in relation to more established heterocyclic systems is crucial for researchers looking to leverage this scaffold in their drug design programs.

A Note on the Subject Compound: As of the publication of this guide, comprehensive experimental ADME data for this compound is not publicly available. Therefore, to provide a meaningful benchmark, this guide will utilize data for a closely related, orally bioavailable analog, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide , as a surrogate.[4] It is critical to acknowledge that the addition of the isopropyl and carboxamide moieties will inherently influence the ADME profile compared to the parent methyl-substituted scaffold. This comparison should be viewed as an informed starting point for researchers working with this promising chemical class.

Comparative ADME Profiling: A Data-Driven Overview

The following table summarizes key in vitro ADME parameters for our subject compound surrogate and selected heterocyclic benchmarks. This side-by-side comparison is designed to offer a rapid assessment of their relative strengths and potential liabilities.

ADME Parameter1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (Surrogate)Nicotinamide (Pyridine)2-Phenylbenzimidazole (Benzimidazole)Indole (Indole)
Aqueous Solubility Favorable Bioavailability Suggests Adequate Solubility[4]High (1 g/mL at 25°C)Low (21.9 µg/mL at pH 7.4)[5]Sparingly Soluble (3.56 g/L at 25°C)
Permeability (Papp, 10⁻⁶ cm/s) Favorable Bioavailability Suggests Good Permeability[4]Moderate to HighHighHigh
Metabolic Stability (t½, min in HLM) Favorable Bioavailability Suggests Moderate to High Stability[4]HighModerateLow to Moderate
Plasma Protein Binding (%) Moderate to HighLow (<15%)High (>95%)Moderate (approx. 40%)

Data for comparator compounds is compiled from various literature sources and databases. HLM: Human Liver Microsomes.

Dissecting the Data: A Mechanistic Perspective

The data presented above highlights the nuanced interplay between heterocyclic structure and ADME properties.

  • Solubility: The high solubility of Nicotinamide , a simple pyridine derivative, is attributed to its polar nature and hydrogen bonding capabilities. In contrast, the planar, aromatic systems of 2-Phenylbenzimidazole and Indole contribute to their lower aqueous solubility.[5] While specific data for our surrogate is qualitative, its demonstrated oral bioavailability implies that it achieves sufficient solubility for absorption.[4] For pyrrolopyridine scaffolds, solubility can be a challenge, often necessitating formulation strategies like the use of amorphous solid dispersions or pH adjustment.[6]

  • Permeability: The ability of a compound to traverse the intestinal epithelium is critical for oral absorption. Both 2-Phenylbenzimidazole and Indole are known to be highly permeable. The favorable oral bioavailability of the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide surrogate strongly suggests it also possesses good permeability characteristics.[4] This is a key advantage of many heterocyclic scaffolds, which can often balance the polarity required for solubility with the lipophilicity needed for membrane transit.

  • Metabolic Stability: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role. Nicotinamide is relatively stable, whereas the indole ring is known to be susceptible to oxidative metabolism. The benzimidazole scaffold generally exhibits moderate stability. For the pyrrolopyridine class, metabolic stability can be highly dependent on the substitution pattern. The methyl group at the 3-position of our target compound may influence its metabolic profile, and further studies are warranted. The favorable in vivo data for our surrogate suggests that this scaffold can be decorated to achieve good metabolic stability.[4]

  • Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the free concentration of a drug available to exert its pharmacological effect. Highly bound drugs often have a longer half-life but may require higher doses. 2-Phenylbenzimidazole shows very high protein binding, a common characteristic of lipophilic, aromatic compounds. In contrast, the polar Nicotinamide exhibits low binding. The pyrrolopyridine scaffold is expected to have moderate to high PPB, a hypothesis supported by the in vivo profile of our surrogate.

Experimental Protocols: A Guide to In Vitro ADME Assessment

To ensure the scientific integrity and reproducibility of ADME data, standardized, well-validated protocols are essential. Below are step-by-step methodologies for the four key in vitro assays discussed in this guide.

Kinetic Solubility Assay

This assay determines the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution, mimicking the conditions of many high-throughput screening assays.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Dispense into 96-well plate prep2->assay1 assay2 Add PBS (pH 7.4) assay1->assay2 assay3 Incubate with shaking (2h) assay2->assay3 assay4 Filter to remove precipitate assay3->assay4 analysis1 Quantify filtrate by LC-MS/MS assay4->analysis1 analysis2 Calculate Solubility (µM) analysis1->analysis2

Caption: Kinetic Solubility Assay Workflow.

Caco-2 Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess a compound's potential for oral absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports in a Transwell® plate system for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[7]

G cluster_prep Preparation cluster_assay Transport Experiment cluster_analysis Analysis prep1 Culture Caco-2 cells on Transwell inserts (21 days) prep2 Verify monolayer integrity (TEER) prep1->prep2 assay1 Add compound to Apical (A) or Basolateral (B) side prep2->assay1 assay2 Incubate at 37°C (2h) assay1->assay2 assay3 Sample donor and receiver compartments assay2->assay3 analysis1 Quantify by LC-MS/MS assay3->analysis1 analysis2 Calculate Papp (A->B & B->A) and Efflux Ratio analysis1->analysis2

Caption: Caco-2 Permeability Assay Workflow.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse) in a phosphate buffer.

  • Pre-incubation: Pre-incubate the test compound with the microsomal solution at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[8]

G cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis setup1 Pre-incubate compound with liver microsomes at 37°C react1 Initiate reaction with NADPH setup1->react1 react2 Sample at time points (0, 5, 15, 30, 60 min) react1->react2 react3 Quench with cold acetonitrile react2->react3 analysis1 Centrifuge and collect supernatant react3->analysis1 analysis2 Analyze by LC-MS/MS analysis1->analysis2 analysis2->analysis2 analysis3 Calculate t½ and CLint analysis2->analysis3

Caption: Microsomal Stability Assay Workflow.

Plasma Protein Binding (PPB) Assay

Equilibrium dialysis is the gold standard for determining the extent to which a compound binds to plasma proteins. This assay measures the fraction of a compound that is unbound (fu) and therefore free to interact with its target.

Methodology:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of wells divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa).

  • Sample Addition: Add plasma (e.g., human, mouse, rat) spiked with the test compound to one chamber (the donor side). Add buffer (PBS, pH 7.4) to the other chamber (the receiver side).

  • Equilibration: Seal the plate and incubate at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: Combine the plasma sample with buffer and the buffer sample with blank plasma to ensure identical matrix conditions for analysis.

  • Quantification: Determine the concentration of the compound in both samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_setup Setup cluster_assay Equilibration cluster_analysis Analysis setup1 Spike compound into plasma setup2 Add plasma to donor chamber and buffer to receiver chamber of RED device setup1->setup2 assay1 Incubate at 37°C with shaking (4-6h) setup2->assay1 assay2 Sample both chambers assay1->assay2 analysis1 Matrix-match samples assay2->analysis1 analysis2 Quantify by LC-MS/MS analysis1->analysis2 analysis3 Calculate Fraction Unbound (fu) analysis2->analysis3

Caption: Plasma Protein Binding (RED) Workflow.

Conclusion and Future Perspectives

This guide provides a foundational benchmark for the ADME properties of the this compound scaffold, contextualized against other key heterocyclic systems. The available data on a closely related analog suggests that this scaffold is a promising starting point for the design of orally bioavailable drugs, likely possessing favorable permeability and tunable metabolic stability.[4] However, as with any chemical series, careful optimization of the substitution pattern will be paramount to mitigating potential liabilities such as poor solubility or high plasma protein binding.

The provided experimental protocols offer a robust framework for researchers to generate high-quality, reproducible ADME data for their own novel this compound derivatives. By integrating these in vitro assays early in the discovery process, project teams can make more informed decisions, accelerate the design-make-test-analyze cycle, and ultimately increase the likelihood of identifying drug candidates with a desirable pharmacokinetic profile. As more data on this and related scaffolds become available, a more refined understanding of their structure-ADME relationships will undoubtedly emerge, further empowering their application in the pursuit of novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-methyl-1H-pyrrolo[3,2-b]pyridine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a deep, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each procedural step and personal protective equipment (PPE) choice. Our goal is to build a culture of intrinsic safety that goes beyond mere compliance, ensuring that robust safety protocols are as integral to our work as the scientific method itself.

The Proactive Hazard Assessment: Reasoning from Chemical Analogs

While a comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can construct a reliable safety profile by examining its structural relatives. This compound is a heterocyclic amine, a class of compounds known for potential biological activity and, consequently, requiring careful handling.[1] Its core structure is a fusion of pyrrole and pyridine rings. This dictates our safety approach, grounding it in the well-documented hazards of pyridine and other heterocyclic amines.

Inferred Hazards Based on Structural Analysis:

  • Acute Toxicity: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2] Symptoms of overexposure can include nausea, headaches, and irritation to the respiratory tract.[3]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[2][4]

  • Organ Toxicity: The parent compound, pyridine, is toxic to the blood, kidneys, liver, and central nervous system.[5]

  • Carcinogenicity and Mutagenicity: Many heterocyclic amines are potent mutagens, and some are classified as possible or probable human carcinogens.[1] Therefore, treating this compound with the precautions appropriate for a potential carcinogen is a prudent and necessary measure.

  • Flammability: Pyridine is a highly flammable liquid. While the flashpoint of this specific derivative is unknown, it must be handled away from ignition sources.

Engineering Controls: Your Primary Defense

Before any PPE is selected, the work environment must be engineered for safety. PPE is the final barrier between you and a potential hazard; it should never be the first or only one.

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must occur within a properly functioning and certified chemical fume hood.[3][5] This is non-negotiable. The fume hood contains potentially harmful vapors and aerosols, preventing their inhalation.[6]

  • Safety Infrastructure: Ensure immediate access (within a 10-second, 50-foot travel distance) to an emergency eyewash station and a safety shower.[5] Verify their functionality before beginning work.

Personal Protective Equipment (PPE): A Multi-Layered Approach

Effective PPE protocols are built on understanding the specific threat and selecting the right equipment for each task.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[3] For larger-scale operations (>50 mL) or procedures with a higher risk of splashing, supplement goggles with a full-face shield.[7]

Skin and Body Protection

A flame-resistant, fully-buttoned lab coat is required to protect skin and personal clothing.[5][8] Do not wear shorts, sandals, or perforated shoes in the laboratory.[6]

Hand Protection: The Critical Choice

Glove selection is one of the most critical decisions in chemical handling. Not all gloves offer the same level of protection against a given chemical. For pyridine and its derivatives, glove choice requires careful consideration. While nitrile gloves are a common default in many labs, some data suggests they offer poor resistance to pyridine.[5]

Glove MaterialSuitability for Pyridine & DerivativesRationale & Best Practices
Nitrile Rubber Acceptable for Splash Protection Only Offers limited protection. Suitable only for incidental contact. If contact occurs, gloves must be removed and replaced immediately. Not recommended for prolonged handling or immersion.[3][8]
Neoprene Good Provides better resistance to pyridine than standard nitrile. A good general-use choice for handling this class of compounds.[3]
Butyl Rubber Excellent Offers superior resistance to pyridine. This is the recommended choice for extended handling, large quantities, or when cleaning spills.[5]

Glove Protocol:

  • Inspect: Always check gloves for tears or pinholes before use.[6]

  • Double Gloving: For particularly hazardous operations, consider wearing two pairs of gloves.

  • Removal: Use proper technique to remove gloves, avoiding contact between the outer glove surface and your skin.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][6]

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required in specific situations:

  • Spill Cleanup: For any significant spill that cannot be managed immediately within the fume hood.

  • Engineering Control Failure: If the ventilation system fails.

In these events, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] Importantly, personnel must be medically cleared, trained, and fit-tested to wear a respirator as part of a formal institutional respiratory protection program.[5]

Operational and Disposal Plans

A seamless workflow from preparation to disposal minimizes risk.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure.[5] Gather all necessary equipment and reagents. Don all required PPE.

  • Aliquotting & Transfer: Conduct all transfers of the chemical slowly and carefully to avoid splashes or aerosol generation. Keep containers tightly sealed when not in use.[3][9]

  • Post-Handling: Upon completion, decontaminate the work surface with an appropriate solvent. Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hand Washing: Immediately wash hands and forearms thoroughly.

Emergency Spill Response
  • Alert & Evacuate: Alert colleagues and evacuate the immediate area. If the spill is large or outside the fume hood, activate the fire alarm to initiate an institutional response.

  • Assess & Protect: If the spill is small and you are trained to handle it, don additional PPE, including butyl rubber gloves and a respirator if necessary.[5]

  • Contain & Absorb: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the spill.[8][10] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a sealable, compatible waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and environmental health and safety department.

Waste Disposal Plan

Waste this compound and any materials contaminated with it are considered hazardous waste.[5][11]

  • Collection: Use a dedicated, sealable, and clearly labeled hazardous waste container.[5][7] The label must include the full chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless permitted by your institution's guidelines. Store waste containers away from incompatible materials like strong acids and oxidizers.[5]

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[8][11] Never pour this chemical down the drain.[8]

Visual Workflow: PPE Selection and Spill Response

The following diagram outlines the decision-making process for ensuring safety when working with this compound.

PPE_Workflow PPE Selection & Emergency Response Workflow cluster_prep Preparation & Routine Handling cluster_emergency Emergency / Non-Routine start Start Task with This compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood ppe_std Standard PPE Required: - Chemical Splash Goggles - Lab Coat - Neoprene or Butyl Gloves fume_hood->ppe_std Yes no_hood STOP WORK Consult EHS fume_hood->no_hood No spill Spill Occurs ppe_std->spill end_task Complete Task Safely & Dispose of Waste ppe_std->end_task No Spills spill_size Spill is Small & Contained in Hood? spill->spill_size spill_size->ppe_std Yes, Cleanup Immediately spill_large Large Spill / Outside Hood spill_size->spill_large No ppe_spill Enhanced PPE: - Butyl Rubber Gloves - Respirator (if trained) - Face Shield spill_large->ppe_spill cleanup Follow Spill Cleanup & Disposal Protocol ppe_spill->cleanup Proceed with Spill Protocol cleanup->end_task

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
3-methyl-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.